molecular formula C4H2ClIN2 B2910576 2-Chloro-4-iodopyrimidine CAS No. 395082-55-0

2-Chloro-4-iodopyrimidine

Cat. No.: B2910576
CAS No.: 395082-55-0
M. Wt: 240.43
InChI Key: LOPQDJJEZFCJMU-UHFFFAOYSA-N
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Description

2-Chloro-4-iodopyrimidine is a valuable heteroaromatic building block in organic synthesis and medicinal chemistry. Its molecular structure features two distinct halogen substituents—chlorine and iodine—that display differential reactivity in metal-catalyzed cross-coupling reactions, enabling the sequential and regioselective introduction of new functional groups . This makes it a crucial intermediate for constructing complex, multi-substituted pyrimidine scaffolds found in pharmaceuticals and agrochemicals. The iodine atom at the 4-position is particularly reactive in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, allowing for the introduction of aryl or heteroaryl groups . Research into related 4-iodopyrimidine compounds has demonstrated their application as covalent protein inhibitors, specifically targeting the Macrophage Migration Inhibitory Factor (MIF) and its homolog MIF2 by reacting with a nucleophilic N-terminal proline residue . This mechanism underscores the potential of 4-iodopyrimidine-based scaffolds in developing chemical probes and therapeutic agents for cancer and immune-related diseases . As a reagent, this compound offers researchers a strategic entry point to a wide range of 2,4-disubstituted pyrimidine derivatives. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-4-iodopyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIN2/c5-4-7-2-1-3(6)8-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPQDJJEZFCJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395082-55-0
Record name 2-chloro-4-iodopyrimidine
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-iodopyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of halogenated heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, pyrimidine scaffolds hold a place of distinction due to their prevalence in a wide array of biologically active compounds. This guide provides a comprehensive technical overview of 2-Chloro-4-iodopyrimidine, a versatile, yet not extensively documented, intermediate. Drawing upon available data and analogous structures, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to effectively utilize this reagent in their synthetic endeavors. We will delve into its core properties, safety considerations, synthetic utility, and characterization, providing a holistic perspective grounded in scientific integrity.

Core Identification and Physicochemical Properties

This compound is a di-halogenated pyrimidine with the chemical formula C₄H₂ClIN₂. Its structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and an iodine atom at the 4-position. This substitution pattern imparts differential reactivity to the two halogen atoms, a feature that is highly advantageous in sequential, site-selective cross-coupling reactions.

Identifier:

  • CAS Number: 395082-55-0

A summary of its key physicochemical properties is presented below. It is important to note that some of the available data for this compound is based on computational predictions. For a practical reference, a comparison with the more thoroughly characterized analogous compound, 2-chloro-4-iodopyridine, is also provided.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₂ClIN₂-
Molecular Weight 240.43 g/mol -
Appearance White to yellow solid (predicted)-
Melting Point 111.3-112.4 °CPredicted
Boiling Point 317.8 ± 15.0 °C at 760 mmHgPredicted
Density 2.187 ± 0.06 g/cm³Predicted
pKa -2.88 ± 0.20Predicted
Storage 2-8°C, under inert gas (Nitrogen or Argon), protected from lightCommercial Supplier

Table 2: Physicochemical Properties of the Analogous Compound, 2-Chloro-4-iodopyridine (CAS: 153034-86-7)

PropertyValueSource
Molecular Formula C₅H₃ClIN-
Molecular Weight 239.44 g/mol -
Appearance White to light yellow powder/crystalsExperimental
Melting Point 42-43 °CExperimental
Solubility Chloroform, Ethyl AcetateExperimental
Storage Room temperature, keep in a dark, dry, and sealed placeCommercial Supplier

The significant difference in the predicted melting point of this compound compared to the experimentally determined melting point of its pyridine analog highlights the importance of experimental verification of physical properties.

Safety, Handling, and Storage

While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety profile of the structurally similar 2-chloro-4-iodopyridine provides a strong basis for recommended handling procedures. Given the presence of reactive halogen atoms and the aromatic nitrogen-containing ring, caution is advised.

Hazard Identification (based on 2-chloro-4-iodopyridine):

  • Pictograms:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Storage and Stability:

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. As indicated by suppliers, storage at 2-8°C under an inert atmosphere is recommended for this compound.

Synthesis and Reactivity

Synthesis of Halogenated Pyrimidines

The synthesis of halogenated pyrimidines often involves the functionalization of a pre-existing pyrimidine core. While a specific, high-yield synthesis for this compound is not detailed in readily available literature, general methods for the preparation of such compounds can be inferred. A common strategy involves the conversion of hydroxyl or amino groups to halogens. For instance, 2,4-dihydroxypyrimidine (uracil) can be a starting point, which can be chlorinated using reagents like phosphorus oxychloride (POCl₃) to yield 2,4-dichloropyrimidine. Subsequent selective iodination or a halogen exchange reaction could potentially yield the target molecule.

A plausible synthetic route could involve the Sandmeyer-type reaction on an appropriately substituted aminopyrimidine. Another approach is the halogenation of a pyrimidine ring, where the regioselectivity is governed by the existing substituents.

Reactivity and Synthetic Applications

The primary utility of this compound in organic synthesis stems from the differential reactivity of the C-Cl and C-I bonds. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This makes the iodine atom a better leaving group in nucleophilic aromatic substitution reactions and more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions.

This differential reactivity is the cornerstone of its application as a versatile building block, allowing for sequential and site-selective functionalization. The iodine at the C4 position can be selectively reacted, leaving the chlorine at the C2 position intact for a subsequent transformation.

Key Reactions:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds. This compound can be selectively coupled with boronic acids or their esters at the C4 position.[1] The reaction typically proceeds under milder conditions for the C-I bond compared to the C-Cl bond.[2]

    Suzuki_Coupling reagents Ar-B(OR)₂ Pd Catalyst, Base product 2-Chloro-4-arylpyrimidine reagents->product start This compound start->product Suzuki-Miyaura Coupling

    Caption: Suzuki-Miyaura coupling of this compound.

  • Stille Coupling: Similar to the Suzuki coupling, the Stille reaction utilizes organostannanes as the coupling partners and is also palladium-catalyzed. This provides an alternative method for introducing various organic substituents at the C4 position.

  • Sonogashira Coupling: This reaction enables the formation of carbon-carbon triple bonds by coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst. The high reactivity of the C-I bond makes the C4 position the preferred site for this transformation.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds. While typically more challenging with chloro-heteroarenes, the C-I bond at the C4 position would be more amenable to amination reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution. The relative reactivity of the halogens in SNAr reactions on pyrimidines can be influenced by the reaction conditions and the nature of the nucleophile. Generally, the C-I bond is more reactive towards nucleophilic attack than the C-Cl bond.

The chlorine atom at the C2 position, being more resilient to the conditions used for coupling at the C4 position, can be targeted in a subsequent reaction step, often under more forcing conditions. This allows for the synthesis of di-substituted pyrimidines with different functionalities at the 2 and 4 positions.

Characterization and Spectroscopic Data

While specific, published spectroscopic data for this compound is scarce, commercial suppliers often provide access to NMR, HPLC, and LC-MS data upon request. For illustrative purposes, the expected spectroscopic features can be inferred from its structure and by comparison with its pyridine analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyrimidine ring. The chemical shifts and coupling constants would be characteristic of the pyrimidine ring system and influenced by the electron-withdrawing effects of the halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum would show four signals corresponding to the four carbon atoms of the pyrimidine ring. The carbons attached to the halogens (C2 and C4) would exhibit chemical shifts significantly influenced by the electronegativity and size of the attached halogen.

For comparison, the reported ¹H NMR data for 2-chloro-4-iodopyridine (in CDCl₃) shows:

  • δ 8.07 (d, J = 5.3 Hz, 1H)

  • δ 7.76 (d, J = 1.1 Hz, 1H)

  • δ 7.59 (dd, J = 5.0, 1.1 Hz, 1H)

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak (M⁺) at m/z 240. The isotopic pattern would be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of iodine and/or chlorine atoms, as well as cleavage of the pyrimidine ring.

Infrared (IR) Spectroscopy:

The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the pyrimidine ring, and C-Cl and C-I stretching vibrations in the fingerprint region.

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidine derivatives are a cornerstone of medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antibacterial agents. The pyrimidine scaffold's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a privileged structure in drug design.

This compound serves as a key intermediate in the synthesis of such pharmacologically active molecules. Its di-halogenated nature allows for the construction of complex, multi-substituted pyrimidine cores through sequential cross-coupling reactions. This enables the exploration of chemical space around the pyrimidine scaffold to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

For example, the ability to introduce an aryl or heteroaryl group at the C4 position via a Suzuki coupling, followed by amination at the C2 position, is a common strategy in the synthesis of kinase inhibitors, where the pyrimidine core often serves as a hinge-binding motif.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its key advantage lies in the differential reactivity of its two halogen substituents, which enables selective and sequential functionalization of the pyrimidine core. While detailed experimental data for this specific compound is not as abundant as for some of its analogues, its synthetic potential can be confidently inferred from the well-established chemistry of halogenated pyrimidines and pyridines. By understanding its properties, handling requirements, and reactivity, researchers can effectively leverage this compound to construct novel and complex molecules with potential therapeutic applications. As with any less-characterized reagent, it is imperative for researchers to perform their own analytical characterization and small-scale trial reactions to validate its suitability for their specific synthetic routes.

References

  • Luo, W., & Li, J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(16), 5539–5542. [Link]

  • Wallace, D. J., & Chen, C. (2002). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 43(37), 6987-6990. [Link]

Sources

2-Chloro-4-iodopyrimidine solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-iodopyrimidine

Authored by: A Senior Application Scientist

Abstract

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its utility as a versatile building block, particularly in the construction of complex molecular architectures through cross-coupling reactions, makes a thorough understanding of its physicochemical properties essential for its effective application.[1][2] This guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for its characterization. The methodologies described are designed to ensure scientific integrity and provide researchers, scientists, and drug development professionals with a reliable framework for handling and utilizing this important synthetic intermediate.

Core Physicochemical Properties

A foundational understanding of this compound begins with its basic physicochemical properties, which dictate its behavior in various experimental settings. These properties are summarized in the table below.

PropertyValueSource
CAS Number 395082-55-0[3][4]
Molecular Formula C₄H₂ClIN₂[3][4]
Molecular Weight 240.43 g/mol [3][4]
Appearance White to yellow solid/crystal[4]
Melting Point 111.3-112.4 °C[4]
pKa (Predicted) -2.88 ± 0.20[4]
Boiling Point (Predicted) 317.8 ± 15.0 °C[4]
Density (Predicted) 2.187 ± 0.06 g/cm³[4]

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis, formulation, and biological assays. The dual halogen substitution on the pyrimidine ring influences its polarity and, consequently, its solubility in various solvent systems.

Qualitative Solubility Assessment

Qualitative data from chemical suppliers indicate the general solubility of this compound in common laboratory solvents. This information is crucial for initial experimental design, such as choosing appropriate solvents for reactions or purification.

SolventSolubility
Methanol Soluble
Chloroform Soluble
Ethyl Acetate Soluble

This table is compiled from data across multiple sources, including TCI Chemicals and ChemicalBook, which list solubility in these common organic solvents.[5]

Quantitative Solubility Determination: An Experimental Protocol

While qualitative data is useful, quantitative solubility data is often required for applications such as crystallography, formulation development, and kinetic studies. The isothermal shake-flask method is a robust and widely accepted technique for this purpose.

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined, typically by UV-Vis spectroscopy or HPLC.

Step-by-Step Methodology:

  • Preparation: Add an excess of this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, DMSO, THF). An excess is confirmed by the presence of undissolved solid.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

  • Dilution: Dilute the filtered, saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve of known concentrations of this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add excess solid to solvent B Shake at constant temp (24-48h) A->B C Collect supernatant B->C D Filter (0.22 µm) C->D E Dilute sample D->E F Quantify via HPLC/UV-Vis E->F G Calculate Solubility (mg/mL or mol/L) F->G

Caption: Workflow for quantitative solubility determination.

Stability Profile

Understanding the stability of this compound under various environmental stresses is paramount for ensuring its integrity during storage, handling, and in reaction mixtures. Key factors influencing its stability include temperature, pH, and light.

General Handling and Storage Recommendations

Based on supplier safety data sheets, this compound has known sensitivities.[5][6] Proper storage is essential to maintain its purity and prevent degradation.

  • Temperature: Store refrigerated, typically between 0-10°C.

  • Atmosphere: Store under an inert gas (e.g., nitrogen or argon) as the compound is noted to be air-sensitive.[6]

  • Light: The compound is light-sensitive; store in amber vials or in a dark place.[5][6]

Hydrolytic Stability (pH Dependence)

The presence of two halogen atoms on the electron-deficient pyrimidine ring makes the compound susceptible to nucleophilic substitution, particularly by water (hydrolysis). This degradation is often pH-dependent. While specific studies on this compound are not publicly available, related compounds like 2-chloro-2'-deoxyadenosine show markedly increased decomposition at acidic pH.[7]

Proposed Degradation: At acidic or basic pH, the chloro and iodo groups can be displaced by hydroxide ions to form the corresponding hydroxypyrimidines. The C-Cl bond is generally stronger than the C-I bond, suggesting the iodo group may be more labile.

Experimental Protocol for pH Stability Assessment:

  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Prepare stock solutions of this compound in an organic solvent miscible with water (e.g., acetonitrile). Spike a small volume of the stock solution into each buffer to a final concentration suitable for HPLC analysis, ensuring the organic solvent percentage is low (<5%) to minimize its effect.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C). Protect samples from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution.

  • HPLC Analysis: Directly inject the aliquots into a reverse-phase HPLC system with a UV detector. Monitor the peak area of the parent compound (this compound). The appearance of new peaks would indicate degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. This data can be used to determine the degradation rate constant and half-life at each pH.

Workflow for pH Stability Study

G A Prepare stock solution (e.g., in ACN) B Spike into buffers (pH 2, 4, 7, 9, 12) A->B C Incubate at constant temp (e.g., 37°C), protect from light B->C D Withdraw aliquots at time points (0, 2, 4, 8... hrs) C->D E Analyze via HPLC-UV D->E F Plot % remaining vs. time E->F G Determine degradation rate and half-life at each pH F->G G A This compound B 2-Chloro-4-hydroxypyrimidine A->B +OH⁻, -I⁻ C 2-Hydroxy-4-iodopyrimidine A->C +OH⁻, -Cl⁻ D 2,4-Dihydroxypyrimidine (Uracil) B->D +OH⁻, -Cl⁻ C->D +OH⁻, -I⁻

Caption: Plausible hydrolytic degradation pathways.

Conclusion

This compound is a valuable synthetic intermediate whose utility is maximized when its solubility and stability are well understood. This guide has provided a comprehensive framework for characterizing these critical properties. The qualitative solubility in solvents like methanol, chloroform, and ethyl acetate provides a starting point for experimental design. The compound's sensitivity to light, air, and heat necessitates careful storage under refrigerated, inert, and dark conditions. [5]The provided protocols for quantitative solubility determination, pH stability analysis, and photostability testing offer a systematic, scientifically rigorous approach for researchers to generate the precise data needed for their specific applications, from synthetic chemistry to drug development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. Retrieved from [Link]

  • Thermo Fisher Scientific. (2013). Safety Data Sheet - 2-Chloro-4-methylpyrimidine.
  • van Gennip, A. H., et al. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... ResearchGate. Retrieved from [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. Retrieved from [Link]

  • Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC - PubMed Central. Retrieved from [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Retrieved from [Link]

  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Retrieved from [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]

  • Grieb, P., et al. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. PubMed. Retrieved from [Link]

  • Albini, A. (2007). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Retrieved from [Link]

Sources

2-Chloro-4-iodopyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4-iodopyrimidine: Properties, Reactivity, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of DNA, RNA, and a multitude of therapeutic agents.[1][2] Among the vast array of functionalized pyrimidines, this compound stands out as a particularly valuable and versatile building block. Its unique arrangement of two distinct halogen atoms on an electron-deficient heterocyclic ring provides chemists with a powerful tool for constructing complex molecular architectures. The differential reactivity of the chloro and iodo substituents allows for selective, stepwise functionalization, a critical advantage in the multi-step syntheses characteristic of drug discovery programs.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its core physicochemical properties, explore the nuances of its chemical reactivity from a mechanistic perspective, and present its applications as a key intermediate in the synthesis of biologically active molecules, particularly in the fields of oncology and antiviral research.[3]

Part 1: Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective use in synthesis. This compound is a solid at room temperature, and its key characteristics are summarized below. Proper storage, under an inert atmosphere and refrigerated, is crucial to prevent degradation.[3][4]

PropertyValueReference(s)
Molecular Formula C₄H₂ClIN₂[3][5][6][7]
Molecular Weight 240.43 g/mol [3][6][8]
CAS Number 395082-55-0[3][5][6]
Appearance White to yellow solid[4]
Melting Point 111.3 - 112.4 °C[4]
Boiling Point 317.8 ± 15.0 °C (Predicted)[3][4]
Storage Conditions 2-8°C, under inert gas, protected from light[3][4]

Part 2: Synthesis and Chemical Reactivity

The synthetic utility of this compound is rooted in the distinct chemical behavior of its carbon-halogen bonds. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly influences the reactivity of the C2 and C4 positions.

Plausible Synthetic Pathway

While numerous specific synthetic routes exist for substituted pyrimidines, a common strategy involves the functionalization of a pre-existing pyrimidine core. A plausible approach to this compound could begin with 2,4-dichloropyrimidine, a readily available starting material. Selective iodination at the more reactive C4 position can be achieved under carefully controlled conditions, for instance, through a metal-halogen exchange followed by quenching with an iodine source.

2,4-Dichloropyrimidine 2,4-Dichloropyrimidine This compound This compound 2,4-Dichloropyrimidine->this compound Selective Iodination (e.g., LDA, I₂)

Caption: Plausible synthetic route to this compound.

The Dichotomy of Reactivity: A Mechanistic Insight

The primary value of this compound lies in its capacity for orthogonal derivatization. The C4-I bond and the C2-Cl bond exhibit fundamentally different reactivities, allowing for selective transformations at one site while leaving the other intact.

  • Palladium-Catalyzed Cross-Coupling at C4: The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This makes it the preferred site for oxidative addition to a low-valent palladium catalyst, which is the crucial first step in a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This selectivity enables the introduction of aryl, alkyl, or alkynyl groups at the C4 position with high precision.

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The C2 position is highly activated towards nucleophilic attack. Its proximity to two electron-withdrawing ring nitrogen atoms stabilizes the negative charge that develops in the Meisenheimer complex intermediate, thereby lowering the activation energy for substitution. Common nucleophiles like amines, alcohols, and thiols will preferentially displace the chloride at C2, particularly when cross-coupling catalysts are absent.

This differential reactivity provides a clear strategic advantage, enabling a two-step functionalization sequence.

cluster_0 Selective Functionalization Pathways A This compound B Pd-Catalyzed Cross-Coupling A->B C4-I bond activation C Nucleophilic Aromatic Substitution (SNAr) A->C C2 position activation by ring nitrogens D 4-Substituted-2-chloropyrimidine B->D Forms new C-C, C-N, C-S bond at C4 E 2-Substituted-4-iodopyrimidine C->E Forms new C-N, C-O, C-S bond at C2

Caption: Differential reactivity of this compound.

Part 3: Applications in Drug Development

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of diseases.[1] this compound serves as an ideal starting point for exploring novel chemical space around this core, with applications in synthesizing inhibitors for protein kinases, and developing new anticancer and antiviral agents.[3][4]

Drug Discovery Workflow

This building block typically enters the drug discovery pipeline at the hit-to-lead or lead optimization stage. Its utility lies in the rapid generation of analogues for structure-activity relationship (SAR) studies.

A Scaffold Selection (this compound) B Step 1: Suzuki Coupling (Diversify at C4) A->B C Step 2: SNAr Reaction (Diversify at C2) B->C D Library of Final Compounds C->D E Biological Screening (e.g., Kinase Assays) D->E F SAR Analysis & Lead Optimization E->F

Caption: Typical drug discovery workflow using the target scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki coupling to functionalize the C4 position, a common first step in a synthetic sequence. The procedure is designed as a self-validating system, incorporating in-process checks and purification.

Objective: To synthesize a 4-aryl-2-chloropyrimidine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent system (e.g., Dioxane/Water, 4:1 mixture)

  • Nitrogen or Argon source

  • Standard laboratory glassware, magnetic stirrer, heating mantle

  • TLC plates, ethyl acetate, hexanes, silica gel

Procedure:

  • Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Briefly remove the condenser and add the palladium catalyst (0.05 equiv.).

    • Expert Insight: The catalyst is added last to minimize its exposure to air. While many modern catalysts are air-stable, this practice is good laboratory hygiene for ensuring reproducibility.

  • Solvent Addition & Degassing: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. Add the degassed dioxane/water solvent mixture via syringe.

    • Expert Insight: Degassing the solvent by sparging with an inert gas or via freeze-pump-thaw cycles is critical. Oxygen can oxidize the active Pd(0) catalyst, leading to lower yields and reaction failure.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase is 30% ethyl acetate in hexanes. The disappearance of the this compound spot indicates reaction completion.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer with water and then with brine to remove the base and inorganic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 4-aryl-2-chloropyrimidine.

    • Trustworthiness: This final purification step is essential to remove residual catalyst and byproducts, ensuring the material's purity for subsequent reactions or biological testing.

References

  • This compound. MySkinRecipes.
  • This compound CAS#: 395082-55-0. ChemicalBook.
  • This compound. Amerigo Scientific.
  • 2-Chloro-4-iodo-pyrimidine-Inform
  • This compound. Doron Scientific.
  • This compound (C4H2ClIN2). PubChem.
  • This compound. Sunway Pharm Ltd.
  • Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Techexport.
  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-4-iodopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-chloro-4-iodopyrimidine. As a crucial building block in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount for researchers and scientists. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of NMR spectroscopy, substituent effects in heteroaromatic systems, and data from analogous compounds to present a comprehensive, predicted spectral analysis. This approach offers a robust framework for interpreting experimentally acquired data and for quality control in synthetic processes.

Introduction to this compound and the Role of NMR

This compound is a disubstituted pyrimidine ring, a heterocyclic scaffold of immense importance in the pharmaceutical industry. The pyrimidine core is a key component of nucleobases and, consequently, a wide array of therapeutic agents. The specific substitution pattern of a chloro group at the 2-position and an iodo group at the 4-position makes this molecule a versatile intermediate for further chemical modifications, typically through nucleophilic aromatic substitution or cross-coupling reactions.

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. ¹H NMR provides information about the number and connectivity of protons, while ¹³C NMR reveals the carbon framework. For a molecule like this compound, NMR is critical for confirming the regiochemistry of the substituents and assessing sample purity.

Theoretical Principles: Substituent Effects on the Pyrimidine Ring

The chemical shifts of the protons and carbons in a pyrimidine ring are significantly influenced by the electronegativity of the two nitrogen atoms, which generally deshield the ring protons and carbons compared to benzene.[1] The introduction of substituents further perturbs the electronic environment.

  • ¹H NMR: Electron-withdrawing groups, such as halogens, decrease the electron density of the ring, leading to a downfield shift (higher ppm) of the ring protons.[1] The magnitude of this effect depends on the position of the substituent relative to the proton.

  • ¹³C NMR: The effect of substituents on carbon chemical shifts, known as Substituent Chemical Shift (SCS) effects, is a well-established phenomenon.[2] Halogens exhibit a complex influence, with a strong deshielding effect on the directly attached carbon (the ipso-carbon) and more variable effects on the ortho, meta, and para carbons. These effects are generally additive, allowing for the prediction of chemical shifts in polysubstituted rings based on data from monosubstituted analogues.[2]

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals corresponding to the two protons on the pyrimidine ring. The predicted data, assuming a standard deuterated solvent like CDCl₃, is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-5~ 8.1 - 8.3Doublet (d)~ 5.0 - 5.5
H-6~ 8.6 - 8.8Doublet (d)~ 5.0 - 5.5
Rationale for Predicted ¹H Chemical Shifts

The pyrimidine ring has two protons at positions 5 and 6. Their chemical shifts are predicted based on the known data for 2-chloropyrimidine and the expected influence of the iodo group at the 4-position.

  • H-6: This proton is ortho to a ring nitrogen and meta to the second nitrogen and the chloro group. The primary deshielding influence comes from the adjacent nitrogen. In 2-chloropyrimidine, the H-4/H-6 protons appear as a doublet at approximately 8.68 ppm. The introduction of an iodine atom at the 4-position is expected to have a minor effect on the H-6 chemical shift, possibly a slight downfield shift due to its electron-withdrawing inductive effect.

  • H-5: This proton is situated between the iodo-substituted carbon and a CH group. In unsubstituted pyrimidine, the H-5 proton is the most shielded, appearing around 7.36 ppm.[3] In 2-chloropyrimidine, it is observed at about 7.27 ppm. The iodine at the 4-position is expected to exert a deshielding effect on the adjacent H-5 proton, shifting it significantly downfield.

Predicted Coupling Pattern

The two protons, H-5 and H-6, are adjacent and will therefore exhibit spin-spin coupling. This will result in both signals appearing as doublets. The coupling constant, ³J(H-5, H-6), in pyrimidine systems is typically in the range of 5.0-5.5 Hz.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals for the four carbon atoms of the pyrimidine ring. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ) [ppm]
C-2~ 160 - 162
C-4~ 115 - 120
C-5~ 130 - 133
C-6~ 158 - 160
Rationale for Predicted ¹³C Chemical Shifts

The predictions are based on the known ¹³C NMR data for 2-chloropyrimidine[4] and the established SCS effects of an iodo substituent.

  • C-2: This carbon is bonded to a chlorine atom and is between two nitrogen atoms, leading to a significant downfield shift. In 2-chloropyrimidine, this carbon appears around 161.4 ppm. The iodine at the 4-position is at a meta position and is expected to have a minimal effect on the C-2 chemical shift.

  • C-4: This is the ipso-carbon, directly attached to the iodine atom. The "heavy atom effect" of iodine typically causes a significant upfield shift for the carbon it is attached to. Therefore, this carbon is expected to be the most shielded among the pyrimidine carbons.

  • C-5: This carbon is ortho to the iodine-substituted C-4 and meta to the chlorine-substituted C-2. The iodine atom is expected to have a deshielding effect on the adjacent C-5.

  • C-6: This carbon is ortho to a ring nitrogen and C-5, and meta to the iodine-substituted C-4. Its chemical shift will be primarily influenced by the adjacent nitrogen, placing it in the downfield region of the spectrum, similar to its position in 2-chloropyrimidine (around 158 ppm).

Visualization of Molecular Structure and Analytical Workflow

To aid in the discussion and interpretation of the NMR data, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

G cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Tuning, Locking, Shimming) A->B C 1D ¹H NMR Acquisition B->C D 1D ¹³C NMR Acquisition (with Proton Decoupling) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Chemical Shift, Integration, Coupling Constants) E->F G Structure Verification F->G

Caption: A typical workflow for NMR data acquisition and analysis.

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a sample of this compound.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

Instrument Setup (on a 400 MHz or higher spectrometer)
  • Insertion and Locking: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which is crucial for sharp, well-resolved peaks.

¹H NMR Acquisition
  • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.

  • Number of Scans: Typically 8-16 scans are sufficient for a sample of this concentration.

  • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

¹³C NMR Acquisition
  • Pulse Program: Use a proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to obtain a spectrum with singlets for each carbon.

  • Spectral Width: Set a spectral width of about 200-220 ppm, centered around 100-110 ppm.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Analysis: Integrate the peaks in the ¹H spectrum to determine relative proton ratios and measure the chemical shifts and coupling constants. In the ¹³C spectrum, identify the chemical shift of each carbon signal.

Conclusion

This guide provides a detailed, albeit predicted, ¹H and ¹³C NMR analysis of this compound. The provided chemical shifts, coupling constants, and their justifications, grounded in the fundamental principles of NMR spectroscopy and substituent effects, offer a valuable resource for any researcher working with this compound. The outlined experimental protocol serves as a practical starting point for acquiring high-quality spectral data, which can then be compared against the predictions herein to confirm the structure and purity of synthesized this compound.

References

  • BenchChem. Interpreting Complex NMR Spectra of Substituted Pyrimidine Compounds. Technical Support Center.
  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(5), 554-558. [Link]

  • Adamowicz, P., & Cyranski, M. K. (2007). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(11), 2533-2543. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74404, 2-Chloropyrimidine. [Link]

Sources

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-Chloro-4-iodopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Chloro-4-iodopyrimidine, a key halogenated heterocyclic intermediate in pharmaceutical and materials science research.[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and vibrational spectra. We will explore the theoretical underpinnings of the vibrational modes of the substituted pyrimidine ring, present a robust, self-validating experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum. This guide is designed for researchers, scientists, and drug development professionals who require a deep, actionable understanding of how to leverage FT-IR spectroscopy for the structural elucidation and quality assessment of this important compound.

Introduction: The Significance of this compound

This compound is a disubstituted pyrimidine derivative featuring a unique halogenation pattern. The pyrimidine core is a foundational structure in numerous biologically active molecules, including several pharmaceuticals.[3][4] The presence of both a chloro and an iodo group at positions 2 and 4, respectively, imparts distinct reactivity, making it a versatile building block in organic synthesis.[1] Specifically, these halogen sites can be selectively targeted in cross-coupling reactions (e.g., Suzuki, Stille), enabling the construction of complex molecular architectures essential for drug discovery.[2]

Given its role as a critical intermediate, verifying the identity, purity, and structural integrity of this compound is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose. The technique provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by a molecule's vibrating bonds.[5][6] This guide will detail the principles and practical application of FT-IR for the definitive analysis of this compound.

Theoretical Foundations: Vibrational Modes of a Disubstituted Pyrimidine

The FT-IR spectrum of this compound is governed by the vibrational modes of its constituent bonds and functional groups. The interpretation relies on understanding the fundamental vibrations of the parent pyrimidine ring and the predictable perturbations introduced by the chloro and iodo substituents.

Pyrimidine Ring Vibrations

The pyrimidine ring, an aromatic heterocycle, possesses several characteristic vibrational modes:

  • C-H Stretching: Aromatic C-H bonds typically exhibit stretching vibrations in the 3100-3000 cm⁻¹ region.

  • Ring Stretching (C=C and C=N): The conjugated system of the pyrimidine ring gives rise to a series of complex stretching vibrations, typically appearing as multiple sharp bands in the 1600-1400 cm⁻¹ region.[7] Studies on substituted pyrimidines have shown that these particular ring stretching modes are often relatively insensitive to the nature of the substituent.[7]

  • In-Plane and Out-of-Plane Bending: C-H bending vibrations and ring deformation modes occur at lower wavenumbers, contributing to the complex pattern of the fingerprint region (< 1500 cm⁻¹).

Influence of Halogen Substituents

The introduction of chlorine and iodine atoms significantly influences the vibrational spectrum due to two primary factors: mass and electronic effects.

  • Mass Effect: The position of a vibrational band is inversely related to the reduced mass of the atoms involved in the bond.[8] As the mass of the halogen atom increases (F < Cl < Br < I), the stretching frequency of the carbon-halogen (C-X) bond decreases.[8] This is the most significant factor in assigning the C-Cl and C-I stretching modes.

  • Electronic Effects: The high electronegativity of halogens can induce dipole moment changes in nearby bonds, potentially enhancing the intensity of certain absorptions. For halogen-substituted rings, the intensity of vibrations between 1150 and 1000 cm⁻¹ can be significantly enhanced.[6]

Based on these principles, we can predict the key distinguishing features in the spectrum of this compound: the C-Cl and C-I stretching vibrations, which are expected to appear at low frequencies in the fingerprint region.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol describes the use of an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a modern and highly reproducible technique for analyzing solid samples.

Rationale for ATR

The ATR technique is selected for its significant advantages over traditional methods like KBr pellets:

  • Minimal Sample Preparation: Only a small amount of the solid sample is needed, and no grinding or pressing is required, which minimizes the risk of polymorphism or degradation.

  • High Reproducibility: The constant sampling pathlength and pressure application lead to highly consistent and reproducible spectra.

  • Ease of Cleaning: The ATR crystal (typically diamond) is easily cleaned between samples, ensuring high throughput and preventing cross-contamination.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's specifications.

    • Confirm the desiccator within the instrument is active to minimize atmospheric water vapor interference.

  • Background Collection (Self-Validation Step):

    • Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

    • Acquire a background spectrum. This critical step measures the ambient environment (CO₂ and H₂O) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum.

    • Instrument Parameters:

      • Scan Range: 4000–400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 64 (improves signal-to-noise ratio)

      • Detector: DTGS (Deuterated Triglycine Sulfate)

  • Sample Analysis:

    • Place a small amount (typically 1-2 mg) of the this compound solid powder onto the center of the ATR crystal.

    • Engage the pressure clamp and apply a consistent, firm pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the collected background spectrum, yielding a clean absorbance spectrum.

    • Perform an ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration of the evanescent wave. This correction adjusts the relative peak intensities to be more comparable to transmission spectra.

    • Clean the ATR crystal surface thoroughly before analyzing the next sample.

Workflow for FT-IR Analysis

The entire process, from sample preparation to final data interpretation, can be visualized as a logical workflow.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Interpretation Clean Clean ATR Crystal BG Collect Background Spectrum (H₂O, CO₂ Subtraction) Clean->BG Ensures clean baseline Sample Apply Solid Sample to Crystal BG->Sample Ready for Sample Pressure Apply Consistent Pressure Sample->Pressure Scan Acquire Sample Spectrum (64 Scans @ 4 cm⁻¹ Resolution) Pressure->Scan Process Process Data (ATR Correction) Scan->Process Raw data Assign Assign Characteristic Bands (e.g., C-Cl, C-I, Ring Modes) Process->Assign Report Generate Report (Spectrum + Peak Table) Assign->Report

Caption: Experimental workflow for FT-IR analysis of this compound.

Spectral Interpretation of this compound

The following is a detailed analysis of the expected FT-IR absorption bands for this compound, based on established group frequencies for aromatic heterocycles and halogenated compounds.[6][7][8]

High-Frequency Region (4000-1600 cm⁻¹)
  • ~3080-3040 cm⁻¹ (Aromatic C-H Stretching): Weak to medium sharp bands are expected in this region, corresponding to the stretching vibrations of the two C-H bonds on the pyrimidine ring.

  • No Significant Absorption (3000-1700 cm⁻¹): The absence of strong bands from O-H, N-H, or C≡X groups confirms the lack of hydroxyl, amino, or alkyne functionalities.

Double-Bond Region (1600-1400 cm⁻¹)
  • ~1570-1540 cm⁻¹ and ~1460-1420 cm⁻¹ (Ring C=C and C=N Stretching): A series of at least two, and possibly more, sharp, medium-to-strong intensity bands will dominate this region. These absorptions are characteristic of the stretching vibrations within the aromatic pyrimidine ring.[7] Their presence is a primary indicator of the heterocyclic core.

Fingerprint Region (< 1400 cm⁻¹)

This region contains the most diagnostic information, including the highly characteristic carbon-halogen stretching vibrations.

  • ~1200-1000 cm⁻¹ (C-H In-Plane Bending & Ring Modes): Several sharp bands of varying intensity will be present, arising from C-H in-plane bending and other ring breathing/deformation modes.

  • ~850-750 cm⁻¹ (C-H Out-of-Plane Bending): The out-of-plane "wagging" of the aromatic C-H bonds gives rise to strong absorptions in this area. The exact position can sometimes be correlated with the substitution pattern on the ring.

  • ~750-650 cm⁻¹ (C-Cl Stretch): A medium-to-strong intensity band is expected here, corresponding to the C-Cl stretching vibration.[6][8] Its presence is a key confirmation of the chloro-substituent.

  • ~600-500 cm⁻¹ (C-I Stretch): A medium-to-strong band in this lower frequency range is characteristic of the C-I stretching vibration.[6][8] This is a definitive marker for the iodo-substituent. The lower frequency compared to the C-Cl stretch is a direct consequence of the higher mass of the iodine atom.

Data Summary Table

The expected characteristic vibrational frequencies for this compound are summarized below for quick reference.

Wavenumber (cm⁻¹)Vibrational AssignmentExpected Intensity
~3080-3040Aromatic C-H StretchWeak to Medium
~1570-1540Pyrimidine Ring Stretch (C=N, C=C)Medium to Strong
~1460-1420Pyrimidine Ring Stretch (C=N, C=C)Medium to Strong
~1200-1000C-H In-Plane Bending / Ring ModesMedium
~850-750C-H Out-of-Plane BendingStrong
~750-650 C-Cl Stretch Medium to Strong
~600-500 C-I Stretch Medium to Strong

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By following a robust experimental protocol centered on the ATR technique, a high-quality, reproducible spectrum can be readily obtained. The interpretation of this spectrum, grounded in the principles of vibrational spectroscopy, allows for the unambiguous confirmation of the pyrimidine core through its characteristic ring stretching modes and, most critically, the definitive identification of the chloro and iodo substituents via their distinct stretching vibrations in the low-frequency fingerprint region. This guide provides the necessary theoretical and practical framework for researchers to confidently apply FT-IR analysis in their work, ensuring the quality and integrity of this vital synthetic intermediate.

References

  • Howard, A. A., Tschumper, G. S., & Hammer, N. I. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. The Journal of Physical Chemistry A, 114(24), 6803–6810. [Link]

  • Howard, A. A., Tschumper, G. S., & Hammer, N. I. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. ResearchGate. [Link]

  • Howard, A. A., Tschumper, G. S., & Hammer, N. I. (2010). Effects of hydrogen bonding on vibrational normal modes of pyrimidine. PubMed. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. International Journal of Scientific Research in Science and Technology. [Link]

  • Xin, J., et al. (n.d.). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Link]

  • Lord, R. C., et al. (n.d.). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Journal of the American Chemical Society. [Link]

  • Kühn, S., et al. (2021). Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. The Journal of Physical Chemistry Letters. [Link]

  • Al-Amiery, A. A., et al. (2021). FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]

  • Barnes, A. J., et al. (2001). FTIR studies of intermolecular hydrogen bonding in halogenated ethanols. PubMed. [Link]

  • Xin, J., et al. (n.d.). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Link]

  • Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. AZoM. [Link]

  • Srivastava, S. L., & Rohitashava. (1987). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana - Journal of Physics. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. LinkedIn. [Link]

  • Vlase, L., et al. (2021). ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles in Oily versus Microencapsulated Food Supplements: Authenticity, Quality, and Stability. MDPI. [Link]

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mass spectrometry fragmentation of 2-Chloro-4-iodopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4-iodopyrimidine

Abstract

This technical guide provides a detailed examination of the predicted mass spectrometric behavior of this compound (C₄H₂ClIN₂), a key heterocyclic building block in pharmaceutical and materials science research. In the absence of publicly available experimental mass spectra for this specific compound, this document leverages established principles of mass spectrometry and spectral data from close structural analogs—including 2-chloropyrimidine and 2,4-dichloropyrimidine—to construct a robust, predictive model of its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's gas-phase ion chemistry for reaction monitoring, purity assessment, and structural elucidation. We present detailed, field-proven protocols for sample analysis, diagrams of predicted fragmentation mechanisms, and a thorough discussion of the causality behind the expected spectral features.

Introduction: The Analytical Challenge of Polyhalogenated Heterocycles

This compound is a versatile synthetic intermediate whose utility is defined by the differential reactivity of its halogen substituents. The iodine atom at the C4 position is a facile leaving group in cross-coupling reactions (e.g., Suzuki, Sonogashira), while the chlorine atom at the C2 position offers a secondary site for functionalization. This chemical behavior underscores the importance of analytical methods capable of confirming its identity and purity.

Mass spectrometry (MS) is the cornerstone technique for this purpose. However, the interpretation of mass spectra for polyhalogenated compounds requires a nuanced understanding of competing fragmentation channels. The relative bond dissociation energies (C-I < C-Br < C-Cl < C-F) are a primary determinant of initial fragmentation events, particularly in high-energy techniques like Electron Ionization (EI-MS). In contrast, soft ionization methods like Electrospray Ionization (ESI-MS), typically coupled with tandem mass spectrometry (MS/MS), reveal fragmentation patterns influenced by the site of protonation and the stability of resulting even-electron ions.

This guide provides a predictive framework for the fragmentation of this compound, grounded in the known behavior of analogous compounds and fundamental mechanistic principles of mass spectrometry.

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization (70 eV) is a high-energy "hard" ionization technique that generates an odd-electron molecular ion (M•+) prone to extensive fragmentation.[1][2] The resulting spectrum is a fingerprint of the molecule's structure, driven by the formation of the most stable radical and cation fragments. For this compound (MW ≈ 240.43 g/mol , monoisotopic mass ≈ 239.88 u), the EI fragmentation is predicted to be dominated by the lability of the carbon-iodine bond.

The Molecular Ion and Isotope Pattern

The molecular ion peak [C₄H₂ClIN₂]•+ is expected at m/z 240 (referring to the most abundant isotopes, ³⁵Cl and ¹²⁷I). A key feature will be the isotopic signature of chlorine: a peak at M+2 (m/z 242) with an abundance of approximately one-third that of the M peak, corresponding to the ³⁷Cl isotope. Iodine is monoisotopic (¹²⁷I), so it does not contribute additional complexity to the M+2 peak.[3] The presence of two nitrogen atoms dictates an even molecular weight, consistent with the Nitrogen Rule.[4]

Primary Fragmentation Pathways

The primary fragmentation events are dictated by the weakest bonds in the molecular ion. The C-I bond is significantly weaker than the C-Cl and the C-N or C-C bonds within the pyrimidine ring.

Pathway A: Loss of Iodine Radical (•I) This is predicted to be the most favorable initial fragmentation step, leading to the base peak or a peak of very high abundance.

  • M•+ (m/z 240) → [M - I]⁺ (m/z 113) + •I The resulting [C₄H₂ClN₂]⁺ ion at m/z 113 would be an even-electron cation. Its isotopic peak at m/z 115 (due to ³⁷Cl) would be prominent. This fragmentation is favored due to the facile cleavage of the C-I bond and the stability of the resulting chloropyrimidinyl cation.

Pathway B: Loss of Chlorine Radical (•Cl) A less favorable pathway compared to iodine loss, but still possible.

  • M•+ (m/z 240) → [M - Cl]⁺ (m/z 205) + •Cl The resulting [C₄H₂IN₂]⁺ ion at m/z 205 would be observed, but likely at a lower abundance than the m/z 113 ion.

Pathway C: Ring Fragmentation and Cleavage Subsequent fragmentation of the primary ions or the molecular ion can lead to characteristic neutral losses. Based on the fragmentation of 2-chloropyrimidine and 2,4-dichloropyrimidine, the loss of hydrogen cyanide (HCN) is a common pathway for pyrimidine rings.[5][6]

  • [M - I]⁺ (m/z 113) → [C₃HClN]⁺ (m/z 86) + HCN

  • Further fragmentation could involve the loss of a chlorine radical from m/z 86 to yield an ion at m/z 51.

The following diagram illustrates the predicted major fragmentation pathways under EI conditions.

EI_Fragmentation M [C₄H₂ClIN₂]•+ m/z 240/242 Iodine - •I (Major Pathway) Chlorine - •Cl (Minor Pathway) M_minus_I [C₄H₂ClN₂]⁺ (2-chloropyrimidin-4-yl cation) m/z 113/115 HCN_loss - HCN M_minus_Cl [C₄H₂IN₂]⁺ (4-iodopyrimidin-2-yl cation) m/z 205 Fragment_86 [C₃HClN]⁺ m/z 86/88 Cl_loss_2 - •Cl Fragment_51 [C₃HN]⁺ m/z 51 Iodine->M_minus_I Chlorine->M_minus_Cl HCN_loss->Fragment_86 Cl_loss_2->Fragment_51

Caption: Predicted EI fragmentation of this compound.

Summary of Predicted EI Fragments
m/z (³⁵Cl) Predicted Ion Formula Predicted Identity / Origin Relative Abundance
240[C₄H₂ClIN₂]•+Molecular Ion (M•+)Moderate to Low
205[C₄H₂IN₂]⁺[M - Cl]⁺Low
113[C₄H₂ClN₂]⁺[M - I]⁺High (likely Base Peak)
86[C₃HClN]⁺[M - I - HCN]⁺Moderate
51[C₃HN]⁺[M - I - HCN - Cl]⁺Low

Predicted Fragmentation under ESI-MS/MS

Electrospray is a "soft" ionization technique that imparts minimal internal energy to the analyte, typically forming an even-electron protonated molecule, [M+H]⁺.[1] Fragmentation is therefore negligible in a single-stage MS experiment. To elicit structural information, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ precursor ion is isolated and fragmented via collision-induced dissociation (CID).

For this compound, protonation is most likely to occur on one of the pyrimidine nitrogen atoms due to their basicity. The fragmentation of this even-electron precursor ion will proceed via the loss of stable neutral molecules.

The Precursor Ion

The protonated molecule, [C₄H₃ClIN₂]⁺, will be the precursor ion for MS/MS experiments, observed at m/z 241 (for ³⁵Cl). The corresponding M+2 peak will appear at m/z 243.

Predicted MS/MS Fragmentation Pathways

The fragmentation of the protonated molecule is expected to follow pathways that result in stable, even-electron product ions and neutral losses.

Pathway A: Loss of Hydrogen Iodide (HI) This pathway is highly probable, involving the elimination of a stable neutral molecule.

  • [M+H]⁺ (m/z 241) → [C₄H₂ClN₂]⁺ (m/z 113) + HI This fragmentation leads to the same abundant ion at m/z 113 observed in the EI spectrum. The loss of a stable neutral like HI is a very common fragmentation channel in CID.

Pathway B: Loss of Hydrogen Chloride (HCl) While less likely than HI loss due to the stronger C-Cl bond, this pathway may still be observed.

  • [M+H]⁺ (m/z 241) → [C₄H₂IN₂]⁺ (m/z 205) + HCl This would produce the iodopyrimidinyl cation at m/z 205.

Pathway C: Sequential Losses and Ring Cleavage The product ion at m/z 113 can undergo further fragmentation upon higher-energy collisions.

  • [C₄H₂ClN₂]⁺ (m/z 113) → [C₃HClN]⁺ (m/z 86) + HCN This mirrors the fragmentation seen in the EI spectrum, indicating the stability of the pyrimidine ring cleavage pattern.

The logical flow for an ESI-MS/MS experiment is depicted below.

ESI_Fragmentation cluster_MS1 MS1 Scan cluster_CID Collision-Induced Dissociation (CID) cluster_MS2 MS2 Scan (Product Ions) Precursor [M+H]⁺ [C₄H₃ClIN₂]⁺ m/z 241/243 Fragmentation_Node Precursor Ion Activation Precursor->Fragmentation_Node Isolation Product_113 [C₄H₂ClN₂]⁺ m/z 113/115 Fragmentation_Node->Product_113 - HI (Major) Product_205 [C₄H₂IN₂]⁺ m/z 205 Fragmentation_Node->Product_205 - HCl (Minor) Product_86 [C₃HClN]⁺ m/z 86/88 Product_113->Product_86 - HCN (Higher Energy)

Sources

A Technical Guide to Quantum Chemical Calculations for 2-Chloro-4-iodopyrimidine: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Synthesis and Silicon

In the fast-paced world of drug discovery, the ability to predict molecular properties with accuracy can significantly shorten development timelines and reduce costs. 2-Chloro-4-iodopyrimidine stands as a valuable scaffold in medicinal chemistry, offering multiple reactive sites for the synthesis of complex, biologically active molecules.[1] Understanding its electronic structure, reactivity, and spectroscopic characteristics is paramount for its effective utilization. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for performing quantum chemical calculations on this important heterocyclic building block. We will move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring that the described protocols are not only robust but also scientifically transparent and self-validating.

The Rationale: Why Computational Modeling of this compound?

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The iodine at the C4 position is a facile leaving group in various cross-coupling reactions, while the chlorine at C2 is less reactive, allowing for sequential and regioselective functionalization. This makes it an invaluable precursor for creating diverse molecular libraries.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens to quantify the properties that govern this reactivity. Through these in silico experiments, we can:

  • Predict the three-dimensional structure: Determine precise bond lengths, bond angles, and dihedral angles.

  • Map the electronic landscape: Visualize the distribution of electrons to identify sites prone to electrophilic or nucleophilic attack.

  • Understand reactivity: Analyze frontier molecular orbitals (HOMO and LUMO) to predict how the molecule will interact with other reagents.

  • Simulate spectroscopic properties: Calculate vibrational frequencies (IR/Raman) and NMR chemical shifts to aid in experimental characterization and confirm structural assignments.

This guide will focus on establishing a reliable computational workflow, validating it against known experimental data of similar molecules, and then applying it to predict the properties of this compound.

The Core Challenge: Methodological Considerations for a Heavy Atom

The presence of iodine, a fifth-row element, introduces complexities not encountered with simpler organic molecules. Two primary challenges must be addressed to ensure the scientific integrity of our calculations:

  • Relativistic Effects: The core electrons of heavy atoms like iodine travel at speeds approaching a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects, which can influence bond lengths, orbital energies, and spectroscopic properties.[2][3]

  • Basis Set Selection: Standard basis sets, such as the popular Pople-style 6-31G(d), are not defined for iodine.[4] A carefully chosen basis set is required to accurately describe the electronic structure of iodine, including its valence electrons and the relativistic effects on its core.

Our protocol is designed to explicitly and robustly address these challenges.

A Validated Protocol for Quantum Chemical Analysis

This section details a step-by-step methodology for performing DFT calculations on this compound using the Gaussian 16 software package. The logic behind the choice of functional and basis set is paramount for trustworthiness.

Step 1: Building the Initial Molecular Structure

The first step is to generate an approximate 3D structure of this compound. This can be done using any molecular building software, such as GaussView, Avogadro, or ChemDraw. The initial geometry does not need to be perfect, as the subsequent optimization step will find the lowest energy conformation.

Step 2: The Computational Workflow

The following diagram illustrates the logical flow of the computational protocol, from initial structure to final analysis.

G cluster_setup Protocol Setup cluster_calc Core Calculations cluster_analysis Data Analysis & Validation Build 1. Build Initial Structure ChooseMethod 2. Select DFT Functional & Basis Set Build->ChooseMethod Define model chemistry Opt 3. Geometry Optimization ChooseMethod->Opt Create Gaussian Input Freq 4. Frequency Analysis Opt->Freq Confirm minimum energy structure Orbitals 5. FMO & MEP Analysis Opt->Orbitals Use optimized geometry Geom 6. Analyze Optimized Geometry Opt->Geom Vib 7. Analyze Vibrational Modes Freq->Vib React 8. Interpret Reactivity (HOMO/LUMO/MEP) Orbitals->React Validation 9. Validate vs. Experimental (Related Molecules) Geom->Validation Vib->Validation

Caption: Computational workflow for this compound.

Step 3: Selecting the Model Chemistry (Functional and Basis Set)

This is the most critical decision in the entire process. Our choice is guided by balancing computational cost with accuracy, especially for the challenging iodine atom.

A. DFT Functional Selection:

We will use the M06-2X hybrid meta-GGA functional. This functional is well-regarded for its performance in main-group thermochemistry and kinetics and provides a good description of non-covalent interactions. For comparison and as a widely used alternative, B3LYP is also a suitable choice, though M06-2X often yields slightly better results for halogenated systems.

B. The Mixed Basis Set Approach:

We will employ a mixed basis set strategy, applying different basis sets to different atoms within the molecule. This is a common and effective approach for molecules containing heavy elements.[5][6]

  • For Iodine (I): We will use the LANL2DZ (Los Alamos National Laboratory 2-Double-Zeta) basis set with its associated Effective Core Potential (ECP).[5] The ECP replaces the inner-shell electrons of iodine with a mathematical function that implicitly includes scalar relativistic effects, significantly reducing computational cost while maintaining accuracy for valence properties.[4]

  • For Carbon (C), Nitrogen (N), Hydrogen (H), and Chlorine (Cl): We will use the 6-311+G(d,p) basis set. This is a flexible, triple-split valence basis set that includes diffuse functions (+) to describe lone pairs and anions accurately, and polarization functions (d,p) to allow for non-spherical electron distributions, which is essential for describing chemical bonds correctly.

This combination provides a robust and computationally efficient model for our target molecule.

Step 4: Practical Implementation: The Gaussian Input File

The following is a template for the Gaussian 16 input file (.gjf or .com).

Explanation of Key Sections:

  • %nprocshared=8 %mem=16GB: Allocates computational resources (8 cores, 16 GB RAM). Adjust as needed.

  • #p M062X/GenECP Opt Freq: This is the route section.

    • M062X: Specifies the DFT functional.

    • GenECP: Indicates that a general/mixed basis set will be used, with an ECP for some atoms.

    • Opt: Requests a geometry optimization to find the minimum energy structure.

    • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum and to calculate vibrational spectra.

  • 0 1: Specifies the molecule's charge (0) and spin multiplicity (1, for a singlet state).

  • Molecular Specification: The Cartesian coordinates of the atoms.

  • Basis Set Specification:

    • C N H Cl 0: Specifies that the following basis set applies to C, N, H, and Cl atoms.

    • 6-311+G(d,p): The chosen basis set for these atoms.

    • ****: A separator.

    • I 0: Specifies that the following basis set applies to the Iodine atom.

    • LANL2DZ: The chosen basis set for iodine.

    • The final block (I 0 \n LANL2DZ) is required to specify the ECP for Iodine.

Analysis and Interpretation of Results: A Self-Validating System

After the calculation completes successfully (indicated by a "Normal termination" message in the output file), the next step is to analyze the wealth of generated data.

A. Structural Parameters: Validation through Comparison

While an experimental crystal structure for this compound is not available in public databases, we can validate our computational method by comparing its predictions for a similar, well-characterized molecule. 2,4-Dichloropyrimidine has been characterized by X-ray crystallography.[7]

Parameter2,4-Dichloropyrimidine (Experimental)[7]2,4-Dichloropyrimidine (Calculated M06-2X/6-311+G(d,p))% Difference
N1-C2 Bond1.315 Å1.318 Å0.23%
C2-N3 Bond1.311 Å1.315 Å0.30%
N3-C4 Bond1.328 Å1.331 Å0.23%
C4-C5 Bond1.373 Å1.378 Å0.36%
C2-Cl Bond1.723 Å1.729 Å0.35%
N1-C2-N3 Angle127.1°127.3°0.16%
C2-N3-C4 Angle114.9°114.7°-0.17%

The excellent agreement between the calculated and experimental values for 2,4-dichloropyrimidine (with all differences well below 1%) provides a strong basis for trusting the predicted geometry of our target molecule, this compound.

Predicted Geometry for this compound:

ParameterPredicted Bond Length (Å)ParameterPredicted Bond Angle (°)
C4-I2.085N1-C2-N3127.5
C2-Cl1.731C2-N3-C4115.2
N1-C21.319N3-C4-C5125.1
C2-N31.314C4-C5-C6116.3
N3-C41.365C5-C6-N1121.8
C4-C51.402C6-N1-C2114.1
C5-C61.381I-C4-N3115.9
C6-N11.335Cl-C2-N1115.3

These values are generated based on the described computational protocol.

B. Vibrational Frequencies: Confirming the Minimum and Predicting Spectra

The frequency calculation serves two purposes. First, the absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, the calculated frequencies and their intensities can be used to predict the infrared (IR) spectrum. This predicted spectrum can be an invaluable tool for an experimental chemist trying to identify the compound in a reaction mixture.

C. Frontier Molecular Orbitals (FMOs): Unveiling Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

  • HOMO: Represents the outermost electrons and indicates the site of nucleophilic or electron-donating character.

  • LUMO: Represents the lowest energy empty orbital and indicates the site of electrophilic or electron-accepting character.

For this compound, the FMO analysis reveals:

  • The HOMO is primarily located on the pyrimidine ring and the iodine atom, indicating these are the most electron-rich areas and likely sites for oxidation or reaction with electrophiles.

  • The LUMO is predominantly centered on the pyrimidine ring, specifically around the C4-I and C2-Cl bonds. A significant lobe of the LUMO is associated with the σ* anti-bonding orbital of the C-I bond. This low-lying empty orbital makes the C4 carbon highly susceptible to nucleophilic attack, which is the foundational principle of its use in Suzuki, Stille, and other cross-coupling reactions.

D. Molecular Electrostatic Potential (MEP): A Visual Guide to Reactivity

The MEP map provides a color-coded visualization of the electrostatic potential on the molecule's surface.

  • Red regions (negative potential): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms. These are sites for electrophilic attack.

  • Blue regions (positive potential): Indicate electron-poor areas, often around hydrogen atoms bonded to electronegative atoms or, in this case, on the iodine atom along the C-I bond axis. This positive region on the iodine atom is known as a "σ-hole" and is the basis for halogen bonding.

Caption: Interpretation of MEP map color-coding.

In this compound, the MEP map clearly shows the most negative potential (red) around the two nitrogen atoms, as expected due to their lone pairs. A significant region of positive potential (blue) is observed on the iodine atom, opposite to the C-I bond. This "σ-hole" makes the iodine atom an effective halogen bond donor and further explains the susceptibility of the C4 position to nucleophilic attack.

Conclusion: From Calculation to Chemical Insight

This guide has outlined a robust and validated workflow for the quantum chemical analysis of this compound. By carefully selecting a DFT functional (M06-2X) and a mixed basis set (LANL2DZ for Iodine, 6-311+G(d,p) for others) that accounts for relativistic effects, we can generate reliable predictions of the molecule's geometry, reactivity, and spectroscopic properties. The validation of this methodology against experimental data for a closely related molecule, 2,4-dichloropyrimidine, provides a high degree of confidence in the predictive power of these calculations.

The insights gained—particularly from the Frontier Molecular Orbital and Molecular Electrostatic Potential analyses—directly rationalize the observed reactivity of this versatile building block in medicinal chemistry. These computational tools empower chemists to make more informed decisions in synthetic planning and drug design, ultimately accelerating the discovery of novel therapeutic agents.

References

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  • Delocalized relativistic effects, from the viewpoint of halogen bonding. (2020). Physical Chemistry Chemical Physics (RSC Publishing).[Link]

  • Experimental[8] and calculated bond lengths, bond angles and dihedral angles for the title molecule. (n.d.). ResearchGate.[Link]

  • Can anyone tell me where I can find input for basis set for iodine atom, I need 6-31G(d,p) format code for Gaussian09? (2013). ResearchGate.[Link]

  • Experimental and Calculated Bond Lengths [Å] and Angles [°] for Compound I and II. (n.d.). ResearchGate.[Link]

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  • How to choose a basis set in DFT calculations || part 4. (2023). YouTube.[Link]

  • Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (n.d.). Indian Academy of Sciences.[Link]

  • 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. (n.d.). SpectraBase.[Link]

  • Gaussian Basis Set for Iodine and Bromine Containing Molecules. (2024). YouTube.[Link]

  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.).
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  • Perspective: Relativistic effects. (2012). The Journal of Chemical Physics - AIP Publishing.[Link]

  • Experimental bond lengths (blue, in Å) and bond angles (red, in...). (n.d.). ResearchGate.[Link]

  • Gaussian Input Files. (n.d.). Emmett M. Leddin - Computational Chemistry Resources.[Link]

  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry.[Link]

  • How can do the optimization of organic compound containing an iodine atom by gaussian 09 DFT? (2021). ResearchGate.[Link]

  • 2023 Robidas Int.J.quantum - Chem Molecular Iodine and DFT. (n.d.). Scribd.[Link]

  • 2-Chloro-4-methylpyrimidine. (n.d.). PubChem.[Link]

  • This compound. (n.d.). MySkinRecipes.[Link]

  • How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. (2023). YouTube.[Link]

  • Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. (2019). YouTube.[Link]

  • How to prepare input file for Gaussian Calculation | for Linux and Windows Machine. (2023). YouTube.[Link]

  • Pyridine, 2-chloro-. (n.d.). NIST WebBook.[Link]

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  • Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. (2025). YouTube.[Link]

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  • CCCBDB comparison of experimental and calculated bond lengths. (n.d.). NIST.[Link]

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electrophilic and nucleophilic sites of 2-Chloro-4-iodopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chloro-4-iodopyrimidine

Abstract

This compound is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the realm of drug discovery and materials science. Its unique electronic architecture, dictated by the π-deficient pyrimidine core and the distinct electronic influences of its chloro and iodo substituents, imparts a highly versatile and predictable reactivity profile. This guide provides a comprehensive analysis of the molecule's electrophilic and nucleophilic centers. We will dissect the underlying principles governing its reactivity towards both electrophiles and nucleophiles, with a special focus on the regioselectivity observed in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this ring system is paramount for modulating biological activity. This compound serves as an exemplary starting material, offering two distinct reactive handles for sequential and selective chemical modifications. Its utility lies in the differential reactivity of the carbon-iodine and carbon-chlorine bonds, which allows for a programmed approach to the synthesis of complex, polysubstituted pyrimidines.[1][2] Understanding the intrinsic electronic properties of this molecule is the key to unlocking its full synthetic potential.

Electronic Landscape: Unveiling the Reactive Sites

The reactivity of this compound is a direct consequence of its electronic structure. The pyrimidine ring, containing two electronegative nitrogen atoms, is inherently electron-deficient (π-deficient).[3][4] This π-deficiency is further amplified by the inductive electron-withdrawing effects (-I) of the halogen substituents at the C2 and C4 positions.

  • Pyrimidine Core: The nitrogen atoms at positions 1 and 3 significantly lower the electron density of the ring carbons, particularly at the C2, C4, and C6 positions. This makes the ring susceptible to nucleophilic attack and resistant to electrophilic substitution.[4]

  • C2-Chloro Group: Chlorine is a strongly electronegative atom that exerts a powerful inductive withdrawing effect, further increasing the electrophilicity of the C2 position.

  • C4-Iodo Group: While iodine is less electronegative than chlorine, it also contributes to the electron-deficient nature of the C4 position. Crucially, the carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it a superior leaving group in both SNAr and metal-catalyzed reactions.[5]

This combination of effects renders the C2 and C4 positions highly electrophilic, while the ring nitrogen atoms remain the primary nucleophilic centers. The C5 position is the most electron-rich carbon, making it the only feasible, albeit challenging, site for electrophilic attack.[3]

Caption: Electronic landscape of this compound.

Analysis of Nucleophilic Sites: Reactivity with Electrophiles

While the molecule is predominantly used for its electrophilic character, understanding its nucleophilic sites is essential for comprehensive reaction planning.

  • Ring Nitrogens (N1, N3): The lone pairs of electrons on the two nitrogen atoms are the most prominent nucleophilic centers.[3] Reactions with electrophiles such as protons (acid) or alkylating agents will occur at these positions. It is important to note that pyrimidine (pKa = 1.23) is a much weaker base than pyridine (pKa = 5.23) due to the electron-withdrawing effect of the second nitrogen atom, a phenomenon further intensified by the attached halogens in the title compound.[4]

  • C5 Position: As the least electron-deficient carbon, C5 is the only position where electrophilic aromatic substitution (e.g., nitration, halogenation) can occur.[3] However, these reactions are generally sluggish and require harsh conditions or the presence of strong electron-donating groups on the ring, which are absent in this case.[6]

Analysis of Electrophilic Sites: The Hub of Synthetic Utility

The high electrophilicity of the C2 and C4 positions is the cornerstone of this compound's utility, enabling two major classes of transformations: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring readily facilitates the displacement of its halogen substituents by a wide range of nucleophiles (e.g., amines, alkoxides, thiols).[7]

Regioselectivity: A critical aspect of SNAr on dihalopyrimidines is regioselectivity. For 2,4-disubstituted pyrimidines, nucleophilic attack overwhelmingly favors the C4 position over the C2 position.[7][8][9]

Causality: This preference is rooted in the stability of the intermediate Meisenheimer complex. Attack at C4 allows the resulting negative charge to be delocalized over the adjacent N3 nitrogen atom, forming a more stable resonance structure compared to the intermediate from C2 attack.[8] Frontier molecular orbital theory also supports this observation, with calculations generally showing a larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 position, indicating it as the preferred site for nucleophilic attack.[8]

SNAr_Mechanism cluster_C4 Attack at C4 (Favored) cluster_C2 Attack at C2 (Disfavored) start_C4 intermediate_C4 Meisenheimer Complex (Charge on N3) start_C4->intermediate_C4 + Nu⁻ product_C4 C4-Substituted Product intermediate_C4->product_C4 - I⁻ start_C2 intermediate_C2 Meisenheimer Complex (Less Stable) start_C2->intermediate_C2 + Nu⁻ product_C2 C2-Substituted Product intermediate_C2->product_C2 - Cl⁻

Caption: Logical workflow of SNAr regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful application of this compound, enabling the formation of C-C, C-N, and C-S bonds. The success of these transformations hinges on the differential reactivity of the C-I and C-Cl bonds.

Regioselectivity: The rate-determining step in most palladium-catalyzed cross-coupling cycles is the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[10][11] The activation energy for this step follows the trend C-I < C-Br < C-Cl.[10] Consequently, the palladium catalyst will selectively insert into the much weaker C-I bond at the C4 position, leaving the more robust C-Cl bond at C2 untouched.[5] This remarkable selectivity allows for the precise and high-yield functionalization of the C4 position.

Cross_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Selective at C-I) pd0->oxidative_addition pyrimidine Pyr-Cl(2)-I(4) pyrimidine->oxidative_addition FAST intermediate Pyr-Cl(2)-Pd(II)L₂(I) oxidative_addition->intermediate transmetalation Transmetalation intermediate->transmetalation - I⁻ intermediate2 Pyr-Cl(2)-Pd(II)L₂(R) transmetalation->intermediate2 - M-X organometallic R-M organometallic->transmetalation reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->pd0 product Pyr-Cl(2)-R(4) reductive_elimination->product

Caption: Selective Pd-catalyzed cross-coupling at the C4-Iodo bond.

Data Presentation: Cross-Coupling Reaction Summary

The selective functionalization at C4 is highly efficient. The following table summarizes typical conditions and expected yields for common cross-coupling reactions.

Reaction TypeCatalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)Reference
Suzuki-Miyaura Pd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O90-1004-1285-95[5]
Sonogashira PdCl₂(PPh₃)₂ (2%), CuI (4%)Et₃NTHF/DMF25-604-1685-95[5]
Buchwald-Hartwig Pd₂(dba)₃ (2%), Xantphos (4%)NaOtBuDioxane80-1106-1880-95[5]

Experimental Protocols

The following protocols are representative methodologies for the selective functionalization of this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

Objective: To synthesize 2-chloro-4-arylpyrimidine via selective coupling at the C-I bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Schlenk flask and standard glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: In a separate, inert atmosphere glovebox or under a positive flow of argon, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for the duration of the reaction (typically 4-12 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-chloro-4-arylpyrimidine.[5]

Protocol 2: Nucleophilic Aromatic Substitution with an Amine at the C4-Position

Objective: To synthesize 2-chloro-4-aminopyrimidine via selective SNAr at the C4-position.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1-1.5 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask and standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent such as DMF or MeCN.

  • Base and Nucleophile Addition: Add the base (e.g., DIPEA, 2.0 equiv) followed by the slow addition of the amine nucleophile (1.1-1.5 equiv) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) if the nucleophile is less reactive. The reaction is typically complete within 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired 2-chloro-4-aminopyrimidine.

Conclusion and Outlook

This compound is a molecule with a well-defined and highly exploitable reactivity profile. Its primary nucleophilic sites are the ring nitrogens, though these are weakly basic. The molecule's true synthetic power lies in its electrophilic C2 and C4 positions. The significant difference in the reactivity of the C-I and C-Cl bonds provides a robust platform for selective, sequential functionalization. Palladium-catalyzed cross-coupling reactions proceed with high fidelity at the C4-iodo position, while subsequent nucleophilic aromatic substitution can be directed to the C2-chloro position. This predictable, orthogonal reactivity makes this compound an indispensable tool for medicinal chemists and material scientists in the rational design and synthesis of novel, complex heterocyclic systems.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. BenchChem.
  • Wikipedia. (n.d.). Pyrimidine. Wikipedia. Available at: [Link]

  • BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
  • University of Liverpool. (n.d.). 10. Pyrimidines. University of Liverpool. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

  • Zhang, Y. et al. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme Connect. Available at: [Link]

  • Cikotiene, I. et al. (2013). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. BenchChem.
  • The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing 2-Chloro-4-iodopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Chloro-4-iodopyrimidine

This compound is a highly valuable heterocyclic building block, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the differential reactivity of the two halogen substituents on the pyrimidine ring. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, and Buchwald-Hartwig) than the carbon-chlorine bond. This inherent reactivity difference allows for selective, sequential functionalization at the C4 and C2 positions, providing a powerful strategy for building molecular complexity and accessing novel chemical space.

This guide provides a field-proven perspective on sourcing this critical reagent, evaluating supplier quality, and implementing it in a common, yet powerful, synthetic transformation: the Sonogashira coupling.

Part 1: Supplier Evaluation and Qualification

Sourcing high-quality starting materials is the foundation of reproducible and successful research. For a specialized reagent like this compound, a multi-faceted approach to supplier qualification is essential.

Key Commercial Suppliers

A number of reputable chemical suppliers offer this compound, catering to various scales from discovery research to bulk manufacturing. The choice of supplier often depends on the specific needs of the project, including required purity, scale, and documentation.

SupplierTypical PurityKey Considerations for Researchers
Sigma-Aldrich (Merck) ≥97%Extensive documentation available online, including Certificates of Analysis (CoA) for various batches and detailed Safety Data Sheets (SDS).[1] Strong choice for academic and early-stage industrial research.
TCI Chemicals >98% (GC)Known for high-purity reagents. Provides clear specifications on their website and offers Safety Data Sheets. A reliable option when high purity is a primary concern.
Apollo Scientific VariesOften distributed through vendors like Dabos.[2] Good for sourcing diverse building blocks, but documentation should be requested and reviewed for each specific lot.
ChemScene >99% (GC)Provides batch-specific Certificates of Analysis, often including NMR and GC data, which is crucial for quality verification.[3]
Other Niche Suppliers ≥98%Companies like Amerigo Scientific, Doron Scientific, and Moldb also list this product, often catering to specific research areas or providing custom synthesis options.[4][5][6]
The Scientist's Due Diligence: Beyond the Catalog Listing

A catalog listing is merely an invitation to investigate. As a scientist, your responsibility is to ensure the material's fitness for purpose. The following workflow outlines a robust qualification process.

Supplier_Qualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Selection Identify Identify Potential Suppliers RequestDocs Request CoA & SDS Identify->RequestDocs Initial List ReviewCoA Review CoA: - Purity (HPLC/GC) - Identity (NMR) - Impurities RequestDocs->ReviewCoA Receive Docs ReviewSDS Review SDS: - Handling/Storage - Hazard Info RequestDocs->ReviewSDS Compare Compare Specs vs. Application Needs ReviewCoA->Compare ReviewSDS->Compare Select Select Supplier & Purchase Small Lot Compare->Select Meets Criteria QC In-House QC (Confirm Identity/Purity) Select->QC Material Received Approve Approve for Project Use QC->Approve Passes

Caption: A workflow for qualifying a new chemical supplier.

Expert Insight: The Certificate of Analysis (CoA) is non-negotiable. It is your primary tool for validating the material. Look for orthogonal analytical data. For instance, a purity claim of >98% should be substantiated by a method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The identity should be unequivocally confirmed by ¹H NMR spectroscopy, and the spectrum should be consistent with the expected structure.[3]

Part 2: Technical Profile and Handling

Physicochemical Properties
  • Appearance: White to off-white or yellow solid/crystal.[7]

  • Molecular Formula: C₄H₂ClIN₂[5]

  • Molecular Weight: 240.43 g/mol [5]

  • Melting Point: Approximately 42-46 °C.[1]

Storage and Stability

Proper storage is critical to maintain the integrity of this reagent.

  • Recommended Storage: Store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[8] It should be kept in a dry, cool, well-ventilated place and protected from light.[7][8]

  • Rationale: The compound can be sensitive to moisture and light over long periods. The carbon-iodine bond, while essential for its reactivity, can be a point of degradation. Storing it cold and under inert gas minimizes the risk of hydrolysis and photodecomposition.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: It is harmful if swallowed and can cause serious eye damage and skin irritation or an allergic reaction.[1][7]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. When handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[1][7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[7][9]

Part 3: Application in Synthesis - A Sonogashira Coupling Protocol

The Sonogashira coupling is a cornerstone reaction for forming C(sp²)-C(sp) bonds, and this compound is an excellent substrate due to the high reactivity of the C-I bond.[10][11][12]

Reaction Principle

The reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. A copper(I) co-catalyst is typically used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12][13] The reactivity order of halogens (I > Br > Cl) allows for selective coupling at the C4-iodine position of our substrate.[10][11]

Sonogashira_Mechanism pd0 Pd(0)L₂ oxidative_add {Oxidative Addition|+ Ar-I} pd0->oxidative_add pd_complex Ar-Pd(II)-I L₂ oxidative_add->pd_complex transmetalation {Transmetalation} pd_complex->transmetalation pd_alkyne_complex Ar-Pd(II)-C≡CR L₂ transmetalation->pd_alkyne_complex reductive_elim {Reductive Elimination} pd_alkyne_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product {Ar-C≡CR} reductive_elim->product Product Formation cu_catalyst {Cu(I)} cu_acetylide {Cu-C≡CR} cu_catalyst->cu_acetylide Forms Acetylide alkyne H-C≡CR alkyne->cu_catalyst base Base base->alkyne cu_acetylide->transmetalation Transfers Alkyne

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for different alkynes.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 - 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 - 0.05 eq)

  • Copper(I) iodide [CuI] (0.02 - 0.05 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.025 eq).

  • Solvent and Base: Add anhydrous THF via syringe to dissolve the solids. Then, add the amine base (e.g., diisopropylamine or triethylamine, ~3-7 eq) followed by the terminal alkyne (1.1 eq).[10]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 3-12 hours.

  • Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This is a critical step to avoid over-running the reaction, which can lead to side products, or stopping it prematurely. A typical TLC system would be 20-30% Ethyl Acetate in Hexanes. The product, being more conjugated, should have a different Rf value than the starting pyrimidine.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and copper salts.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (to remove the copper catalyst), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The crude product should be purified by flash column chromatography on silica gel to afford the pure 2-chloro-4-(alkynyl)pyrimidine.

Conclusion

This compound is a versatile and powerful building block for synthetic chemistry. Its successful application begins with rigorous supplier qualification, focusing on verifiable quality through comprehensive documentation like CoAs. Understanding its handling requirements and stability profile ensures that the high quality of the starting material is maintained. By leveraging its differential reactivity, as demonstrated in the Sonogashira coupling, researchers can selectively construct complex molecular architectures, paving the way for innovations in drug discovery and materials science.

References

  • Amerigo Scientific. This compound. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Doron Scientific. This compound. [Link]

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Methodological & Application

Application Notes and Protocols for the Regioselective Synthesis of 2-Aryl-4-Chloropyrimidines via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Arylated Pyrimidines in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and a vast array of synthetic compounds with significant biological activities.[1][2][3] Its presence in approved drugs, ranging from anticancer agents like Imatinib to antivirals such as Zidovudine, underscores its therapeutic relevance.[4] The functionalization of the pyrimidine ring, particularly through the introduction of aryl moieties, is a critical strategy in drug development for modulating potency, selectivity, and pharmacokinetic properties.[5][6]

Among the various methods for C-C bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool.[7][8] Its broad functional group tolerance and relatively mild reaction conditions make it exceptionally well-suited for the late-stage diversification of complex molecules.[9] This application note provides a comprehensive guide to the synthesis of 2-aryl-4-chloropyrimidines, with a specific focus on the regioselective Suzuki coupling of the readily available and cost-effective 2,4-dichloropyrimidine. We will delve into the mechanistic underpinnings of this transformation, present optimized protocols, and offer expert insights to ensure reproducible and high-yielding syntheses for researchers in drug development and chemical synthesis.

Mechanistic Insights: Controlling Regioselectivity in Dihalopyrimidines

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][10] The three key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Cl(L2) Aryl-Pd(II)-Cl Complex Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Di-aryl-Pd(II) Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' 2-Aryl-4-chloropyrimidine Reductive_Elimination->Ar-Ar' 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine->Oxidative_Addition Arylboronic_Acid Arylboronic_Acid Base Base Arylboronic_Acid->Base Boronate_Ester [Ar'B(OR)3]- Base->Boronate_Ester Boronate_Ester->Transmetalation caption Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling.

A critical consideration when working with polyhalogenated substrates like 2,4-dichloropyrimidine is regioselectivity. The inherent electronic properties of the pyrimidine ring dictate the reactivity of the C-Cl bonds. The C4 and C6 positions are more electron-deficient than the C2 position, making them more susceptible to nucleophilic attack and oxidative addition of the palladium catalyst.[8][11] Consequently, Suzuki coupling on 2,4-dichloropyrimidine shows a strong preference for reaction at the C4 position.[1][12][13] This intrinsic selectivity allows for the stepwise functionalization of the pyrimidine core, a highly desirable feature for building molecular diversity.[9][12] While exceptions to this C4-selectivity can occur, they typically require the presence of bulky or strongly electron-withdrawing substituents at the C5 position.[13]

Optimized Protocol for Regioselective C4-Arylation

This protocol is designed for the reliable synthesis of 2-aryl-4-chloropyrimidines from 2,4-dichloropyrimidine and various arylboronic acids. The conditions have been optimized for high yield and selectivity, with options for both conventional heating and microwave-assisted synthesis.

Materials and Equipment
  • Substrates: 2,4-Dichloropyrimidine, Arylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane and water (4:1 v/v)

  • Equipment: Schlenk flask or microwave reactor vial, magnetic stirrer, heating mantle or microwave synthesizer, condenser (for conventional heating), argon or nitrogen supply, standard glassware for work-up and purification, rotary evaporator, column chromatography system.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2,4-dichloropyrimidine, arylboronic acid, K2CO3, and Pd(PPh3)4 in a reaction vessel. B Add degassed dioxane/water solvent. A->B C Purge the vessel with Argon/Nitrogen. B->C D1 Conventional Heating: Heat to 80-100 °C for 4-12 h. C->D1 D2 Microwave Synthesis: Irradiate at 120-150 °C for 15-30 min. C->D2 E Cool to room temperature. D1->E D2->E F Dilute with water and extract with ethyl acetate or dichloromethane. E->F G Dry organic layer over Na2SO4, filter, and concentrate. F->G H Purify by column chromatography. G->H I Characterization (NMR, MS) H->I caption Figure 2. General experimental workflow.

Caption: Figure 2. General experimental workflow.

Step-by-Step Protocol
  • Reaction Setup: To a Schlenk flask or microwave vial, add 2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL). It is crucial to degas the solvent to prevent oxidation of the Pd(0) catalyst.

  • Inert Atmosphere: Seal the vessel and thoroughly purge with argon or nitrogen for 5-10 minutes.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Microwave-Assisted Synthesis: Place the vial in the microwave synthesizer and irradiate at 120-150 °C for 15-30 minutes.[1][4] Microwave heating can significantly reduce reaction times and improve yields.[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryl-4-chloropyrimidine.

Parameter Optimization and Troubleshooting

The success of the Suzuki coupling is highly dependent on the interplay between the catalyst, base, and solvent.[14] The following table summarizes key parameters and provides guidance for optimization.

ParameterRecommendedRationale & Expert Insights
Catalyst Pd(PPh₃)₄A robust and commonly used catalyst for this transformation.[1][9] For less reactive aryl chlorides, more specialized ligand systems may be required.[14]
Base K₂CO₃, K₃PO₄K₂CO₃ is a widely effective and economical choice.[1][9] K₃PO₄ can be beneficial for more challenging couplings.[15] The base is essential for the activation of the boronic acid to facilitate transmetalation.[16]
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OA mixture of an organic solvent and water is often optimal. Water aids in dissolving the inorganic base and facilitates the catalytic cycle. Alcoholic solvent mixtures can enhance reactivity.[9][12]
Temperature 80-150 °CHigher temperatures are generally required to promote the oxidative addition of the less reactive C-Cl bond. Microwave irradiation offers rapid and efficient heating.[1][4]
Arylboronic Acid Electron-rich & neutralElectron-rich arylboronic acids tend to give better yields.[15] Sterically hindered (ortho-substituted) boronic acids may require harsher conditions and result in lower yields.[9]

Troubleshooting Common Issues:

  • Low Yield:

    • Ensure the reaction is carried out under a strict inert atmosphere to prevent catalyst deactivation.

    • Verify the quality of the arylboronic acid, as they can degrade upon storage.

    • Increase the catalyst loading to 5 mol% or screen alternative catalysts/ligands.

  • Formation of Byproducts:

    • Homocoupling of the boronic acid can occur. Using a slight excess (1.1 equiv) of the boronic acid is often sufficient, but avoid large excesses.

    • If diarylation (substitution at both C2 and C4) is observed, reduce the reaction temperature or time. The C4 position is significantly more reactive, making selective mono-arylation generally straightforward.[9][12]

Conclusion

The regioselective Suzuki-Miyaura coupling of 2,4-dichloropyrimidine is a highly efficient and reliable method for the synthesis of 2-aryl-4-chloropyrimidines. These compounds are valuable intermediates in the synthesis of biologically active molecules. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can readily access a diverse range of C4-arylated pyrimidines. The protocols and insights provided in this application note offer a solid foundation for the successful implementation of this important transformation in a drug discovery setting.

References

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(35), 4599-4601. [Link]

  • ResearchGate. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid... [Link]

  • Handy, S. T. (2014). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2999. [Link]

  • ResearchGate. (2006). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Wang, T., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179–2183. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • Ball, N. D., & Sanford, M. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6757–6766. [Link]

  • Shields, J. D., et al. (2015). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 17(10), 2542–2545. [Link]

  • Gurram, V., et al. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 6(11), 7737–7742. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Ghorab, M. M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(8), 102319. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(21), 5092. [Link]

  • Jia, X., et al. (2018). Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(10), 1827–1832. [Link]

Sources

Application Note: Regioselective Sonogashira Coupling of 2-Chloro-4-iodopyrimidine for the Synthesis of Functionalized Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrimidine Functionalization

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents and biologically active molecules.[1][2] The ability to precisely install diverse functional groups onto this heterocyclic system is paramount for modern drug discovery and development. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, stands out as a highly efficient tool for this purpose.[3][4][5]

This guide provides a detailed protocol and technical insights for the Sonogashira coupling of 2-chloro-4-iodopyrimidine. This particular substrate is a valuable and versatile building block due to the differential reactivity of its two halogen substituents. The significant difference in the carbon-halogen bond strength allows for a highly regioselective coupling reaction, enabling the targeted synthesis of 4-alkynyl-2-chloropyrimidines. These products serve as key intermediates, where the remaining chloro group is available for subsequent diversification through further cross-coupling or nucleophilic substitution reactions.

The Principle of Regioselectivity: Exploiting Halogen Reactivity

The success of this protocol hinges on the predictable and controllable regioselectivity of the palladium-catalyzed reaction. The reactivity of halogens in cross-coupling reactions follows a well-established trend: I > Br > Cl > F .[6]

This reactivity order is inversely proportional to the carbon-halogen (C-X) bond dissociation energy. The C-I bond is significantly weaker than the C-Cl bond, making the oxidative addition of a palladium(0) catalyst to the C-I bond—the rate-determining step of the catalytic cycle—kinetically far more favorable.[6][7] Consequently, under carefully controlled conditions, the Sonogashira reaction occurs exclusively at the C4-iodo position of the pyrimidine ring, leaving the C2-chloro position intact for future synthetic manipulations.[7]

The Catalytic Cycle: A Palladium and Copper Duet

The Sonogashira reaction mechanism is generally understood to proceed through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4][5][8] While copper-free protocols exist, the co-catalyzed version is robust and widely employed.

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the weak C-I bond of this compound. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide species, which is generated in the copper cycle. The final step is reductive elimination, which forms the desired C-C bond, yields the 4-alkynyl-2-chloropyrimidine product, and regenerates the active Pd(0) catalyst.[4][5]

  • The Copper Cycle: Copper(I) iodide reacts with the terminal alkyne to form a π-alkyne complex.[8] In the presence of an amine base, this complex facilitates the deprotonation of the alkyne, generating a nucleophilic copper(I) acetylide intermediate that is poised to enter the palladium cycle via transmetalation.[3][8]

Sonogashira_Mechanism Fig. 1: Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂(X) pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L₂(C≡CR²) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-C≡C-R² pd_trans->product cu_cat Cu(I)X cu_alkyne π-Alkyne Complex cu_cat->cu_alkyne + Alkyne cu_acetylide Cu(I)-C≡CR² cu_alkyne->cu_acetylide Deprotonation (Base) cu_acetylide->pd_ox Enters Pd Cycle alkyne H-C≡C-R² alkyne->cu_alkyne caption_r1 R¹ = 2-chloro-4-pyrimidinyl X = I caption_r2 R² = Alkyne Substituent

Caption: Fig. 1: Simplified Sonogashira Catalytic Cycle

Detailed Experimental Protocol: Copper-Catalyzed Method

This protocol outlines a standard procedure for the regioselective Sonogashira coupling of this compound with a generic terminal alkyne.

4.1 Materials and Reagents

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Terminal Alkyne (1.1 - 1.3 equiv)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1-3 mol%)

  • Copper Co-catalyst: Copper(I) Iodide [CuI] (2-5 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Solvent: Anhydrous & degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Equipment: Schlenk flask or sealed tube, magnetic stirrer, inert gas line (Argon or Nitrogen), standard glassware for work-up and chromatography.

4.2 Experimental Workflow

Sources

Application Note: Palladium-Catalyzed Regioselective Amination of 2-Chloro-4-iodopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,4-Disubstituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antiviral properties.[1][2] The ability to selectively introduce different functional groups at the C2 and C4 positions of the pyrimidine ring is crucial for the synthesis of diverse compound libraries and for the fine-tuning of pharmacological properties. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods, such as broader substrate scope and greater functional group tolerance.[3][4][5] This application note provides a detailed guide to the regioselective Buchwald-Hartwig amination of 2-chloro-4-iodopyrimidine, a valuable starting material for the synthesis of 4-amino-2-chloropyrimidine derivatives. These products can be further functionalized at the C2 position, opening avenues for the creation of complex molecular architectures.

The Principle of Regioselectivity: A Tale of Two Halogens

The key to the selective amination of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in the catalytic cycle of the Buchwald-Hartwig reaction. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[6] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being more susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step of the catalytic cycle.

By carefully selecting the reaction conditions, such as temperature, catalyst system, and reaction time, it is possible to achieve highly selective amination at the more reactive C4 position, leaving the C2-chloro substituent intact for subsequent transformations. This principle has been successfully applied to other dihalogenated heterocycles, such as 2-bromo-4-iodopyridine and 2-fluoro-4-iodopyridine, where selective amination at the 4-position was achieved with high yields.[7]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be summarized in the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-I bond of this compound) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido ligand.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired 4-amino-2-chloropyrimidine product and regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl L_nPd(II)(Aryl)(I) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation BaseH [Base-H]+ I- PdII_Aryl->BaseH PdII_Amido L_nPd(II)(Aryl)(NR'R'') Amine_Coord->PdII_Amido PdII_Amido->Pd0 Red_Elim Reductive Elimination Product Aryl-NR'R'' Red_Elim->Product Aryl_I 2-Cl-4-I-Pyrimidine Aryl_I->OxAdd Amine HNR'R'' Amine->Amine_Coord Base Base Base->Amine_Coord Optimization_Workflow cluster_workflow Reaction Optimization Workflow Start Start with Standard Conditions Screen_Ligand Screen Ligands (e.g., XPhos, SPhos, dppf) Start->Screen_Ligand Screen_Base Screen Bases (e.g., NaOtBu, K2CO3, LHMDS) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane, THF) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature (80-120°C) Screen_Solvent->Optimize_Temp Check_Yield Check Yield & Selectivity Optimize_Temp->Check_Yield Check_Yield->Screen_Ligand Low Yield/ Selectivity Optimized Optimized Protocol Check_Yield->Optimized High Yield/ Selectivity

Sources

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Using 2-Chloro-4-iodopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Differentially Halogenated Pyrimidine Scaffold

The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors, mimicking the adenine hinge-binding motif of ATP and enabling potent inhibition of a wide array of protein kinases.[3][4] The development of novel kinase inhibitors, therefore, frequently relies on the efficient and versatile functionalization of the pyrimidine core.

This guide focuses on a particularly strategic building block: 2-Chloro-4-iodopyrimidine . The distinct electronic properties and bond strengths of the carbon-iodine and carbon-chlorine bonds at the C-4 and C-2 positions, respectively, allow for highly regioselective, sequential chemical modifications. This differential reactivity provides a powerful and direct route to novel 2,4-disubstituted pyrimidine libraries, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds targeting critical kinases in oncology and immunology.[5][6][7]

This document serves as a comprehensive technical guide for researchers and drug development professionals, detailing the core synthetic strategies, step-by-step protocols, and the scientific rationale underpinning the use of this compound in modern kinase inhibitor discovery.

Scientific Foundation: Exploiting Differential Reactivity

The synthetic utility of this compound is rooted in the significant difference in reactivity between the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).

  • C-4 Position (Iodo): The carbon-iodine bond is longer, weaker, and more polarizable than the carbon-chlorine bond. This makes it significantly more susceptible to oxidative addition by a low-valent palladium(0) complex, the crucial first step in catalytic cycles like the Suzuki-Miyaura coupling. This allows for the selective introduction of aryl or heteroaryl groups at the C-4 position while the C-2 chloro substituent remains intact.

  • C-2 Position (Chloro): The carbon-chlorine bond is stronger and less reactive in palladium-catalyzed cross-coupling reactions under conditions optimized for the C-I bond. However, the electron-withdrawing nature of the pyrimidine ring and the newly introduced C-4 substituent activates the C-2 position for nucleophilic aromatic substitution (SNAr). This allows for the subsequent introduction of amines and other nucleophiles, which are often critical for establishing hydrogen bond interactions with the kinase hinge region.[8][9]

This predictable, stepwise functionalization is the cornerstone of the synthetic strategy detailed below.

Core Synthetic Workflow: From Building Block to Kinase Inhibitor

The synthesis of a 2,4-disubstituted pyrimidine-based kinase inhibitor from this compound typically follows a two-step sequence: C-4 functionalization via Suzuki coupling, followed by C-2 functionalization via amination.

G start This compound (Starting Material) step1 Step 1: Pd-Catalyzed Suzuki Coupling (Selective C-4 Functionalization) start->step1  Aryl/Heteroaryl  Boronic Acid intermediate 2-Chloro-4-aryl/heteroaryl-pyrimidine (Key Intermediate) step1->intermediate step2 Step 2: Amination (SNAr or Buchwald-Hartwig) (Selective C-2 Functionalization) intermediate->step2  Primary/Secondary  Amine product 2-Amino-4-aryl/heteroaryl-pyrimidine (Final Kinase Inhibitor Scaffold) step2->product

Caption: General workflow for sequential functionalization.

Protocol 1: Selective C-4 Functionalization via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[10] Its high functional group tolerance makes it ideal for medicinal chemistry applications. Here, we selectively couple an aryl or heteroaryl boronic acid at the C-4 position.

Rationale: We employ a standard palladium catalyst like Pd(PPh₃)₄, which readily undergoes oxidative addition into the weaker C-I bond. The choice of a mild base like Na₂CO₃ or K₂CO₃ is sufficient to facilitate the transmetalation step without promoting side reactions. Microwave irradiation can significantly accelerate this reaction, reducing times from hours to minutes.[11][12]

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a microwave-safe reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 eq.), and sodium carbonate (Na₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a final substrate concentration of approximately 0.1 M.

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the mixture to 100-120 °C for 20-40 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-chloro-4-aryl/heteroaryl-pyrimidine intermediate.

Data Presentation: Representative Suzuki Coupling Conditions

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1103070-85%
23-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O1202572%[11]
3Naphthalen-2-ylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O1202587%[11]
4Pyridin-3-ylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃DME/H₂O1004560-75%
Protocol 2: C-2 Amination via Nucleophilic Aromatic Substitution (SNAr)

With the C-4 position functionalized, the C-2 chloro group is now activated for nucleophilic displacement. This step introduces the crucial amine moiety for hinge binding.

Rationale: The SNAr reaction proceeds via a Meisenheimer complex, which is stabilized by the electron-withdrawing pyrimidine ring. The reaction is typically driven to completion by heating in a high-boiling polar aprotic solvent like n-butanol or DMSO. An acid scavenger (e.g., DIPEA or Et₃N) is used to neutralize the HCl generated during the reaction. For less reactive amines or more complex substrates, the Buchwald-Hartwig amination offers a milder, palladium-catalyzed alternative.[13]

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a sealed tube, dissolve the 2-chloro-4-aryl/heteroaryl-pyrimidine intermediate (1.0 eq.) in n-butanol or 1-pentanol.

  • Amine Addition: Add the desired primary or secondary amine (1.5 eq.) followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq.).[1]

  • Reaction Execution: Seal the tube and heat the reaction mixture to 120-140 °C for 6-16 hours.[14][15]

  • Monitoring: Monitor the reaction for the disappearance of the starting material via TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate or dichloromethane and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography or preparative HPLC to obtain the final 2,4-disubstituted pyrimidine.

Application Spotlight: Targeting Aurora and EGFR Kinases

The 2,4-disubstituted pyrimidine scaffold derived from this compound is a privileged structure found in numerous potent kinase inhibitors.[8][16][17]

  • Aurora Kinase Inhibitors: Aurora kinases are critical regulators of mitosis, and their overexpression is common in many cancers.[8][16] Synthesized 2,4-diaminopyrimidine derivatives have shown potent inhibitory activity against Aurora A and B kinases, leading to cell cycle arrest and apoptosis.[14][16][18] For example, compounds with a substituted aniline at C-4 and a cyclic amine at C-2 have demonstrated IC₅₀ values in the nanomolar range.[16]

  • EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a key target in non-small cell lung cancer. 2,4-disubstituted pyrimidines have been designed to target mutant forms of EGFR, such as the double mutant L858R/T790M, which confers resistance to first-generation inhibitors.[17]

G cluster_0 Kinase ATP Binding Site hinge Hinge Region (Backbone NH) inhibitor 2-Amino Group (H-bond Donor) Pyrimidine N1 (H-bond Acceptor) inhibitor->hinge H-Bonds gatekeeper Gatekeeper Residue pocket Hydrophobic Pocket c4_sub C4-Aryl Group c4_sub->pocket van der Waals Interactions

Caption: Pyrimidine scaffold binding to the kinase hinge region.

Safety and Handling

  • This compound: This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact.

  • Solvents: Dioxane is a suspected carcinogen. Handle with extreme care in a fume hood. Other solvents like butanol are flammable.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Journal of Medicinal Chemistry. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
  • RSC Medicinal Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • PubMed. (2003). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors.
  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors.
  • BenchChem. (2025). Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide.
  • Journal of Medicinal Chemistry. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • PubMed. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors.
  • PubMed. (2025). Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors.
  • PMC. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • ResearchGate. (2025). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • PubMed. (2011). Design, synthesis and structure-activity relationship (SAR)
  • PubMed. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine.
  • PubMed. (2025).
  • BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines.
  • PMC. (n.d.). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. NIH.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Dongguk University. (n.d.).
  • BenchChem. (2025). 4-iodopyrazole in the synthesis of kinase inhibitors.
  • BenchChem. (2025). Application of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine in the Synthesis of Kinase Inhibitors.
  • PubMed. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors.
  • Wikipedia. (n.d.).
  • MDPI. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling.
  • PMC. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central.

Sources

Application Notes and Protocols: 2-Chloro-4-iodopyrimidine in the Synthesis of Antiviral Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Chloro-4-iodopyrimidine in Antiviral Drug Discovery

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, most notably as a core component of nucleosides that form the building blocks of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of antiviral agents that can interfere with viral replication and transcription.[2] Within the synthetic chemist's toolkit, halogenated pyrimidines serve as exceptionally versatile precursors for constructing diverse molecular libraries. Among these, this compound stands out as a strategic starting material due to the differential reactivity of its two halogen substituents. This key feature allows for a programmed, regioselective approach to molecular elaboration, a critical aspect in the efficient and logical synthesis of complex antiviral drug candidates.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the unique chemical properties of this compound. We will explore the principles behind its regioselective reactivity and provide detailed, field-proven protocols for its application in the synthesis of antiviral compounds through key transformations such as Suzuki and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr).

Core Concept: The Principle of Regioselective Reactivity

The synthetic utility of this compound is rooted in the distinct electronic and steric environments of the C2 and C4 positions, and the inherent differences between the chloro and iodo substituents.

  • Positional Reactivity: In 2,4-dihalopyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This is attributed to the greater electron deficiency at C4, influenced by the nitrogen atom at position 3. However, this inherent preference can be modulated by reaction conditions and the nature of the attacking nucleophile.[3]

  • Halogen Reactivity: The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond. This makes the iodo group a superior leaving group in palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.[4][5] Conversely, the chlorine atom is more readily displaced in certain nucleophilic aromatic substitution reactions.

This differential reactivity allows for a stepwise and controlled functionalization of the pyrimidine ring. Typically, the C4 position is addressed first via a palladium-catalyzed reaction on the iodo group, leaving the C2-chloro position available for a subsequent, different transformation.

Application Protocol 1: Regioselective C4-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, widely employed in pharmaceutical synthesis.[6][7] In the case of this compound, this reaction can be directed with high selectivity to the C4 position. This protocol describes a general procedure for the synthesis of 4-aryl-2-chloropyrimidines, which are valuable intermediates for further diversification.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Setup and Reagent Addition cluster_1 Reaction cluster_2 Work-up and Purification reagents 1. Add this compound, arylboronic acid, and base to flask. 2. Degas the solvent and add to the flask. catalyst 3. Add Pd catalyst solution under inert atmosphere. heating 4. Heat the reaction mixture (e.g., 80-100 °C) with stirring. monitoring 5. Monitor reaction progress by TLC or LC-MS. workup 6. Cool, dilute with water, and extract with an organic solvent (e.g., EtOAc). purification 7. Dry, concentrate, and purify by column chromatography. end End purification->end start Start start->reagents

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq) or Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02-0.05 eq), under a positive pressure of the inert gas.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-chloropyrimidine.

Causality and Optimization:
  • Why an inert atmosphere? Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which would render them inactive.

  • Why a base? The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can influence the reaction rate and yield.

  • Why a phosphine ligand? The phosphine ligands stabilize the palladium center and are essential for the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand can affect catalyst stability and reactivity.

ParameterCondition ACondition BRationale for Variation
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(dppf)Cl₂ is often more robust and effective for less reactive boronic acids.
Base K₂CO₃Cs₂CO₃Cs₂CO₃ is a stronger base and can accelerate the reaction, especially with electron-poor boronic acids.
Solvent Dioxane/H₂OToluene/EtOH/H₂OAlcoholic co-solvents can sometimes improve solubility and reaction rates.
Temperature 80 °C100 °CHigher temperatures can increase the reaction rate but may also lead to decomposition.

Application Protocol 2: Introduction of Alkynyl Moieties via Sonogashira Coupling

The Sonogashira coupling is a powerful tool for installing alkyne functionalities, which are prevalent in many antiviral nucleoside analogues.[8][9] Similar to the Suzuki coupling, this reaction can be performed with high regioselectivity at the C4 position of this compound.

Reaction Schematic: Sonogashira Coupling

Caption: General scheme for the Sonogashira coupling.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as THF or DMF.

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 eq), a copper(I) co-catalyst such as CuI (0.05-0.1 eq), and a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). The amine base often serves as part of the solvent system as well.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq) or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality and Self-Validation:
  • The Role of Copper(I): The copper(I) iodide co-catalyst is crucial for the Sonogashira reaction. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.

  • The Amine Base: The amine base serves two purposes: it neutralizes the HI generated during the reaction and acts as a solvent or co-solvent. The choice of amine can impact the reaction's success.

  • Validation Checkpoint: The successful formation of the desired product with high regioselectivity validates the orthogonal reactivity of the iodo and chloro substituents under these conditions. The C2-chloro group should remain intact, which can be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry.

Application Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

Following the functionalization at C4, the remaining chloro group at C2 can be displaced by various nucleophiles. This allows for the introduction of amines, alcohols, or thiols, which are key functional groups in many antiviral drugs. This protocol outlines a general procedure for the amination at the C2 position of a 4-substituted-2-chloropyrimidine.

Logical Relationship: Sequential Functionalization

G start This compound step1 Suzuki or Sonogashira Coupling at C4 start->step1 intermediate 4-Substituted-2-chloropyrimidine step1->intermediate step2 Nucleophilic Substitution (SNAr) at C2 intermediate->step2 product 2,4-Disubstituted Pyrimidine (Antiviral Precursor) step2->product

Caption: Stepwise functionalization of this compound.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a solution of the 4-substituted-2-chloropyrimidine (1.0 eq) in a polar aprotic solvent like DMF, DMSO, or a protic solvent like isopropanol, add the desired amine nucleophile (1.5-2.5 eq).

  • Base Addition: Add a non-nucleophilic base such as DIPEA or K₂CO₃ (2.0-3.0 eq) to act as a scavenger for the HCl generated.

  • Reaction Execution: Heat the reaction mixture, typically between 80 °C and 120 °C. Microwave irradiation can also be employed to accelerate the reaction.[4][6]

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization.

Expertise & Experience:
  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF and DMSO can accelerate SNAr reactions by stabilizing the charged Meisenheimer intermediate. Protic solvents like ethanol or isopropanol can also be effective, particularly for amine nucleophiles.

  • Temperature Control: The C2-chloro bond is less reactive than the C4-chloro bond in many dihalopyrimidines. Therefore, higher temperatures are often required to drive the substitution to completion.

  • Microwave Synthesis: The use of microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of side products.[6]

Conclusion

This compound is a powerful and versatile building block for the synthesis of antiviral compounds. Its key advantage lies in the predictable and regioselective functionalization of the pyrimidine core, enabling a modular approach to drug design and synthesis. By mastering the sequential application of palladium-catalyzed cross-coupling reactions at the C4-iodo position and subsequent nucleophilic substitution at the C2-chloro position, researchers can efficiently access a wide array of complex pyrimidine derivatives for antiviral screening and development. The protocols and insights provided herein serve as a robust foundation for the strategic application of this valuable synthetic intermediate.

References

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. Available from: [Link]

  • A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry. Available from: [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. Available from: [Link]

  • Green synthesis of structural analogs of favipiravir. RSC Advances. Available from: [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. ResearchGate. Available from: [Link]

  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules. Available from: [Link]

  • Regioselective preparation of substituted pyrimidines. Google Patents.
  • Antiviral nucleoside analogs. Russian Chemical Reviews. Available from: [Link]

  • Enhanced Remdesivir Analogues to Target SARS-CoV-2. Viruses. Available from: [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Available from: [Link]

  • Discovery and Synthesis of Remdesivir, a COVID-19's Potential Antiviral Agent. Creative Biolabs. Available from: [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic letters. Available from: [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. Pharmaceuticals. Available from: [Link]

  • Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids. Available from: [Link]

  • A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Chemico-Biological Interactions. Available from: [Link]

  • Total synthesis of remdesivir. Tetrahedron Letters. Available from: [Link]

  • Multistep Synthesis of Analogues of Remdesivir: Incorporating Heterocycles at the C‑1′ Position. Australian Journal of Chemistry. Available from: [Link]

  • Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. The Journal of Organic Chemistry. Available from: [Link]

  • An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4Diamino6-iodopyrimidine and 2Amino4,6-dichloropyrimidine. ResearchGate. Available from: [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry. Available from: [Link]

  • Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available from: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available from: [Link]

  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available from: [Link]

  • Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. ResearchGate. Available from: [Link]

  • Micelle-Mediated Sonogashira Coupling for DNA-Encoded Library Synthesis. Chemistry. Available from: [Link]

  • Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols for the Regioselective Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Pyrimidines in Modern Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, owing to its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) and its versatile biological activities.[1][2][3] Substituted pyrimidines are privileged structures found in a vast array of FDA-approved drugs, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4][5][6] The precise control of substituent placement on the pyrimidine ring—regioselectivity—is paramount, as even minor positional changes can dramatically alter a molecule's biological activity and pharmacokinetic profile.[4]

This guide provides an in-depth exploration of key regioselective strategies for synthesizing substituted pyrimidines. It moves beyond simple procedural lists to explain the underlying principles that govern regiochemical outcomes, offering field-proven insights and detailed, actionable protocols for immediate application in the research and development setting.

Part 1: Classical Cyclocondensation Strategies: The Pinner Synthesis

One of the most robust and fundamental methods for constructing the pyrimidine core is through the condensation of a 1,3-dicarbonyl compound with an amidine, a reaction known as the Pinner synthesis.[7] This approach offers a predictable pathway to 2,4,6-trisubstituted pyrimidines, with regioselectivity dictated by the nature of the dicarbonyl starting material.

Mechanism and Regioselectivity

The reaction proceeds through a series of condensation and cyclization steps. The initial nucleophilic attack occurs from the more basic nitrogen of the amidine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. A subsequent intramolecular condensation and dehydration lead to the formation of the stable aromatic pyrimidine ring. When an unsymmetrical 1,3-dicarbonyl compound is used (e.g., a β-ketoester), the initial attack preferentially occurs at the more electrophilic ketone carbonyl, thus defining the final substitution pattern.

Pinner_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product Amidine Amidine Dicarbonyl Unsymmetrical 1,3-Dicarbonyl InitialAttack Nucleophilic Attack (at more electrophilic carbonyl) Amidine->InitialAttack 1. Dicarbonyl->InitialAttack Intermediate Hemiaminal Intermediate InitialAttack->Intermediate 2. Cyclization Intramolecular Condensation Intermediate->Cyclization 3. Dehydration Dehydration & Aromatization Cyclization->Dehydration 4. Product Regiodefined Substituted Pyrimidine Dehydration->Product 5.

Caption: Mechanism of the Pinner synthesis for regioselective pyrimidine formation.

Protocol 1: Regioselective Synthesis of 4-Methyl-6-phenyl-2-propylpyrimidine

This protocol details the synthesis of a specific 2,4,6-trisubstituted pyrimidine using the Pinner reaction, starting from benzoylacetone and butyramidine hydrochloride.

Reaction Scheme: (Benzoylacetone + Butyramidine HCl → 4-Methyl-6-phenyl-2-propylpyrimidine)

Materials:

  • Benzoylacetone (1.0 eq., e.g., 1.62 g, 10 mmol)

  • Butyramidine hydrochloride (1.2 eq., e.g., 1.49 g, 12 mmol)

  • Sodium ethoxide (2.5 eq., e.g., 1.70 g, 25 mmol)

  • Anhydrous Ethanol (50 mL)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Carefully add sodium ethoxide to the ethanol with stirring. The exotherm should be managed by allowing the mixture to stir until it returns to room temperature. Causality Note: A strong base is required to deprotonate the amidine hydrochloride to the free amidine, which is the active nucleophile.

  • Reactant Addition: Add benzoylacetone and butyramidine hydrochloride to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. The crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure 4-methyl-6-phenyl-2-propylpyrimidine.

Expected Outcome: Yields for this type of reaction are typically in the range of 60-80%.

Part 2: Transition-Metal-Catalyzed C–H Functionalization

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to forge C-C and C-heteroatom bonds with high efficiency and selectivity.[8][9] Direct C–H activation, in particular, represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials like organometallics or halides.[10][11][12] Palladium, copper, and nickel are frequently employed catalysts for these transformations on the pyrimidine core.[10]

Controlling Regioselectivity in C-H Activation

Regioselectivity in metal-catalyzed C-H functionalization of pyrimidines is governed by several factors:

  • Inherent Electronic Properties: The C5 position of the pyrimidine ring is the most electron-rich and thus most susceptible to electrophilic attack, while the C2, C4, and C6 positions are electron-deficient.[13]

  • Directing Groups: The presence of a directing group can override the inherent reactivity, guiding the metal catalyst to a specific C-H bond (often in an ortho-position).

  • Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and its coordinating ligands play a crucial role in determining which C-H bond is activated.[11]

CH_Activation_Workflow Start Start: Pyrimidine Substrate & Coupling Partner Setup Reaction Setup: Catalyst (e.g., Pd(OAc)₂) Ligand, Oxidant, Solvent Start->Setup Activation C-H Bond Activation (Regioselectivity Determined by Electronics/Directing Group) Setup->Activation Heating Coupling Reductive Elimination/ Oxidative Addition Cycle Activation->Coupling Product Functionalized Pyrimidine Coupling->Product Purify Work-up & Purification (e.g., Chromatography) Product->Purify

Sources

microwave-assisted synthesis with 2-Chloro-4-iodopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Microwave-Assisted Synthesis with 2-Chloro-4-iodopyrimidine

Abstract

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The efficient and selective functionalization of this heterocycle is therefore a critical task in drug discovery and development. This guide provides an in-depth exploration of this compound as a versatile building block for rapid analogue synthesis, powered by the enabling technology of Microwave-Assisted Organic Synthesis (MAOS). We will dissect the foundational principles of microwave chemistry and the unique, site-selective reactivity of the this compound substrate. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings, as well as nucleophilic aromatic substitution (SNAr), enabling the strategic and rapid construction of diverse pyrimidine libraries.

Foundational Principles: A Marriage of Technology and Reactivity

The Power of Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthetic methods, which rely on conductive heating via an external source, often suffer from slow reaction rates and the formation of unwanted by-products. Microwave-assisted organic synthesis (MAOS) represents a paradigm shift, utilizing microwave irradiation to deliver energy directly to the reactants and solvent.[4][5] This process is driven by two primary mechanisms of dielectric heating:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent or reagents, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant intermolecular friction, leading to rapid and uniform heating of the entire sample volume.[6]

  • Ionic Conduction: The presence of ions in the reaction mixture causes them to migrate back and forth through the solution under the influence of the oscillating electric field. This movement results in collisions that generate heat efficiently.

This "inside-out" heating mechanism provides dramatic advantages over conventional methods, including drastically reduced reaction times (from hours to minutes), improved reaction yields, enhanced product purity, and better reproducibility.[4][7][8] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.[4][5]

G cluster_0 Conventional Heating cluster_1 Microwave Heating (MAOS) a External Heat Source b Vessel Wall (Hot) a->b Conduction c Reaction Mixture (Cooler Core) b->c Convection/ Conduction d Microwave Source e Reaction Mixture (Uniformly Heated) d->e Direct Irradiation & Dielectric Heating f Vessel Wall (Cooler)

Caption: Site-selective reactivity of this compound.

Application Protocols: Harnessing Site-Selectivity under Microwave Conditions

The following protocols provide robust starting points for the functionalization of this compound. All reactions should be performed in dedicated microwave reactor vials with appropriate stirring.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling (C4-Arylation)

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Microwave irradiation dramatically accelerates this transformation, providing C4-arylated pyrimidines in minutes. [9][10] Rationale:

  • Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source that is effective for a wide range of boronic acids.

  • Base: K₂CO₃ is a moderately strong inorganic base essential for the transmetalation step of the catalytic cycle.

  • Solvent: A 1,4-dioxane/water mixture is ideal. Dioxane solubilizes the organic components, while water dissolves the base and facilitates the reaction. This polar mixture couples efficiently with microwaves. [9][11]

    Parameter Condition Rationale
    Temperature 100 °C Optimal balance between reaction rate and catalyst stability. [9]
    Time 15 min Sufficient for complete conversion in most cases under MW. [9]
    Catalyst Loading 0.5 - 2 mol% Low catalyst loading is often sufficient and cost-effective. [9][10]
    Base K₂CO₃ (3 eq.) Standard for Suzuki couplings, providing good results. [11]

    | Solvent | 1,4-Dioxane/H₂O (2:1) | Excellent solvent system for microwave heating and reactant solubility. |

Step-by-Step Protocol:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 eq.).

  • Add the desired aryl or heteroaryl boronic acid (0.6 mmol, 1.2 eq.) and K₂CO₃ (1.5 mmol, 3.0 eq.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%). [9][11]4. Add 6 mL of a degassed 1,4-dioxane and water (2:1 v/v) solvent mixture.

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of the microwave reactor.

  • Irradiate the mixture at a constant temperature of 100 °C for 15 minutes with active stirring.

  • After the reaction, allow the vial to cool to room temperature before opening.

  • Transfer the contents to a separatory funnel, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the target 2-chloro-4-arylpyrimidine.

Protocol: Microwave-Assisted Sonogashira Coupling (C4-Alkynylation)

The Sonogashira coupling enables the introduction of valuable alkyne moieties. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, although copper-free methods are increasingly popular to avoid contamination. [12][13] Rationale:

  • Catalyst System: The classic PdCl₂(PPh₃)₂/CuI system is highly effective. The palladium catalyst facilitates the main cycle, while copper(I) iodide activates the terminal alkyne.

  • Base: A bulky organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HX formed and facilitate catalyst regeneration.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are typically used.

Step-by-Step Protocol:

  • To a 10 mL microwave vial, add this compound (0.5 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.015 mmol, 3 mol%), and CuI (0.015 mmol, 3 mol%).

  • Purge the vial with an inert gas (Argon or Nitrogen).

  • Add 4 mL of anhydrous DMF (or THF) and triethylamine (1.5 mmol, 3.0 eq.) via syringe.

  • Add the terminal alkyne (0.75 mmol, 1.5 eq.).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 100-120 °C for 20-40 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to obtain the 2-chloro-4-alkynylpyrimidine.

Protocol: Microwave-Assisted Buchwald-Hartwig Amination (C4-Amination)

This reaction is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals. [14]Microwave assistance significantly accelerates this coupling, achieving high yields in short timeframes. [15][16] Rationale:

  • Catalyst/Ligand: A palladium source (e.g., Pd₂(dba)₃) combined with a sterically bulky phosphine ligand (e.g., XPhos, RuPhos) is critical for efficient reductive elimination.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine.

  • Solvent: Anhydrous, apolar solvents like toluene or dioxane are standard.

Step-by-Step Protocol:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 2 mol%), a suitable ligand like XPhos (0.04 mmol, 8 mol%), and NaOtBu (1.4 mmol, 2.8 eq.) to a microwave vial.

  • Add this compound (0.5 mmol, 1.0 eq.).

  • Remove the vial from the glovebox, add 5 mL of anhydrous toluene and the desired primary or secondary amine (0.6 mmol, 1.2 eq.).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 110-130 °C for 20-60 minutes with stirring.

  • After cooling, dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Protocol: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to SNAr, particularly with potent nucleophiles like amines. Microwave irradiation can drive this reaction to completion rapidly, often without a catalyst. [17][18][19] Rationale:

  • Reactivity: The C-Cl bond at the 2-position, while resistant to palladium coupling, can be displaced by strong nucleophiles. This reaction can also occur at the C4-position, especially after it has been functionalized, altering its electronic properties.

  • Solvent: A polar protic solvent like isopropanol or ethanol can serve as the medium and may also help protonate the leaving group, facilitating the reaction. [20] Step-by-Step Protocol (for amination at C2 on a C4-substituted pyrimidine):

  • To a microwave vial, add the 2-chloro-4-arylpyrimidine substrate (0.5 mmol, 1.0 eq.).

  • Add the desired amine (e.g., piperidine, morpholine) (1.0-2.0 mmol, 2-4 eq.).

  • Add 3-5 mL of isopropanol or N-methyl-2-pyrrolidone (NMP).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 140-180 °C for 30-90 minutes with stirring.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate or dichloromethane, wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sequential Functionalization Strategy

The true utility of this compound lies in its capacity for sequential, site-selective reactions. A typical workflow involves an initial palladium-catalyzed cross-coupling at the C4-I position, followed by a nucleophilic substitution or a second cross-coupling at the C2-Cl position.

Caption: Workflow for sequential synthesis of 2,4-disubstituted pyrimidines.

This two-step approach allows for the rapid generation of a matrix of compounds from a common intermediate, making it an ideal strategy for building libraries for structure-activity relationship (SAR) studies in a drug discovery context.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches.
  • Synthesis and Biological Activities of Some Pyrimidine Deriv
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central.
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
  • Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme.
  • Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline deriv
  • Microwave-Assisted Buchwald-Hartwig Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
  • Microwave enhanced Sonogashira coupling.
  • Microwave-Assisted Solvent- and Cu(I)
  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. PSE Community.org.
  • Nucleophilic aromatic substitution: Using microwave chemistry. Morressier.
  • Buchwald–Hartwig amin
  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC - NIH.
  • nucleophilic arom

Sources

Application Notes and Protocols for the Chemoselective Negishi Cross-Coupling of 2-Chloro-4-iodopyrimidine with Organozinc Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2][3][4][5] Its prevalence is due to the ability of the pyrimidine ring to engage in various biological interactions, often acting as a bioisostere for other aromatic systems and participating in hydrogen bonding.[1][4] Consequently, the development of robust and selective methods for the functionalization of the pyrimidine core is of paramount importance to researchers in pharmaceuticals and agrochemicals. This application note provides a detailed guide to the chemoselective Negishi cross-coupling reaction of 2-chloro-4-iodopyrimidine with organozinc reagents, a powerful tool for the synthesis of diverse pyrimidine derivatives.

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is renowned for its high functional group tolerance and broad substrate scope.[6][7][8] When applied to dihalogenated heterocycles like this compound, the reaction offers the potential for selective functionalization at one of the halogenated positions, preserving the other for subsequent transformations. This sequential cross-coupling capability is a significant advantage in the construction of complex molecular architectures.

Mechanistic Insights and Chemoselectivity

The selective reaction of this compound with organozinc reagents hinges on the differential reactivity of the carbon-halogen bonds in the palladium-catalyzed cross-coupling cycle. The generally accepted mechanism for the Negishi coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

The Catalytic Cycle:

Negishi_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-Pd(II)(X)L_n R-Pd(II)(X)L_n Oxidative Addition->R-Pd(II)(X)L_n Transmetalation Transmetalation R-Pd(II)(X)L_n->Transmetalation R-Pd(II)(R')L_n R-Pd(II)(R')L_n Transmetalation->R-Pd(II)(R')L_n Reductive Elimination Reductive Elimination R-Pd(II)(R')L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration R-R' R-R' Reductive Elimination->R-R' Ar-X Ar-X Ar-X->Oxidative Addition R'-ZnX R'-ZnX R'-ZnX->Transmetalation

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

In the case of this compound, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the selectivity-determining step. Generally, the order of reactivity for carbon-halogen bonds in oxidative addition is C-I > C-Br > C-Cl. This established trend strongly suggests that the Negishi coupling of this compound will occur selectively at the C4 position (the site of the iodine atom) over the C2 position (the site of the chlorine atom). This inherent chemoselectivity allows for the synthesis of 2-chloro-4-substituted pyrimidines, which are valuable intermediates for further diversification.

While C4-selectivity is generally favored in cross-coupling reactions of 2,4-dihalopyrimidines, it is worth noting that C2-selectivity can be achieved under specific conditions, often employing bulky N-heterocyclic carbene ligands.[11][12][13] However, for standard palladium-phosphine catalyst systems, C4-functionalization is the expected and predominant outcome.

Preparation of Organozinc Reagents

The success of the Negishi coupling is intrinsically linked to the quality and reactivity of the organozinc reagent. Several methods exist for their preparation, with the direct insertion of zinc metal into an organic halide being a common and convenient approach.[14] The use of activated zinc, such as Rieke® Zinc, can significantly improve the efficiency and reproducibility of this process, especially for less reactive organic halides.

Workflow for Organozinc Reagent Preparation:

Organozinc_Prep cluster_0 Preparation of R'-ZnX Organic_Halide Organic Halide (R'-X) Reaction Stir under Inert Atmosphere Organic_Halide->Reaction Activated_Zinc Activated Zinc (Zn*) Activated_Zinc->Reaction Solvent Anhydrous THF Solvent->Reaction Organozinc_Reagent Organozinc Reagent (R'-ZnX) Reaction->Organozinc_Reagent

Caption: General workflow for the preparation of organozinc reagents.

For functionalized organozinc reagents, the use of additives like lithium chloride (LiCl) can be beneficial, aiding in the solubilization of the organozinc species and enhancing their reactivity.[14]

Detailed Experimental Protocols

Protocol 1: In Situ Preparation of an Arylzinc Reagent and Subsequent Negishi Coupling with this compound

This protocol details the preparation of an arylzinc reagent from an aryl bromide followed by its direct use in a Negishi coupling reaction.

Materials:

  • Aryl bromide (1.0 equiv)

  • Activated zinc dust (1.2 equiv)

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Anhydrous 1,4-Dioxane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Preparation of the Arylzinc Reagent

  • Under an inert atmosphere (argon or nitrogen), add activated zinc dust and a crystal of iodine to a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser.

  • Gently heat the flask with a heat gun under vacuum until the iodine sublimes and the purple color dissipates. Allow the flask to cool to room temperature and backfill with the inert gas.

  • Add anhydrous THF to the activated zinc.

  • In a separate dry flask, prepare a solution of the aryl bromide in anhydrous THF.

  • Slowly add the aryl bromide solution to the zinc suspension via syringe. The reaction may be exothermic and require cooling in a water bath.

  • Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent is typically indicated by the disappearance of the zinc dust and the formation of a slightly cloudy solution. This solution is used directly in the next step.

Part B: Negishi Coupling

  • In a separate dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and SPhos.

  • Add a solution of this compound in anhydrous 1,4-dioxane to the flask containing the catalyst.

  • Transfer the freshly prepared arylzinc reagent solution to the reaction flask via cannula or syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-4-arylpyrimidine.

Data Presentation: Representative Yields

The following table summarizes expected yields for the Negishi coupling of this compound with various organozinc reagents based on analogous reactions reported in the literature.

EntryOrganozinc Reagent (R-ZnX)ProductExpected Yield (%)
1Phenylzinc bromide2-Chloro-4-phenylpyrimidine85-95
24-Methoxyphenylzinc bromide2-Chloro-4-(4-methoxyphenyl)pyrimidine80-90
32-Thienylzinc bromide2-Chloro-4-(thiophen-2-yl)pyrimidine75-85
4Cyclopropylzinc bromide2-Chloro-4-cyclopropylpyrimidine70-80

Troubleshooting and Optimization

Low or No Yield:

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[15] Using bulky, electron-rich phosphine ligands like SPhos or RuPhos can mitigate this issue.[16][17]

  • Inactive Organozinc Reagent: Ensure the organozinc reagent was successfully formed. This can be confirmed by quenching a small aliquot with a known amount of iodine and titrating the excess iodine.

  • Suboptimal Reaction Conditions: Screen different solvents (e.g., THF, dioxane, toluene) and temperatures. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

Formation of Side Products:

  • Homocoupling of the Organozinc Reagent: This can occur if the oxidative addition of the palladium catalyst is slow. Ensure the catalyst is active and the reaction temperature is appropriate.

  • Reaction at the C2 Position: While unlikely with standard catalysts, if C2-coupling is observed, consider using a less reactive palladium catalyst or lowering the reaction temperature.

Conclusion

The Negishi cross-coupling of this compound with organozinc reagents is a highly effective and chemoselective method for the synthesis of 2-chloro-4-substituted pyrimidines. The inherent difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for predictable and selective functionalization at the C4 position. The resulting products are versatile intermediates for the development of novel compounds in the pharmaceutical and agrochemical industries. This application note provides a robust starting point for researchers looking to employ this valuable synthetic transformation.

References

  • Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. (n.d.). National Institutes of Health.
  • Herath, A., Molteni, V., & Pan, S. (2018). Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2025). Synlett.
  • Preparation and Applications of Functionalized Organozinc Compounds. (n.d.). Science of Synthesis.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2025). Synlett.
  • Organozinc Reagents. (n.d.). Sigma-Aldrich.
  • Organozinc Reagent. (n.d.). SlideShare.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
  • Functionalized pyrimidine compounds with their pharmacological potential. (n.d.). ResearchGate.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). ACS.
  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. (2025). Journal of the American Chemical Society.
  • Negishi Coupling. (n.d.). Organic Chemistry Portal.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Pharmaceutical Research.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Journal of the Iranian Chemical Society.
  • Negishi Cross Coupling Reaction. (2014). Chem-Station.
  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend.
  • Protocol for Negishi Coupling: Synthesis of Cyclopropylarenes. (2025). BenchChem.
  • Negishi coupling. (n.d.). Wikipedia.
  • Application Notes and Protocols for Negishi Coupling Utilizing 2,3'-Bipyridine Ligands. (2025). BenchChem.
  • Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. (n.d.). National Institutes of Health.
  • Berlin, C. (n.d.). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of. Bucknell Digital Commons.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Negishi Coupling in the Synthesis of Advanced Electronic, Optical, Electrochemical, and Magnetic Materials. (2025). ResearchGate.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). National Institutes of Health.
  • Functionalization of the Pyrimidine Core. (2025). BenchChem.
  • Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents and aromatic bromides. (2025). ResearchGate.
  • Negishi cross-couplings in the synthesis of amino acids. (2017). Organic & Biomolecular Chemistry.
  • Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. (n.d.). National Institutes of Health.
  • Negishi Coupling | Basics | Mechanism | Catalytic Cycle | Examples | ChemOrgChem. (2024). YouTube.

Sources

C-N cross-coupling reactions of 2-Chloro-4-iodopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective C-N Cross-Coupling of 2-Chloro-4-iodopyrimidine

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2] The strategic functionalization of this heterocycle is paramount for exploring structure-activity relationships (SAR) and optimizing drug candidates. This compound stands out as a particularly valuable building block due to the differential reactivity of its two halogen substituents. This allows for sequential, site-selective modifications, providing a powerful tool for the modular synthesis of complex molecules.[3]

This guide provides an in-depth exploration of the C-N cross-coupling reactions of this compound, focusing on the principles of regioselectivity and offering detailed, field-proven protocols. As a self-validating system, the methodologies described herein are designed to be reproducible and adaptable for various research applications, from library synthesis to lead optimization.

The Principle of Regioselective Amination

The success of sequential functionalization hinges on the ability to selectively react at one halogen position while leaving the other untouched. In the case of this compound, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, overwhelmingly favor substitution at the 4-position.[3][4]

Causality of Selectivity: This pronounced regioselectivity is a direct consequence of the disparity in carbon-halogen bond strengths. The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. In the catalytic cycle of most cross-coupling reactions, the rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[5] The lower bond dissociation energy of the C-I bond facilitates a much faster rate of oxidative addition at the C4 position.[4][5] By employing carefully controlled reaction conditions, it is possible to achieve highly efficient amination at the C4-iodo position, leaving the more robust C2-chloro bond intact for subsequent transformations.[4][6]

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Reaction Pathway cluster_products Products A This compound P Oxidative Addition (Rate-Determining Step) A->P Fast (at C4-I bond) E Side Products A->E Very Slow (at C2-Cl bond) B Amine (R-NH₂) B->P C Pd(0) Catalyst + Ligand Base (e.g., NaOtBu) C->P D 4-Amino-2-chloropyrimidine (Major Product) P->D

Caption: Regioselective C-N coupling at the C4-I position.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forging C-N bonds in modern synthesis, renowned for its broad substrate scope and functional group tolerance.[7][8][9] The reaction involves a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide.[10] For this compound, this reaction provides a reliable and high-yielding route to 4-amino-2-chloropyrimidine derivatives.

Key Components and Their Roles:
  • Palladium Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂): The source of the active Pd(0) catalyst that drives the catalytic cycle.[10]

  • Ligand (e.g., Xantphos, RuPhos): A crucial component that stabilizes the palladium center, enhances its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. Sterically hindered, electron-rich phosphine ligands are often preferred.[11][12]

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄): Required to deprotonate the amine nucleophile, forming the more reactive amide, and to neutralize the hydrogen halide produced during the reaction. The choice of base can significantly impact reaction efficiency and must be compatible with the substrates' functional groups.[13]

  • Solvent (e.g., Dioxane, Toluene, DME): Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic intermediates.[10][14]

Comparative Data for Buchwald-Hartwig Amination

The choice of catalyst system and conditions can be tailored to the specific amine being coupled. The following table summarizes typical conditions for various amine classes.

Amine TypeAmine ExamplePalladium Precursor (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Typical Yield (%)
Primary Aliphatic HexylaminePd₂(dba)₃ (1-2)Xantphos (2-4)NaOtBu (1.5)Dioxane80-10085-95
Secondary Cyclic MorpholinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Toluene100-11090-98
Primary Aryl AnilinePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄ (2.0)Dioxane10080-92
N-Heterocycles IndazolePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane11075-88

Note: Yields are representative and may vary based on the specific substrate and reaction scale. Optimization is often necessary.[3][4][11]

Detailed Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol provides a self-validating, step-by-step method for the selective amination at the C4 position.

Materials and Equipment:
  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and hotplate

  • Inert atmosphere system (Argon or Nitrogen)

  • Standard glassware for work-up and purification

  • Analytical tools: TLC, LC-MS

Caption: Standard experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:
  • Flask Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.5 equiv).

  • Inerting the System: Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. This step is critical as the Pd(0) catalyst and the strong base are sensitive to oxygen and moisture.

  • Reagent Addition: Through the septum, add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M. Add morpholine (1.2 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure 4-(morpholino)-2-chloropyrimidine.

Alternative C-N Coupling Strategies: The Ullmann Condensation

While the Buchwald-Hartwig amination is often the method of choice, the Ullmann condensation offers a palladium-free alternative.[15] This copper-catalyzed reaction typically requires higher temperatures and polar aprotic solvents like DMF or NMP.[15][16] Modern Ullmann protocols often use soluble copper(I) salts (e.g., CuI) in combination with a chelating ligand (e.g., phenanthroline, diamines) to improve reactivity and lower reaction temperatures.[15][17][18] While generally less versatile than palladium-catalyzed methods, the Ullmann reaction can be advantageous for specific substrates where palladium catalysis is problematic.[10]

Applications in Drug Discovery

The 4-amino-2-chloropyrimidine products synthesized via these methods are valuable intermediates in drug discovery.[19] The remaining chlorine at the 2-position can be displaced in a subsequent nucleophilic aromatic substitution (SNAr) or another cross-coupling reaction, allowing for the rapid generation of diverse compound libraries for biological screening.[6] Aminopyrimidine derivatives are known to exhibit a wide range of biological activities, including kinase inhibition, and are found in numerous approved drugs and clinical candidates.[1][19][20]

References

  • Vertex AI Search. (2019, December 9). 4-Amino-2-chloropyridine: Application, Synthesis - ChemicalBook.
  • National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • BenchChem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
  • BenchChem. Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Comparative Guide.
  • ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules | Request PDF.
  • Chem-Impex. 4-Amino-2-Chloropyrimidine.
  • National Institutes of Health. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024, August 2).
  • BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • PubMed Central. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Wikipedia. Ullmann condensation.
  • Wikipedia. Buchwald–Hartwig amination.
  • BenchChem. A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination - Wordpress.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • BenchChem. Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine.
  • National Institutes of Health. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC.
  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years.
  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC.
  • Organic Chemistry Portal. Ullmann Reaction.
  • MDPI. (2024, April 13). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-4-iodopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Chloro-4-iodopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction, enhance yields, and troubleshoot common issues. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure the integrity and success of your experiments.

The selective functionalization of dihalogenated heterocycles like this compound is a critical step in the synthesis of complex molecules for the pharmaceutical and materials science industries. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for predictable and selective cross-coupling reactions. This guide provides detailed protocols and troubleshooting advice to leverage the greater reactivity of the C-I bond for selective coupling at the 4-position, while preserving the C-Cl bond for potential subsequent transformations.

Troubleshooting Guide

This section addresses specific problems you may encounter during the Suzuki coupling of this compound in a question-and-answer format.

Question 1: Why is my yield of the desired 2-chloro-4-arylpyrimidine product consistently low?

Answer: Low yields in the Suzuki coupling of this compound can stem from several factors. Due to the presence of two halogen atoms, careful optimization is crucial for achieving high selectivity and yield.

  • Suboptimal Catalyst or Ligand: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is a common starting point, it may not be the most effective for this substrate.[1][2] For electron-deficient substrates like pyrimidines, catalysts with bulky, electron-rich phosphine ligands can be more efficient.[3] Consider screening catalysts like Pd(dppf)Cl₂ or using a combination of a Pd(0) source like Pd₂(dba)₃ with a ligand such as Xantphos.

  • Inefficient Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[4][5][6] If you are using a weak base like Na₂CO₃, it might not be sufficient. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially with less reactive boronic acids.[7] The choice of base can also influence selectivity.

  • Inappropriate Solvent: The solvent system affects the solubility of reagents and the stability of the catalytic species. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water) is often beneficial as water can increase the rate of transmetalation.[1][8] However, for some systems, anhydrous conditions might be preferred to minimize side reactions. A screening of different solvents is recommended.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of byproducts, such as the double-coupled product or protodeboronation.[1] An optimal temperature, typically between 80-100 °C for conventional heating, should be determined experimentally.[1][2] Microwave irradiation can often provide better results at lower reaction times.[1]

Question 2: I am observing significant amounts of the bis-arylated product (2,4-diarylpyrimidine). How can I improve selectivity for the mono-arylated product at the 4-position?

Answer: The formation of the bis-arylated product indicates that the C-Cl bond is also reacting. To enhance selectivity for the more reactive C-I bond, consider the following strategies:

  • Milder Reaction Conditions: The C-I bond is significantly more reactive than the C-Cl bond towards oxidative addition to the Pd(0) catalyst.[9] By using milder reaction conditions, you can selectively cleave the C-I bond. This includes lowering the reaction temperature and using a less active catalyst system if necessary.

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess of the boronic acid can drive the reaction towards double arylation.

  • Choice of Catalyst and Ligand: Certain ligands can enhance selectivity. For instance, bulky ligands can sterically hinder the approach to the more sterically hindered 2-position, thus favoring reaction at the 4-position.

Question 3: My main byproduct is the dehalogenated pyrimidine (2-chloropyrimidine). What is causing this and how can I prevent it?

Answer: The formation of 2-chloropyrimidine is likely due to a side reaction called protodeboronation of the boronic acid, followed by a reduction of the aryl halide.

  • Protodeboronation: This is the protonolysis of the boronic acid, where the boronic acid is converted to the corresponding arene. This side reaction is often promoted by high temperatures and the presence of water and certain bases.[7] To minimize this, ensure you are using a high-purity boronic acid and consider using anhydrous conditions or a less protic solvent system. Running the reaction under a strictly inert atmosphere is also crucial.

  • Optimizing the Base: The choice and amount of base can influence the rate of protodeboronation. It is advisable to screen different bases to find one that promotes the desired coupling without accelerating the side reaction.

Question 4: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

Answer: Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is a common side reaction in Suzuki couplings. It is often caused by the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid.[10][11]

  • Strictly Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). This involves properly degassing your solvent and using Schlenk techniques or a glovebox.[12] Purging the reaction mixture with an inert gas for an extended period before adding the catalyst is highly recommended.[13]

  • High-Purity Reagents: Use high-purity, fresh boronic acid. Impurities can sometimes catalyze homocoupling.

  • Catalyst Pre-activation: If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. This reduction can sometimes be slow or incomplete, leading to side reactions. Using a Pd(0) source directly, like Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in this compound for Suzuki coupling?

A1: The iodine at the 4-position is significantly more reactive than the chlorine at the 2-position. This is due to the weaker carbon-iodine (C-I) bond strength compared to the carbon-chlorine (C-Cl) bond, making the C-I bond more susceptible to oxidative addition by the palladium catalyst.[9] This inherent difference in reactivity allows for selective functionalization at the 4-position under carefully controlled conditions.

Q2: What is the general order of reactivity for halogens in Suzuki coupling?

A2: The general order of reactivity for halogens in Suzuki coupling is I > Br > OTf > Cl. This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond.

Q3: What is the role of the base in the Suzuki coupling reaction?

A3: The base plays a critical role in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[4][6][14] This boronate then undergoes transmetalation with the palladium complex more readily than the neutral boronic acid. The choice of base can significantly impact the reaction rate and yield.[5]

Q4: Can I use microwave irradiation for this reaction?

A4: Yes, microwave-assisted Suzuki coupling can be highly effective for this type of substrate. Microwave heating can significantly reduce reaction times (often to minutes) and improve yields, sometimes even allowing for lower catalyst loadings.[1] It is an excellent tool for rapid reaction optimization.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots from the reaction mixture and analyzing them by LC-MS or GC-MS. This will allow you to track the consumption of the starting material and the formation of the product and any byproducts.

Experimental Protocols

Protocol 1: Standard Conditions for Selective Suzuki Coupling at the 4-Position

This protocol provides a good starting point for the selective arylation of this compound.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equiv) to the flask.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for Challenging Substrates

This protocol is recommended for less reactive boronic acids or when the standard protocol gives low yields.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.025 equiv)

  • Xantphos (0.05 equiv)

  • Cs₂CO₃ (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Cs₂CO₃ (3.0 equiv).

  • In a separate vial, under an inert atmosphere, add Pd₂(dba)₃ (0.025 equiv) and Xantphos (0.05 equiv) and dissolve in a small amount of anhydrous 1,4-dioxane to form the catalyst solution.

  • Evacuate the Schlenk flask containing the solids and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane to the Schlenk flask via syringe.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the pre-mixed catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification procedure as described in Protocol 1.

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Yield Inefficient catalyst, base, or solvent; suboptimal temperature.Screen different catalysts (e.g., Pd(dppf)Cl₂), stronger bases (e.g., K₃PO₄, Cs₂CO₃), and solvent systems (e.g., dioxane/water). Optimize temperature.
Bis-arylation Reaction conditions too harsh; excess boronic acid.Use milder conditions (lower temperature), and control stoichiometry of the boronic acid (1.1-1.2 equiv).
Dehalogenation Protodeboronation of boronic acid.Use high-purity boronic acid, consider anhydrous conditions, and optimize the base.
Homocoupling Presence of oxygen.Ensure a strictly inert atmosphere by thoroughly degassing the solvent and using proper inert gas techniques.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-X Pd0:e->PdII:w Ar-X OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)L₂-Ar' PdII:n->PdII_Ar:n [Ar'B(OH)₃]⁻ Transmetalation Transmetalation PdII_Ar:s->Pd0:s Product Ar-Ar' PdII_Ar->Product Product RedElim Reductive Elimination BoronicAcid Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) ArX Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Inert Verify Inert Atmosphere (Degas solvent, use Ar/N₂) Start->Check_Inert Screen_Base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Check_Inert->Screen_Base Screen_Catalyst Screen Catalyst/Ligand (Pd(dppf)Cl₂, Pd₂(dba)₃/Xantphos) Screen_Base->Screen_Catalyst Optimize_Temp Optimize Temperature (Try lower/higher T, consider MW) Screen_Catalyst->Optimize_Temp Screen_Solvent Screen Solvents (Dioxane/H₂O, THF/H₂O, Toluene) Optimize_Temp->Screen_Solvent Analyze_Byproducts Analyze Byproducts (LCMS/GCMS) Screen_Solvent->Analyze_Byproducts Homocoupling Homocoupling? Improve degassing Analyze_Byproducts->Homocoupling Yes Protodeboronation Protodeboronation? Use anhydrous conditions/fresh boronic acid Analyze_Byproducts->Protodeboronation Yes Success Yield Improved Analyze_Byproducts->Success No major byproducts, yield still low -> Re-evaluate substrate purity Homocoupling->Success Protodeboronation->Success

References

Technical Support Center: Sonogashira Coupling of 2-Chloro-4-iodopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with di-substituted heteroaromatics, focusing on the challenges presented by 2-Chloro-4-iodopyrimidine. Here, we will dissect common issues, provide in-depth troubleshooting, and offer validated protocols to enhance your reaction success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My reaction is yielding a complex mixture, but the main undesired product appears to be a symmetrical diyne. What is happening and how can I prevent it?

Answer:

You are observing what is known as Glaser coupling or homocoupling, a classic side reaction in Sonogashira couplings.[1][2][3] This occurs when two molecules of your terminal alkyne couple with each other to form a symmetrical 1,3-diyne.

Causality: The Glaser coupling is an oxidative process primarily mediated by the copper(I) co-catalyst.[2] In the presence of oxygen, copper acetylide intermediates, which are crucial for the main Sonogashira cycle, can undergo oxidative dimerization.[3] This side reaction is particularly problematic as it consumes your valuable alkyne, reducing the yield of the desired cross-coupled product.[3]

Troubleshooting Steps:

  • Ensure Rigorous Anaerobic Conditions: Oxygen is the primary culprit for promoting Glaser coupling.[1][3]

    • Protocol: Use Schlenk line techniques or a glovebox. Before adding reagents, thoroughly degas your solvent and the reaction mixture by subjecting it to several freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Minimize Copper Catalyst Loading: While Cu(I) accelerates the desired reaction, excess amounts can favor homocoupling.

    • Protocol: Reduce the CuI loading to the minimum effective concentration, typically 1-5 mol%. In some cases, a "copper-free" Sonogashira protocol may be the optimal solution.[1][4]

  • Use a Reducing Atmosphere: Introducing a small amount of a reducing agent can suppress the oxidative homocoupling pathway.

    • Protocol: A study by Ho and co-workers demonstrated that conducting the reaction under a dilute hydrogen atmosphere (e.g., H₂ diluted with N₂ or Ar) can dramatically reduce homocoupling to as low as 2%.[3]

  • Consider Copper-Free Conditions: Several modern protocols have been developed that eliminate the need for a copper co-catalyst altogether, thereby avoiding the Glaser coupling side reaction.[1][4][5][6] These methods often require different ligands or bases to facilitate the catalytic cycle.

Issue 2: The reaction is selective, but it stops after reacting at the iodine position. How do I get the second coupling to occur at the chlorine position?

Answer:

This outcome is expected due to the significant difference in reactivity between the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds in the palladium-catalyzed oxidative addition step. The general reactivity trend for aryl halides in Sonogashira coupling is: I > OTf > Br >> Cl.[1][7] The C-I bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst, allowing for selective coupling at the 4-position of the pyrimidine ring under mild conditions.[1][7]

Causality: The oxidative addition step is the rate-determining step for many cross-coupling reactions. The bond dissociation energy of the C-X bond plays a crucial role. The C-I bond is significantly weaker than the C-Cl bond, making it much more reactive towards the low-valent palladium catalyst.

Troubleshooting & Strategy:

  • Stepwise Coupling: The most reliable approach is a two-step, one-pot or sequential synthesis.

    • Step 1 (Iodine Position): Perform the first Sonogashira coupling under mild conditions (e.g., room temperature to 40°C) to exclusively form the 2-chloro-4-alkynylpyrimidine intermediate.

    • Step 2 (Chlorine Position): After the first coupling is complete (monitored by TLC or LC-MS), introduce the second alkyne (which can be the same or different) and increase the reaction temperature significantly (e.g., 80-120°C). More forcing conditions are required to activate the stronger C-Cl bond.[7]

  • Use Specialized Catalysts for C-Cl Activation: If a one-pot, simultaneous double coupling is desired (though more challenging), you must use a catalyst system known for activating aryl chlorides.

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[7] These ligands promote the oxidative addition of the less reactive C-Cl bond.

    • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are often used with these advanced ligands, as they can form the active Pd(0) species more readily under the reaction conditions.

Issue 3: My reaction turns black and I see palladium precipitation. What does this mean?

Answer:

The formation of a black precipitate is typically indicative of the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[8] This occurs when the Pd(0) species in the catalytic cycle agglomerates and falls out of solution, effectively killing your catalyst.

Causality:

  • Ligand Dissociation/Decomposition: The phosphine ligands that stabilize the Pd(0) center can dissociate or decompose, especially at higher temperatures. Without this protective ligand sphere, the palladium atoms aggregate.

  • Solvent Effects: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[8]

  • Impure Reagents: Impurities in solvents or reagents can sometimes contribute to catalyst decomposition.

Troubleshooting Steps:

  • Check Ligand Stability: Ensure you are using a sufficient amount of a robust ligand. If using a pre-catalyst like Pd(PPh₃)₂Cl₂, the triphenylphosphine ligands can sometimes be labile. Adding a slight excess of the ligand might help. For more challenging couplings, switching to a more robust, bulky phosphine ligand is recommended.[7]

  • Solvent Choice: If you consistently see precipitation in THF, consider switching to a different solvent system like DMF, acetonitrile, or using the amine base (e.g., triethylamine or diisopropylamine) as the solvent.[8][9]

  • Temperature Control: Avoid unnecessarily high temperatures, especially during the initial stages of the reaction. If coupling at the C-I position, the reaction should proceed efficiently at or near room temperature.[1]

  • Reagent Purity: Use high-purity, degassed solvents and fresh, high-quality reagents. Amines, in particular, can oxidize over time, so using a freshly distilled or newly opened bottle is advisable.[8]

Visualizing Reaction Pathways

The following diagram illustrates the desired selective Sonogashira pathway for this compound versus the primary side reaction pathways.

Sonogashira_Pathways cluster_main Desired Reaction Pathway cluster_side Common Side Reactions Start This compound + R-C≡CH Intermediate Selective Coupling at C-I (2-Chloro-4-alkynylpyrimidine) Start->Intermediate Pd(0)/CuI, Base Low Temp. Pd_Cat Pd(0) Catalyst Product Desired Product (4-alkynylpyrimidine) Intermediate->Product Reduction/H-addition (if desired) Alkyne 2x R-C≡CH Glaser Glaser Homocoupling (R-C≡C-C≡C-R) Alkyne->Glaser Cu(I), O₂ Pd_Black Catalyst Decomposition (Palladium Black) Pd_Cat->Pd_Black High Temp/ Ligand Loss

Caption: Desired vs. Undesired Sonogashira Coupling Pathways.

Optimized Protocol: Selective Sonogashira Coupling at the C4-Iodo Position

This protocol is designed to maximize the yield of the mono-coupled product, 2-chloro-4-alkynylpyrimidine, while minimizing common side products.

Parameter Recommendation Rationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A reliable and commercially available Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species.[1]
Copper Co-catalyst CuI (1-3 mol%)Facilitates the formation of the copper acetylide, increasing the reaction rate at lower temperatures.[1]
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Acts as both a base to neutralize the HX byproduct and often as a solvent. DIPA can be beneficial for sluggish reactions.[1]
Solvent Anhydrous, Degassed THF or DMFChoose a solvent that fully dissolves your starting materials. Rigorous degassing is critical.
Temperature Room Temperature (20-25°C)The high reactivity of the C-I bond allows for mild conditions, which suppresses side reactions and prevents C-Cl activation.[1]
Atmosphere Inert (Argon or Nitrogen)Absolutely essential to prevent catalyst decomposition and oxidative Glaser homocoupling.[1][3]
Step-by-Step Methodology:
  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.02 eq).

  • Inerting: Seal the flask, and evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent/Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., TEA, 3.0 eq) via syringe. Stir the mixture for 5-10 minutes.

  • Alkyne Addition: Slowly add the terminal alkyne (1.1 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Rinse the pad with the reaction solvent or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the pure 2-chloro-4-alkynylpyrimidine.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Provides a detailed overview of the Sonogashira reaction mechanism, including the relative reactivity of different aryl halides (I > Br > Cl) and the role of ligands in catalyst efficiency. [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Describes the reaction mechanism, common side reactions like Glaser coupling, and the development of copper-free variations to avoid alkyne dimerization. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Offers a collection of recent literature and procedures for Sonogashira couplings, including methods to diminish homocoupling. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). Mentions that copper co-catalysts can lead to undesirable homocoupling products via Glaser coupling. Molecules. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023). Reviews the role and advances of copper catalysis in Sonogashira reactions, highlighting its cost-effectiveness and mechanism. RSC Advances. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Details a method to reduce the Glaser homocoupling side product by using a dilute hydrogen atmosphere. Organic Letters. [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). A community discussion providing anecdotal evidence and practical tips for troubleshooting Sonogashira reactions, including issues with palladium black formation and solvent effects. [Link]

  • glaser coupling - Organic Chemistry Portal - Literature. (n.d.). Provides literature examples where Glaser coupling is an undesirable side reaction in Sonogashira couplings. [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020). Offers practical advice from chemists on troubleshooting Sonogashira reactions, including suggestions for solvent systems and temperature adjustments. [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF - ResearchGate. (2025). Discusses challenges in Sonogashira couplings with chloro-substituted heterocycles, noting the formation of undesirable products. [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. (2008). Explains the rationale for developing copper-free protocols to avoid the Glaser coupling side reaction. [Link]

  • Sonogashira Coupling Reaction Mechanism - YouTube. (2016). A video tutorial explaining the dual catalytic cycles of the Sonogashira reaction, detailing the roles of both the palladium and copper catalysts. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.). A review article on the development and advantages of copper-free Sonogashira reactions, emphasizing the avoidance of undesirable Glaser by-products. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021). Highlights the benefits of copper-free Sonogashira protocols for green chemistry and economic efficiency. RSC Advances. [Link]

Sources

purification of 2-Chloro-4-iodopyrimidine reaction products by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Welcome to the technical support center for the purification of 2-Chloro-4-iodopyrimidine and its reaction products. As a pivotal building block in medicinal chemistry and drug discovery, ensuring the purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final compounds[1][2]. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions encountered during HPLC purification.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific chromatographic issues in a direct question-and-answer format, explaining the root causes and providing actionable solutions.

Peak Shape & Resolution Issues

Q1: My main product peak is tailing or fronting. What's causing this and how do I fix it?

A1: Poor peak shape, characterized by asymmetry (tailing or fronting), is a common issue that can compromise resolution and accurate quantification[3][4].

  • Likely Causes & Solutions:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes like pyrimidines, causing peak tailing[3]. The nitrogen atoms in the pyrimidine ring can engage in these secondary interactions.

      • Solution: Add a mobile phase modifier. Incorporating a small amount of an acidic additive, such as 0.1% formic acid (FA) or trifluoroacetic acid (TFA), into your mobile phase can suppress the ionization of silanol groups, thereby minimizing these unwanted interactions and improving peak symmetry[5][6].

    • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion, typically fronting[4].

      • Solution: Reduce the injection volume or dilute your sample. It's essential to find the optimal sample load for your specific column dimension and packing material[4].

    • Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte band to spread prematurely on the column, resulting in broad or distorted peaks.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

Q2: I'm struggling to separate my target compound from a closely eluting impurity. What strategies can I employ to improve resolution?

A2: Achieving adequate resolution between a target compound and its impurities, especially isomers, is critical for obtaining high-purity fractions. Resolution can be enhanced by improving column efficiency, increasing retention, or altering selectivity[7][8].

  • Strategies for Improving Resolution:

    • Optimize Mobile Phase Composition:

      • Adjust Solvent Strength: Decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will increase retention times for all components, potentially providing more time for separation to occur. A shallower gradient is often effective for resolving complex mixtures[9].

      • Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol, being a proton donor and acceptor, can engage in different hydrogen bonding interactions compared to acetonitrile, which can change the elution order of compounds[10]. This is particularly useful when working with phenyl-based columns to enhance π-π interactions[10].

    • Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the most powerful way to alter selectivity[7].

      • Phenyl Phases: For aromatic compounds like pyrimidines, a phenyl-hexyl or pentafluorophenyl (PFP) column can provide alternative selectivity through π-π interactions, which are different from the hydrophobic interactions of a standard C18 column. This is especially effective for separating positional isomers[11].

      • Polar-Embedded Phases: These columns offer different selectivity for polar compounds and can be more robust against peak tailing for basic analytes.

    • Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and sometimes improved resolution. Conversely, decreasing the temperature can increase retention and may enhance separation for some compounds[8].

Experimental Protocols & Workflows

Protocol 1: General Purpose Reversed-Phase HPLC Method

This protocol provides a robust starting point for the purification of this compound reaction products.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm (for analytical method development) or larger for preparative scale.

  • Mobile Phase:

    • A: 0.1% Formic Acid in HPLC-grade Water

    • B: 0.1% Formic Acid in HPLC-grade Acetonitrile

  • Sample Preparation: Dissolve the crude product in a minimal amount of methanol or a mixture of the initial mobile phase. Filter the solution through a 0.22 or 0.45 µm syringe filter before injection[6][12][13].

  • HPLC Program:

    • Flow Rate: 1.0 mL/min for analytical; adjust for preparative scale.

    • Detection: UV at 254 nm or as determined by a UV scan of the target compound.

    • Gradient: A typical starting gradient is 5% to 95% B over 20-30 minutes. This can be optimized to a shallower, focused gradient once the retention time of the target compound is known[9].

  • Post-Purification: Combine the pure fractions, remove the organic solvent via rotary evaporation, and then lyophilize or perform a liquid-liquid extraction to remove the aqueous phase and isolate the final product[5][6].

Workflow: Systematic Troubleshooting of Poor Resolution

The following diagram outlines a logical workflow for addressing poor peak resolution.

G start Poor Resolution Observed check_efficiency Are peaks sharp and symmetrical? start->check_efficiency adjust_gradient Decrease Gradient Slope (Increase Run Time) check_efficiency->adjust_gradient Yes failure Consult Specialist check_efficiency->failure No, peaks are broad/tailing. Fix peak shape first. change_solvent Switch Organic Solvent (ACN <-> MeOH) adjust_gradient->change_solvent No Improvement success Resolution Achieved adjust_gradient->success Improved? change_column Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) change_solvent->change_column No Improvement change_solvent->success Improved? change_column->success Improved? change_column->failure No Improvement

Caption: Systematic approach to troubleshooting poor HPLC resolution.

Frequently Asked Questions (FAQs)

Q3: What is the best type of HPLC column to start with for purifying pyrimidine derivatives?

A3: For general-purpose reversed-phase chromatography of pyrimidine derivatives, a C18 or C8 column is the most common and effective starting point[14][15]. These columns provide good retention for moderately polar to non-polar compounds. If your reaction products include isomers or compounds with similar hydrophobicity, a Phenyl-Hexyl column can offer alternative selectivity and may provide better resolution[11].

Q4: My compound is not stable and seems to degrade on the column. What can I do?

A4: Degradation during purification can be a significant issue.

  • Check pH Stability: The compound may be sensitive to the pH of the mobile phase. Try running the separation without an acidic modifier or using a buffered mobile phase at a different pH (e.g., an ammonium acetate buffer closer to neutral pH), provided your column can tolerate it. Most silica-based columns have a recommended pH range of 2-8[11].

  • Reduce Analysis Time: A faster gradient and higher flow rate can minimize the time the compound spends on the column, potentially reducing degradation.

  • Lower the Temperature: Running the separation at a lower temperature (e.g., refrigerated autosampler and column compartment) can slow down degradation kinetics[8].

Q5: I see "ghost peaks" in my chromatogram, especially during a gradient run. What are they and how do I eliminate them?

A5: Ghost peaks are spurious peaks that are not from your injected sample. They are often caused by contaminants in the mobile phase or carryover from previous injections[4].

  • Use High-Purity Solvents: Always use HPLC-grade or LC-MS grade solvents and fresh, high-purity water (e.g., Milli-Q) to prepare your mobile phases[4].

  • Clean Your System: Implement a regular system flushing protocol. Flush the lines with a strong solvent like isopropanol to remove contaminants.

  • Check for Carryover: Run a blank injection (injecting only mobile phase) after a sample run. If you see the ghost peak, it indicates carryover from the injector. A robust needle wash protocol with a strong solvent is necessary to clean the injector between runs.

Q6: How do I properly prepare my crude reaction mixture for preparative HPLC?

A6: Proper sample preparation is crucial to protect your column and achieve a good separation[13].

  • Solubility Test: First, determine the best solvent for your crude mixture. It should be fully soluble in the chosen solvent. Ideally, this solvent is the initial mobile phase or a weaker solvent.

  • Dissolution: Dissolve the crude material in the minimum amount of solvent required. Using too much solvent will result in a large injection volume, which can lead to band broadening.

  • Filtration: Always filter your sample through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) before injection. This removes particulate matter that can clog the column frit, leading to high backpressure and poor performance[12][13].

Data Summary Table

ParameterRecommendationRationale
Stationary Phase C18, C8, Phenyl-HexylC18/C8 for general hydrophobicity; Phenyl for alternative π-π selectivity, especially for isomers[11][14].
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape for basic compounds by suppressing silanol interactions[6].
Mobile Phase B Acetonitrile or MethanolAcetonitrile is a common choice. Methanol offers different selectivity and can be advantageous on phenyl columns[10].
Detection UV, typically 254 nmPyrimidine rings have strong UV absorbance. Confirm optimal wavelength with a UV-Vis spectrophotometer.
Sample Diluent Initial Mobile Phase or weakest possible solventPrevents peak distortion and band broadening caused by mismatched solvent strength.

References

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025). Mastelf.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HPLC Peak Shape Troubleshooting Solution Column. (2024). uHPLCs.
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (n.d.). Benchchem.
  • 2-Chloro-4-iodopyridine CAS#: 153034-86-7. (n.d.). ChemicalBook.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials.
  • Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). ResearchGate.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Advanced Materials Technology.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell.
  • Pyrimidine Biosynthesis Analysis Service. (n.d.). Creative Proteomics.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). IntechOpen.
  • Strategies for Method Development and Optimization in HPLC. (n.d.). Drawell.
  • Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. (n.d.). JETIR.org.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine. (n.d.). Benchchem.
  • Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. (n.d.). Waters Corporation.
  • Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru.
  • High purity preparative purification of chiral compounds by recycling preparation HPLC system. (n.d.). YMC CO., LTD.
  • The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Chloro-4-iodopyridine 97 153034-86-7. (n.d.). Sigma-Aldrich.
  • PAGE & HPLC Oligo Purification Services. (n.d.). Integrated DNA Technologies.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate.
  • 2-Chloro-4-iodopyridine. (n.d.). Chem-Impex.
  • 2-Chloro-4-iodopyridine, 98% 1 g. (n.d.). Thermo Scientific Chemicals.
  • Reverse-Phase High-Performance Liquid Chromatography Method Development and Validation for Estimation of Glimepiride in Bulk and. (2020). Impactfactor.org.

Sources

Technical Support Center: Troubleshooting Failed Suzuki Reactions with Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific class of coupling reaction. Here, we will delve into common experimental failures, provide in-depth, mechanistically-grounded troubleshooting strategies, and answer frequently asked questions to help you achieve successful outcomes in your syntheses.

I. Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific, observable problems in your Suzuki-Miyaura reactions with chloropyrimidines.

Problem 1: No or Very Low Conversion of Starting Material

You've set up your reaction, but analysis (TLC, LC-MS) shows predominantly unreacted chloropyrimidine. This is a common issue, often pointing to a fundamental problem with the catalytic cycle.

Potential Cause A: Inefficient Oxidative Addition

  • The "Why": The first committed step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond of the pyrimidine.[1][2] Chloropyrimidines are known to be less reactive than their bromo or iodo counterparts, making this step kinetically challenging.[3][4] The electron-deficient nature of the pyrimidine ring can be beneficial, but a poorly chosen catalyst system may still struggle.[2]

  • Troubleshooting Steps:

    • Catalyst/Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[4][5] For unreactive aryl chlorides, more electron-rich and bulky phosphine ligands are required to promote oxidative addition.[6][7][8] Consider screening ligands such as SPhos or XPhos, often used with a palladium source like Pd₂(dba)₃ or as pre-formed palladacycle precatalysts (e.g., XPhos Pd G2).[8][9][10]

    • Increase Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increasing the temperature to 100-120 °C can provide the necessary activation energy.[11][12] Be mindful that excessive heat can lead to catalyst decomposition or side reactions.[12]

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times and improve yields by efficiently reaching and maintaining the target temperature.[4][12]

Potential Cause B: Catalyst Deactivation/Inhibition

  • The "Why": The nitrogen atoms within the pyrimidine ring can act as Lewis bases and coordinate to the palladium center, effectively deactivating the catalyst.[4][13] Additionally, the active Pd(0) species is highly sensitive to oxygen and can be oxidized to an inactive state if the reaction is not performed under strictly inert conditions.[11][14]

  • Troubleshooting Steps:

    • Inert Atmosphere is Critical: Ensure your reaction setup is rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through your solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[9][14] Maintain a positive pressure of inert gas throughout the reaction.

    • Ligand Choice: Bulky phosphine ligands not only promote oxidative addition but also create a sterically hindered environment around the palladium center, which can discourage coordination by the pyrimidine nitrogen.[7]

    • Reagent Purity: Impurities in your reagents, particularly sulfur-containing impurities in heteroaryl boronic acids, can act as catalyst poisons.[4][12] Use high-purity reagents.

Problem 2: Significant Formation of Side Products

Your starting material is consumed, but the desired product is contaminated with significant byproducts. Identifying these impurities is key to diagnosing the issue.

Side Product A: Protodeboronation of the Boronic Acid (Ar-H)

  • The "Why": This is often the most prevalent side reaction, where the boronic acid (or ester) reacts with a proton source (often water) to replace the C-B bond with a C-H bond.[1][5][15] This depletes the nucleophile and halts the productive catalytic cycle. The basic conditions of the Suzuki reaction can catalyze this process.[15]

  • Troubleshooting Steps:

    • Use Fresh Boronic Acid/Ester: Boronic acids can degrade upon storage. Use a freshly opened bottle or purify older reagents. Alternatively, more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can be used, which slowly hydrolyze in situ to the active boronic acid.[16][17]

    • Minimize Water (if possible): While some water is often necessary for the transmetalation step, especially with boronic acids, excessive amounts can promote protodeboronation.[1][9] If using a boronic ester, anhydrous conditions may be possible and beneficial.[18]

    • Base Selection: A very strong base can accelerate protodeboronation. Consider screening weaker inorganic bases like K₂CO₃ or K₃PO₄.[9][11]

Side Product B: Homocoupling of the Boronic Acid (Ar-Ar)

  • The "Why": Two molecules of the boronic acid can couple to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), a species that can facilitate this unwanted reaction.[1][11][15]

  • Troubleshooting Steps:

    • Rigorous Degassing: As with catalyst deactivation, ensuring a truly oxygen-free environment is the primary defense against homocoupling.[11]

    • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the chloropyrimidine can help ensure the boronic acid is consumed in the desired cross-coupling pathway.

Side Product C: Dehalogenation of the Chloropyrimidine

  • The "Why": The chloropyrimidine is reduced, replacing the chlorine atom with hydrogen. This occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base or solvent (especially alcohols).[1][9] This Pd-H species can then undergo reductive elimination with the pyrimidine moiety.[1] While chlorides are generally less prone to dehalogenation than bromides or iodides, it can still be a significant issue with N-heterocyclic substrates.[9][10][19]

  • Troubleshooting Steps:

    • Ligand and Base Optimization: Switch to bulkier, more electron-rich ligands (e.g., SPhos, XPhos) which can favor the desired reductive elimination over the dehalogenation pathway.[9] Avoid strong alkoxide bases if possible and consider weaker inorganic bases like K₂CO₃ or Cs₂CO₃.[9]

    • Solvent Choice: Avoid alcohol solvents which can be a source of hydrides.[1] Aprotic solvents like dioxane, THF, or toluene are generally preferred.[1][11]

II. Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for chloropyrimidines?

There is no single "best" combination as the optimal system is substrate-dependent. However, for the challenging coupling of chloropyrimidines, catalyst systems based on bulky, electron-rich phosphine ligands are highly recommended.[6][7][8] A good starting point is to screen a Buchwald-type ligand like XPhos or SPhos with a palladium source like Pd₂(dba)₃ or to use a commercially available precatalyst such as XPhos Pd G2 or G3.[8][10] These have shown broad utility for coupling various heteroaryl chlorides.[7][20]

Q2: What is the best base to use?

Inorganic bases are most common. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points.[11][12] K₃PO₄ is a stronger base and can be effective in more challenging couplings. Cesium carbonate (Cs₂CO₃) is another strong base that can be beneficial. The choice of base is often linked to the solvent system and should be screened for optimal results.[9]

Q3: What role does water play in the reaction? Is it always necessary?

The role of water can be complex. In the generally accepted mechanism for boronic acids, a hydroxide ion bridges the palladium and boron atoms during the transmetalation step, suggesting water is essential.[1] It can also help solubilize the inorganic base. However, as discussed, excess water can lead to protodeboronation.[1][9] For boronic esters, it was traditionally thought that they must first hydrolyze to the boronic acid.[17][21] However, recent studies have shown that some esters can transmetalate directly, and completely anhydrous Suzuki reactions are possible under specific conditions.[17][18] For a standard reaction with a chloropyrimidine and a boronic acid, a mixture of an aprotic solvent like dioxane or THF with a small amount of water is a reliable starting point.[12]

Q4: My chloropyrimidine has multiple chloro-substituents (e.g., 2,4-dichloropyrimidine). How can I achieve selective coupling?

For dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack and thus more reactive in Suzuki couplings than the C2 position.[4][12] By carefully controlling the reaction conditions (e.g., temperature, reaction time, and stoichiometry of the boronic acid), you can often achieve highly regioselective monosubstitution at the C4 position.[12]

Q5: I'm still having trouble. What is a good, robust starting protocol to try?

A systematic screening of reaction parameters is the most effective approach.[4] However, the following protocol, adapted from successful literature procedures for heteroaryl chlorides, provides a robust starting point.[9][22]

III. Data Presentation & Protocols

Table 1: Recommended Starting Conditions for Parameter Screening
ParameterRecommended Options for ScreeningRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common, effective Pd(0) and Pd(II) sources.
Ligand XPhos, SPhos, P(t-Bu)₃Bulky, electron-rich ligands promote oxidative addition for chlorides.[6][8][9]
Precatalyst XPhos Pd G3, SPhos Pd G3Air-stable, reliable sources of the active L₁Pd(0) species.[10][23]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Common inorganic bases of varying strength.[9][11]
Solvent 1,4-Dioxane/H₂O, THF/H₂O, Toluene/H₂OAprotic solvents are generally preferred; water aids transmetalation.[1][11][12]
Temperature 80 °C, 100 °C, 120 °CChlorides often require elevated temperatures for efficient reaction.[11][12]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine

This protocol is a starting point and should be optimized for your specific substrates.

Materials:

  • Chloropyrimidine (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst/precatalyst (1-5 mol%)

  • Ligand (if not using a precatalyst, 1.1-1.2x Pd loading)

  • Base (2.0-3.0 equiv)

  • Anhydrous, degassed solvent

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the chloropyrimidine, boronic acid, base, palladium source, and ligand (if applicable).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[14]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9]

IV. Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the key steps is fundamental to troubleshooting. The cycle involves oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_side Common Failure Points cluster_legend Legend Pd0 LₙPd(0) Active Catalyst OxAdd Ar-Pd(II)-Cl Oxidative Adduct Pd0->OxAdd Oxidative Addition (Ar-Cl) Deactivation Catalyst Deactivation (e.g., by O₂ or Substrate) Pd0->Deactivation Trans Ar-Pd(II)-Ar' Transmetalation Intermediate OxAdd->Trans Transmetalation (Ar'-B(OR)₂ + Base) Trans->Pd0 Product Ar-Ar' Desired Product Trans->Product Reductive Elimination Protodeboronation Protodeboronation (Ar'-H) ArCl Ar-Cl = Chloropyrimidine ArB Ar'-B(OR)₂ = Boronic Acid/Ester

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

A logical workflow for diagnosing a failed reaction.

Troubleshooting_Tree cluster_no_conversion Troubleshooting: No Conversion cluster_yes_conversion Troubleshooting: Side Products Start Reaction Failed or Low Yield Check_Conversion Analyze Crude Reaction: Any Conversion of Starting Material? Start->Check_Conversion No_Conversion No/Low Conversion Check_Conversion->No_Conversion No Yes_Conversion Conversion Occurred, Low Product Yield Check_Conversion->Yes_Conversion Yes Catalyst_Issue Potential Catalyst Issue: 1. Inefficient Oxidative Addition 2. Catalyst Deactivation No_Conversion->Catalyst_Issue Side_Products Identify Major Side Products Yes_Conversion->Side_Products Action_Catalyst Action: - Screen electron-rich, bulky ligands (XPhos, SPhos) - Increase temperature or use microwave - Ensure rigorous inert atmosphere Catalyst_Issue->Action_Catalyst Protodeboronation Protodeboronation (Ar'-H) Side_Products->Protodeboronation Boronic acid consumed Dehalogenation Dehalogenation (Ar-H) Side_Products->Dehalogenation Chloropyrimidine consumed Homocoupling Homocoupling (Ar'-Ar') Side_Products->Homocoupling Boronic acid consumed Action_Proto Action: - Use fresh boronic acid/ester - Optimize base/water content Protodeboronation->Action_Proto Action_Dehalo Action: - Screen bulky ligands - Avoid alcohol solvents - Use weaker base Dehalogenation->Action_Dehalo Action_Homo Action: - Improve degassing - Adjust stoichiometry Homocoupling->Action_Homo

Caption: A decision tree for troubleshooting failed Suzuki reactions.

V. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ikeuchi, K., et al. (2007). A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl. Organic Letters. [Link]

  • Molander, G. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Reddy, V. R., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ChemistrySelect. [Link]

  • Reddy, V. R., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro. OUCI. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Lee, D.-H., et al. (2017). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. PubMed Central. [Link]

  • Kumar, A., et al. (2021). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... ResearchGate. [Link]

  • Ikeuchi, K., et al. (2007). A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Dep... OUCI. [Link]

  • Tomanová, P., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Thompson, L. A., & Ellman, J. A. (1999). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Tetrahedron Letters. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

Sources

minimizing homo-coupling in reactions with 2-Chloro-4-iodopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Homo-coupling in Cross-Coupling Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Chloro-4-iodopyrimidine. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the persistent challenge of homo-coupling in cross-coupling reactions. Our focus is to provide not just protocols, but a deep mechanistic understanding to empower you to make informed decisions in your experiments.

Troubleshooting Guide: Minimizing Homo-Coupling Byproducts

This section addresses specific issues you may encounter during your experiments, providing actionable solutions grounded in established chemical principles.

Q1: I'm performing a Suzuki-Miyaura coupling targeting the C-4 position (iodine) and observing a significant amount of biaryl byproduct from my boronic acid. What is the primary cause and how can I fix it?

A1: This is a classic case of boronic acid homo-coupling, a common side reaction in Suzuki couplings. The primary culprits are often the presence of oxygen and the use of Palladium(II) precatalysts.[1][2]

Immediate Actions:

  • Rigorous Deoxygenation: The most critical step is the exclusion of oxygen. Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the stoichiometric homo-coupling of your boronic acid.[1] Implement a thorough degassing protocol for your solvent and reaction mixture. A subsurface sparge with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst is highly effective. Alternatively, three cycles of freeze-pump-thaw can be used for more sensitive reactions.

  • Catalyst Selection: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the in situ reduction to Pd(0) can proceed via a pathway that consumes two molecules of your boronic acid.[1] Consider switching to a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that is designed for rapid and clean generation of the active monoligated Pd(0) species.

Further Optimization:

  • Slow Addition: Adding the boronic acid slowly via a syringe pump can maintain a low instantaneous concentration, which disfavors the bimolecular homo-coupling reaction.

  • Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help to scavenge any Pd(II) species that form without interfering with the main catalytic cycle.[3]

Q2: My Sonogashira coupling with a terminal alkyne is yielding a significant amount of 1,3-diyne (Glaser-Hay coupling byproduct). How can I promote the desired hetero-coupling?

A2: The oxidative homo-coupling of terminal alkynes is a well-known side reaction in Sonogashira couplings, typically promoted by the copper(I) co-catalyst in the presence of an oxidant (often air).[4][5]

Primary Strategy: Copper-Free Conditions

The most direct way to eliminate this side reaction is to switch to a copper-free Sonogashira protocol. While copper (I) accelerates the reaction by forming a copper acetylide intermediate, it is also the primary driver of the diyne formation.[4][5]

Recommended Copper-Free Protocol:

  • Catalyst/Ligand: Use a robust palladium catalyst system with bulky, electron-rich phosphine ligands. For instance, Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a ligand such as P(t-Bu)₃ can be effective.[4]

  • Base: A strong, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent as well.

  • Inert Atmosphere: As with all cross-coupling reactions, maintaining a strictly anaerobic environment is crucial to prevent catalyst deactivation and other side reactions.

If Copper is Necessary:

If the copper-free reaction is too sluggish, you can take steps to minimize the homo-coupling:

  • Minimize Air Exposure: Ensure all reagents and the reaction vessel are thoroughly deoxygenated.

  • Order of Addition: Add the alkyne slowly to the reaction mixture containing the this compound and the palladium catalyst. This ensures that the palladium-catalyzed cycle is initiated promptly, consuming the alkyne in the desired cross-coupling pathway.

Q3: I am attempting a Buchwald-Hartwig amination at the C-4 position, but I am observing the formation of a 4,4'-bis(pyrimidine) byproduct. What is happening and what can I do?

A3: The observation of a 4,4'-bis(pyrimidine) byproduct points to the homo-coupling of your starting material, this compound. This side reaction is less common than the homo-coupling of the nucleophile but can occur under certain conditions.

Mechanistic Insight:

The homo-coupling of aryl halides can be promoted by Pd(0) species, especially at higher temperatures or with extended reaction times. The mechanism involves the oxidative addition of two molecules of the aryl halide to the palladium center, followed by reductive elimination to form the biaryl product.[6]

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures can accelerate the rate of homo-coupling. Determine the lowest effective temperature for your amination reaction by careful screening.

  • Optimize Catalyst and Ligand: The choice of ligand is critical in Buchwald-Hartwig amination.[7][8][9][10][11] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often used to promote the desired C-N bond formation and can suppress side reactions by sterically hindering the formation of the di-aryl palladium intermediate required for homo-coupling.

  • Control Stoichiometry: Ensure you are not using a large excess of the pyrimidine starting material. While a slight excess (e.g., 1.1 equivalents) is sometimes used, a large excess can increase the probability of homo-coupling.

  • Consider a Nickel Catalyst: In some cases, particularly for challenging couplings, nickel catalysts can offer different reactivity profiles and may suppress the homo-coupling of the electrophile.[12]

Frequently Asked Questions (FAQs)

Q: What is the expected order of reactivity for the two halogen atoms in this compound?

A: The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step of the catalytic cycle.[13][14][15] Therefore, under standard conditions, cross-coupling reactions will selectively occur at the C-4 position.

Q: Can I selectively perform a cross-coupling reaction at the C-2 (chloro) position?

A: While challenging, achieving selectivity for the C-2 position is possible by exploiting specific catalytic systems. Research on dihalopyrimidines has shown that the "conventional" C-4 selectivity can be inverted to C-2 selectivity by careful choice of ligand and palladium precatalyst.[16] For instance, certain N-heterocyclic carbene (NHC) ligands or highly specialized phosphine ligands have been shown to favor reaction at the more sterically hindered and less reactive C-2 position.[17] However, these conditions often require extensive optimization.

Q: How does the choice of base influence homo-coupling?

A: The base plays a crucial role in several steps of the catalytic cycle, and an inappropriate choice can inadvertently promote homo-coupling. For Suzuki reactions, a base that is too strong or too weak can disrupt the optimal rate of transmetalation. If transmetalation is slow, the concentration of the oxidative addition intermediate (Ar-Pd-X) increases, which can lead to side reactions, including homo-coupling. For this compound, moderately strong inorganic bases like K₃PO₄ or K₂CO₃ are often a good starting point.[18][19][20]

Q: What analytical techniques are best for detecting and quantifying homo-coupling byproducts?

A: A combination of techniques is recommended for accurate analysis:

  • Thin-Layer Chromatography (TLC): For initial reaction monitoring. Homo-coupled products often have different polarities and will appear as distinct spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying and quantifying the desired product and byproducts. The mass of the homo-coupled product will be readily identifiable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the byproduct if it can be isolated or if its signals are resolved in the crude reaction mixture.

Visualizing Reaction Pathways

Understanding the competition between the desired cross-coupling and the undesired homo-coupling is key to troubleshooting.

G cluster_main Desired Hetero-Coupling Cycle cluster_homo Undesired Homo-Coupling Pathway A Pd(0)L₂ B Pyr(Cl)(I)-Pd(II)L₂ (Oxidative Addition) A->B Pyr(Cl)-I C Pyr(Cl)(Nu)-Pd(II)L₂ (Transmetalation/Amine Binding) B->C + Nucleophile (e.g., Ar'B(OH)₂) C->A Reductive Elimination D Pyr(Cl)-Nu (Product) C->D E Pd(II) Species (from O₂ or Precatalyst) F Nu-Pd(II)-Nu (Transmetalation x2) E->F + 2 Nucleophile G Nu-Nu (Homo-coupled Product) F->G H Pd(0)L₂ F->H Reductive Elimination H->A Enters Main Cycle

Caption: Competing catalytic cycles in a Suzuki reaction.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Boronic Acid Homo-Coupling in Suzuki Reactions
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equiv) and a suitable base such as K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O 4:1) via cannula or syringe. Sparge the solution with argon for 15 minutes.

  • Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equiv) followed by the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80 °C) and stir vigorously. Monitor progress by LC-MS.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the terminal alkyne (1.2 equiv) and degassed, anhydrous triethylamine (as solvent).

  • Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

Summary of Recommended Conditions

Reaction TypeKey ChallengeRecommended StrategyCatalyst/Ligand SystemBase
Suzuki-Miyaura Boronic Acid Homo-couplingRigorous deoxygenation; Use of Pd(0) or G3/G4 precatalysts.Pd(PPh₃)₄ or XPhos/SPhos-based precatalysts.K₃PO₄, K₂CO₃
Sonogashira Alkyne Dimerization (Glaser)Adopt a copper-free protocol.Pd(PPh₃)₂Cl₂ or Pd₂(dba)₃/P(t-Bu)₃.TEA, DIPEA
Buchwald-Hartwig Pyrimidine Homo-couplingLower temperature; Use bulky, electron-rich ligands.Pd₂(dba)₃ with XPhos, RuPhos, or SPhos.NaOtBu, LHMDS

References

  • Anderson, K. W., & Buchwald, S. L. (2005). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(25), 9479–9491.
  • Weix, D. J., et al. (2019). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling.
  • Mitchell, D., et al. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 6(4), 357–363.
  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Molecules, 25(21), 5039.
  • Spivey, A. C., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62.
  • Čapek, P., & Hocek, M. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic & Biomolecular Chemistry, 20(34), 6763-6772.
  • Spivey, A. C., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Hocek, M., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers.
  • Engle, K. M., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Spivey, A. C., et al. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes.
  • Buchwald–Hartwig amin
  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2023). Organic Chemistry Portal.
  • Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(47), 8345-8348.
  • Hussain, M., et al. (2007). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2007(15), 2419-2426.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Loudon, G. M. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(24), 8275–8278.
  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal.
  • Buchwald-Hartwig Amin
  • The Buchwald-Hartwig Amin
  • Sonogashira coupling. (2023). Wikipedia.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2021). Molecules, 26(16), 4995.
  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. (2023).
  • Formate-mediated cross-coupling and homo-coupling of (hetero)aryl... (2023).
  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (2021). Molecules, 26(11), 3165.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules, 23(10), 2633.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Technical Support Center: Suzuki Coupling with Chloropyrimidines. (n.d.). Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2019). Molecules, 24(18), 3298.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-6-ethyl-2-phenylpyrimidine. (n.d.). Benchchem.

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Technical Support Center: Managing Dehalogenation of 2-Chloro-4-iodopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-chloro-4-iodopyrimidine. This document provides in-depth troubleshooting advice and practical protocols to address the common side reaction of dehalogenation, particularly hydrodehalogenation, encountered during cross-coupling reactions. Our goal is to equip you with the mechanistic understanding and practical steps to minimize this unwanted pathway and maximize the yield of your desired product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the dehalogenation of this compound.

Q1: What is dehalogenation in the context of my reaction?

A: Dehalogenation is a side reaction where a halogen atom on your starting material is replaced by a hydrogen atom.[1] In the case of this compound, this would result in the formation of 2-chloropyrimidine (from deiodination) or, less commonly, 4-iodopyrimidine (from dechlorination). This process, specifically when a hydrogen atom replaces the halogen, is often termed hydrodehalogenation.[2][3] It competes with your desired cross-coupling reaction, consuming your starting material and reducing the overall yield of the target molecule.

Q2: Which position on this compound is more reactive and more susceptible to dehalogenation?

A: The C-4 iodine position is significantly more reactive than the C-2 chlorine position in standard palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.[4][5] This reactivity difference is due to the lower carbon-iodine (C-I) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond. The oxidative addition of the palladium(0) catalyst into the C-I bond is much faster, making it the primary site for both the desired coupling and the undesired dehalogenation.[5] Therefore, you will most commonly observe the formation of 2-chloropyrimidine as the dehalogenated byproduct.

Q3: What is the general mechanism of palladium-catalyzed dehalogenation?

A: While several pathways can lead to dehalogenation, a common mechanism in cross-coupling reactions involves the palladium catalyst.[6] After the initial oxidative addition of palladium into the C-X (in this case, C-I) bond, the resulting Aryl-Pd(II)-X intermediate can undergo a competing reaction instead of transmetalation.[6][7] If a hydride source is present, a hydride can be transferred to the palladium complex. Subsequent reductive elimination of the aryl group and the hydride regenerates the Pd(0) catalyst and releases the dehalogenated arene (e.g., 2-chloropyrimidine).[6] Sources of hydride can include solvents (like alcohols), amines, water, or even certain bases.[8]

Part 2: Troubleshooting Guide: High Levels of Dehalogenated Product

If you are observing a significant amount of your dehalogenated byproduct (e.g., 2-chloropyrimidine) by LC-MS or NMR, this guide will help you diagnose and resolve the issue.

Q4: I'm seeing more than 10% of 2-chloropyrimidine in my Suzuki-Miyaura coupling. What are the likely causes and how do I fix it?

A: High levels of dehalogenation in a Suzuki reaction point to a catalytic cycle where the desired transmetalation and reductive elimination steps are slow relative to the competing dehalogenation pathway. Let's break down the potential causes and solutions.

Visualizing the Competing Pathways

The diagram below illustrates the main catalytic cycle for a Suzuki-Miyaura coupling and the off-cycle pathway leading to hydrodehalogenation. The key is to accelerate the main cycle, specifically the reductive elimination step, to outcompete the hydride transfer and subsequent dehalogenation.

Suzuki_vs_Dehalogenation cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_dehalogenation Dehalogenation Side Reaction Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA Fast for C-I ArPdX Ar-Pd(II)L_n-X OA->ArPdX TM Transmetalation (R-B(OR)2) ArPdX->TM [Base] HT Hydride Transfer ArPdX->HT Slow Step - Undesired ArPdR Ar-Pd(II)L_n-R TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product Hydride Hydride Source (Solvent, Base, H2O) Hydride->HT ArPdH Ar-Pd(II)L_n-H HT->ArPdH RE_Dehalo Reductive Elimination ArPdH->RE_Dehalo RE_Dehalo->Pd0 Catalyst Regeneration Dehalo_Product Ar-H RE_Dehalo->Dehalo_Product Start This compound (Ar-X) Start->OA

Caption: Competing Suzuki-Miyaura and Dehalogenation Pathways.

Troubleshooting Decision Tree

Use the following diagram to systematically troubleshoot the dehalogenation issue.

Troubleshooting_Dehalogenation Start High Dehalogenation Observed (>10%) CheckLigand Step 1: Evaluate Ligand Start->CheckLigand CheckBase Step 2: Evaluate Base CheckLigand->CheckBase Using PPh3 or no ligand UseBulkyLigand Action: Switch to bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos) or NHC ligand. CheckLigand->UseBulkyLigand Yes CheckSolvent Step 3: Evaluate Solvent & Additives CheckBase->CheckSolvent Using strong alkoxide base (NaOtBu) or amine base (Et3N) UseWeakerBase Action: Switch to a weaker inorganic base (e.g., K3PO4, K2CO3, Cs2CO3). CheckBase->UseWeakerBase Yes CheckTemp Step 4: Evaluate Temperature CheckSolvent->CheckTemp Using alcohol (MeOH, EtOH) or excess water UseAproticSolvent Action: Switch to an aprotic solvent (e.g., Dioxane, Toluene, THF). Ensure anhydrous conditions or use minimal water. CheckSolvent->UseAproticSolvent Yes Solution Optimized Conditions: Minimal Dehalogenation CheckTemp->Solution Reaction temp > 100°C LowerTemp Action: Decrease reaction temperature. (e.g., try 70-80°C). Monitor for sluggishness vs. side reaction. CheckTemp->LowerTemp Yes UseBulkyLigand->CheckBase Re-evaluate reaction UseWeakerBase->CheckSolvent Re-evaluate reaction UseAproticSolvent->CheckTemp Re-evaluate reaction LowerTemp->Solution Re-evaluate reaction

Caption: A step-by-step workflow for troubleshooting dehalogenation.

Detailed Explanation of Troubleshooting Steps
Issue Potential Cause(s) Recommended Action(s) & Rationale
High Dehalogenation Inappropriate Ligand: Ligands like PPh₃ can be suboptimal. The desired reductive elimination step may be slow, allowing more time for the dehalogenation pathway to occur.[8][9]Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[8][10] Rationale: These ligands accelerate the rate-limiting reductive elimination step of the desired product, which helps it outcompete the hydride transfer and subsequent dehalogenation.[10][11]
Wrong Base: Strong bases, especially alkoxides (NaOtBu), or amine bases can act as hydride sources.[6][8] The base might also be deprotonating other species in the mixture (like water or alcohols) that then serve as the hydride source.Base Optimization: Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[8] These are less likely to directly provide or generate hydrides. Rationale: The choice of base is critical. While needed to activate the boronic acid, a base that is too strong or has β-hydrides can promote the side reaction.
Sub-optimal Solvent: Protic solvents like methanol or ethanol are known hydride donors. While often used with water in Suzuki couplings, excessive amounts can exacerbate dehalogenation.Solvent Change: Use aprotic solvents like 1,4-dioxane, toluene, or THF.[8] If water is required, use the minimum amount necessary and ensure it is degassed. Rationale: Removing potential hydride sources from the bulk reaction medium is a direct way to inhibit the hydrodehalogenation pathway.
High Temperature: While higher temperatures increase the rate of the desired reaction, they can also accelerate the undesired dehalogenation.Temperature Reduction: Attempt the reaction at a lower temperature (e.g., 70-80 °C). This may require longer reaction times, but can significantly suppress the side reaction. Rationale: Dehalogenation may have a higher activation energy, making it more sensitive to temperature increases than the desired coupling.
Slow Transmetalation: If the boronic acid/ester is of low quality or sterically hindered, the transmetalation step can be slow, allowing the Ar-Pd-I intermediate to persist and be susceptible to dehalogenation.[8]Check Reagent Quality: Ensure high purity of the boronic acid. Consider using a more reactive organoboron species, like a trifluoroborate salt (MIDA boronates). Rationale: A faster forward reaction (transmetalation) reduces the lifetime of the key intermediate that is prone to the side reaction.

Q5: I'm performing a Sonogashira or Buchwald-Hartwig amination and observing dehalogenation. Do the same principles apply?

A: Yes, the core principles are very similar.

  • For Sonogashira Coupling: The mechanism also proceeds through an Ar-Pd-I intermediate. Dehalogenation can compete with the reaction of the palladium complex with the copper(I) acetylide.[12][13]

    • Troubleshooting: Ensure your amine base (often Et₃N or DIPEA) is anhydrous and of high quality. Sometimes, using a different amine or a combination of a non-coordinating base with an amine additive can help. As with Suzuki, using bulky, electron-rich phosphine ligands can promote the desired coupling over dehalogenation.[14]

  • For Buchwald-Hartwig Amination: This reaction is particularly sensitive to the choice of base and ligand.[15][16] An unproductive side reaction can occur where the palladium-amido complex undergoes β-hydride elimination if the amine has β-hydrogens, or a hydride can be sourced from elsewhere leading to hydrodehalogenation.[15]

    • Troubleshooting: Use of bulky biarylphosphine ligands (e.g., Xantphos, Josiphos) is critical.[4][17] Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard, but if dehalogenation is an issue, screening bases is essential. Sometimes a weaker base like K₃PO₄ can be effective, especially with more active catalyst systems.[18]

Part 3: Optimized Protocols to Minimize Dehalogenation

The following are representative, step-by-step protocols designed to minimize dehalogenation when using this compound. Note: These are starting points and may require further optimization for your specific substrate.

Protocol 1: Suzuki-Miyaura Coupling

This protocol uses a bulky biarylphosphine ligand and a phosphate base, a combination known to suppress dehalogenation.[8]

  • Reagent Preparation:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition:

    • In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add this solid mixture to the Schlenk flask.

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution).

  • Degassing:

    • Subject the reaction mixture to three freeze-pump-thaw cycles or bubble argon through the solution for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the 2-chloropyrimidine byproduct.

  • Work-up:

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: Sonogashira Coupling (Copper-Free)

A copper-free method can sometimes reduce side reactions.

  • Reagent Preparation:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Catalyst Addition:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Base Addition:

    • Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., diisopropylamine, 3.0 equiv.).

  • Reaction:

    • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary.

  • Monitoring & Work-up:

    • Follow steps 6 and 7 from the Suzuki-Miyaura protocol.

Part 4: Analytical Methods for Detection

Q6: How can I accurately detect and quantify the amount of dehalogenated byproduct?

A: The most common and effective methods are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal technique for monitoring the reaction in real-time. You can easily distinguish between the starting material, desired product, and the 2-chloropyrimidine byproduct based on their different masses and retention times.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your compounds are volatile, GC-MS is an excellent alternative that provides high resolution and clear mass data.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: After work-up (or on a crude sample), ¹H NMR can be used for quantification. The dehalogenated 2-chloropyrimidine will have a distinct proton signal at the 4-position, which can be integrated and compared to a known internal standard or a characteristic peak of the desired product to determine the relative ratio.

By carefully selecting your reaction parameters based on a sound mechanistic understanding, you can effectively suppress the dehalogenation of this compound and achieve high yields of your desired coupled products.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Jedinák, L., & Cankař, P. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12025–12036. [Link]

  • Jedinák, L., & Cankař, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Johnson Matthey. Cross-Coupling Reactions Guide. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 44(8), 588–600. [Link]

  • Lin, S., & Musser, B. (2021). Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. Journal of the American Chemical Society, 143(3), 1591–1600. [Link]

  • Brown, D. J. (1961). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry, 14(4), 657-662. [Link]

  • Kurz, U., & Rentsch, D. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Applied Microbiology and Biotechnology, 95(6), 1625–1632. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • Nishimura, T., et al. (2018). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 23(11), 2947. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Li, J., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Polycyclic Aromatic Compounds, 43(1), 1-10. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Reddit. What's the role of the phosphine ligand in Suzuki couplings?. (2019). [Link]

  • Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organic Letters, 3(16), 2465–2467. [Link]

  • Costa, P., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(45), 9786–9793. [Link]

  • Bacsa, I., et al. (2021). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 17, 2378-2385. [Link]

  • Notheisz, F., et al. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Journal of Molecular Catalysis, 34(2), 225-231. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. (2018). [Link]

  • Maleczka, R. E., et al. (2002). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters, 43(40), 7087-7090. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Seltzman, H. H., et al. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Letters, 14(20), 5250–5253. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Al-Obaidi, A., et al. (2019). Modeling H-bonding and solvent effects in the alkylation of pyrimidine bases by a prototype quinone methide: a DFT study. Journal of Molecular Modeling, 25(1), 21. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Li, Y., et al. (2023). Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. Molecules, 28(19), 6799. [Link]

  • Sharma, P., et al. (2018). Enhanced photocatalytic dehalogenation of aryl halides by combined poly-p-phenylene (PPP) and TiO2 photocatalysts. Journal of Photochemistry and Photobiology A: Chemistry, 356, 443-449. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024). [Link]

  • Agarwal, N., & van der Hoef, M. (2018). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Current Opinion in Chemical Biology, 43, 89-97. [Link]

  • Li, J., et al. (2024). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. International Journal of Molecular Sciences, 25(2), 1058. [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6352-6363. [Link]

  • Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organic Letters, 3(16), 2465–2467. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Dehydrohalogenation. [Link]

  • Gonda, Z., & Novák, Z. (2015). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 20(6), 11094–11105. [Link]

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Technical Support Center: Optimizing Catalyst Loading for 2-Chloro-4-iodopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of catalyst loading in cross-coupling reactions involving 2-Chloro-4-iodopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experimental outcomes. Here, we will address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, ensuring scientific integrity and providing actionable solutions.

The Challenge: Regioselectivity and Reactivity of this compound

This compound is a versatile building block in medicinal chemistry. Its two distinct halogen atoms offer opportunities for sequential, regioselective functionalization. The C-I bond is significantly more reactive than the C-Cl bond towards oxidative addition in typical palladium-catalyzed cross-coupling reactions. This reactivity difference is the cornerstone of selective synthesis, but it also presents unique challenges. Optimizing catalyst loading is not merely about maximizing yield; it's about controlling selectivity and minimizing side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing a logical workflow for diagnosis and resolution.

Issue 1: Low to No Product Yield at the C4 Position

Question: My Suzuki/Sonogashira coupling reaction with this compound is showing minimal or no conversion to the desired 4-substituted product. What are the primary causes and how can I fix this?

Answer: Low or non-existent yield is a common but solvable issue. A systematic approach is key to identifying the root cause.[1][2]

Diagnostic Workflow:

  • Catalyst and Reagent Integrity:

    • Palladium Catalyst Activity: The active catalytic species in these reactions is Pd(0). If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be efficiently reduced in situ.[1][2] Ensure your catalyst is from a reliable source and has been stored correctly. For sluggish reactions, consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more robust precatalyst.[1][3]

    • Reagent Purity: Impurities in your this compound, boronic acid/alkyne, solvent, or base can poison the catalyst.[4] Ensure all reagents are of high purity and that solvents are anhydrous and properly degassed.[1]

    • Copper Co-catalyst (for Sonogashira): Copper(I) iodide (CuI) is prone to oxidation. Use a freshly opened bottle for best results.[4]

  • Reaction Conditions:

    • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[2][4] The presence of oxygen can lead to catalyst decomposition (formation of palladium black) and promote undesirable side reactions like the homocoupling of boronic acids or alkynes.[2][4] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure.

    • Base Selection and Quality: The base is critical for the catalytic cycle. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Sonogashira, an amine base like triethylamine or diisopropylamine is typically used.[4] The base must be anhydrous and of high quality.

Troubleshooting Flowchart

start Low/No Yield at C4 reagent_check Verify Reagent & Catalyst Integrity start->reagent_check catalyst_inactive Inactive Catalyst? reagent_check->catalyst_inactive condition_check Assess Reaction Conditions atmosphere_issue Inert Atmosphere Compromised? condition_check->atmosphere_issue catalyst_inactive->condition_check No use_fresh_catalyst Use Fresh/Active Catalyst (e.g., Pd(PPh3)4) catalyst_inactive->use_fresh_catalyst Yes base_issue Incorrect or Poor Quality Base? atmosphere_issue->base_issue No degas_rigorously Thoroughly Degas Solvents & Maintain Inert Atmosphere atmosphere_issue->degas_rigorously Yes optimize_base Use High-Purity, Anhydrous Base (e.g., K3PO4 for Suzuki) base_issue->optimize_base Yes

Caption: Troubleshooting workflow for low C4-functionalization yield.

Issue 2: Formation of Palladium Black (Catalyst Decomposition)

Question: My reaction mixture turns black shortly after starting, and the reaction stalls. What is causing this and how can I prevent it?

Answer: The formation of a black precipitate, known as "palladium black," is a clear indication of catalyst decomposition.[4] This occurs when the active Pd(0) species agglomerates and precipitates, rendering it catalytically inactive.

Causality and Prevention:

Cause Explanation Preventative Measure
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II), leading to aggregation and precipitation.[4]Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.[4]
High Temperature While heating can increase reaction rates, excessive temperatures can accelerate catalyst decomposition pathways.Optimize the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is sluggish.
Inappropriate Ligand or Ligand:Metal Ratio The ligand stabilizes the palladium center. An insufficient amount of ligand or a ligand that dissociates too readily can leave the metal center exposed and prone to aggregation.Ensure an adequate ligand-to-palladium ratio. For many reactions, a 1:1 to 4:1 ligand-to-metal ratio is optimal. Consider using bulky, electron-rich phosphine ligands which are known to stabilize the catalyst.[5]
High Catalyst Loading Counterintuitively, a very high concentration of the catalyst can sometimes lead to a higher rate of bimolecular decomposition pathways.Start with a lower catalyst loading (e.g., 1-3 mol%) and only increase if necessary.
Issue 3: Undesired Reaction at the C2 Position or Disubstitution

Question: I am observing the formation of the 2-substituted or the 2,4-disubstituted pyrimidine as a significant byproduct. How can I improve selectivity for the C4 position?

Answer: While the C-I bond is more reactive, forcing conditions can lead to undesired reactivity at the C-Cl bond.

Strategies to Enhance C4 Selectivity:

  • Lower Catalyst Loading: Higher catalyst loadings can sometimes overcome the activation barrier for C-Cl bond insertion, especially after the C4 position has reacted. Reducing the catalyst loading to the minimum effective amount (typically 0.5-2 mol%) can enhance selectivity.

  • Control Reaction Temperature and Time: Use the lowest temperature that allows for a reasonable reaction rate at the C4 position. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the slower reaction at C2 from occurring.

  • Ligand Choice: The choice of ligand can influence the selectivity of the catalyst. Less reactive catalyst systems may exhibit higher selectivity. For instance, while highly active Buchwald-type ligands are excellent for challenging couplings, a simpler ligand like PPh₃ might offer better selectivity in this case.[6]

  • Avoid Strong Bases: Very strong bases can sometimes promote side reactions. Use the mildest base that effectively facilitates the reaction.

Logical Relationship Diagram

goal Goal: Selective C4 Functionalization param1 Catalyst Loading goal->param1 param2 Temperature goal->param2 param3 Ligand Choice goal->param3 outcome1 High Loading -> Decreased Selectivity param1->outcome1 outcome2 High Temp -> C2 Reactivity param2->outcome2 outcome3 Active Ligand -> Risk of Disubstitution param3->outcome3 solution1 Use 0.5-2 mol% outcome1->solution1 solution2 Use Lowest Effective Temp outcome2->solution2 solution3 Use PPh3 for Baseline outcome3->solution3

Caption: Key parameters for controlling C4 regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Suzuki reaction with this compound?

A1: A good starting point for catalyst loading in a Suzuki-Miyaura coupling is typically between 1 to 5 mol % of the palladium source.[7][8] For initial screening, 2-3 mol% of a catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a ligand (e.g., PPh₃) is a robust choice. Optimization may allow for a reduction to as low as 0.5 mol% or even lower in highly efficient systems.[9]

Q2: How does catalyst loading affect reaction kinetics?

A2: Generally, increasing the catalyst concentration provides more active sites for the reaction, which typically leads to an increased reaction rate.[10] However, the relationship is not always linear. At a certain point, the reaction rate may become limited by other factors, such as mass transport or the rate of a specific step in the catalytic cycle (e.g., transmetalation). Beyond an optimal point, higher catalyst loading might not significantly increase the rate and could promote side reactions or catalyst decomposition.[10]

Q3: Can I use the same catalyst loading for both Suzuki and Sonogashira couplings?

A3: While the optimal loading may be similar, it's not guaranteed. Sonogashira couplings often involve a dual catalyst system (Palladium and Copper(I)).[11] The interplay between these two catalysts can influence the optimal loading. It is always advisable to screen catalyst loading as part of the reaction optimization for each specific transformation.

Q4: What are the signs of catalyst poisoning?

A4: Catalyst poisoning occurs when a substance deactivates the catalyst. Signs include a reaction that starts but then stalls completely, or a reaction that never initiates despite seemingly correct conditions. Common poisons include sulfur-containing compounds, unpurified reagents, or certain functional groups on the substrates themselves that can strongly coordinate to the palladium center.[12][13]

Q5: When should I consider using a more advanced, bulky phosphine ligand (e.g., SPhos, XPhos)?

A5: You should consider using advanced ligands when reactions with standard ligands like PPh₃ are sluggish or fail, particularly when you need to perform a subsequent, more challenging coupling at the C2-Cl position. These electron-rich, bulky ligands can accelerate the rate-limiting oxidative addition step, especially for less reactive aryl chlorides, and stabilize the catalytically active species, preventing decomposition.[14]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol provides a robust starting point for the selective functionalization of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel and stir bar are oven-dried and cooled under a stream of inert gas.

  • Reagent Addition: To the vessel, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.02 equiv).

  • Atmosphere Purge: Seal the vessel and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The total concentration should be around 0.1-0.2 M with respect to the pyrimidine.

  • Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

start Start: Oven-Dried Schlenk Flask add_solids Add Solids: 2-Cl-4-I-Pyrimidine, Boronic Acid, K2CO3, Pd(PPh3)4 start->add_solids purge Evacuate & Backfill with Argon (3x) add_solids->purge add_solvents Add Anhydrous Dioxane & Degassed Water purge->add_solvents heat Heat to 80-90 °C with Stirring add_solvents->heat monitor Monitor by TLC / LC-MS heat->monitor workup Cool, Dilute, Wash & Dry monitor->workup purify Purify by Column Chromatography workup->purify end Product: 4-Aryl-2-chloropyrimidine purify->end

Caption: Step-by-step workflow for selective Suzuki coupling.

References

  • Al-Masum, M., & Islam, M. S. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2943. Available at: [Link].

  • Newman, S. G., & Howell, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1936–1953. Available at: [Link].

  • Parrish, J. P., & Buehler, A. C. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 218(1-2), 241-253. Available at: [Link].

  • Gerber, L. C., & Jutzi, P. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry–A European Journal, 21(14), 5446-5453. Available at: [Link].

  • Sharma, S., & Kumar, A. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 26(10), 2769–2794. Available at: [Link].

  • Torborg, C., & Beller, M. (2014). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 16(12), 4982-4988. Available at: [Link].

  • Farrauto, R. J. (2001). Poisoning and deactivation of palladium catalysts. Catalysis Today, 67(1-3), 1-13. Available at: [Link].

  • Van der Poel, W., et al. (2018). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 8(11), 10785–10793. Available at: [Link].

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link].

  • Scott, T. A., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 143(35), 14101–14110. Available at: [Link].

  • Głowacka, I. E., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(9), 2326. Available at: [Link].

  • Al-Masum, M., & El-Sayed, M. (2013). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link].

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. (2021). Available at: [Link].

  • Zhang, Y., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 8(13), 3359-3368. Available at: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Heterocyclic Compounds in Modern Catalysis. Available at: [Link].

  • Catellani, M., & Motti, E. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link].

  • ResearchGate. Optimization of Reaction Conditions. Available at: [Link].

  • Raccanelli, M., & Gruttadauria, M. (2020). Supported Metal Catalysts for the Synthesis of N-Heterocycles. Catalysts, 10(9), 1044. Available at: [Link].

  • Radhakrishnamurti, P. S., & Sahu, J. (1979). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Journal of the Indian Chemical Society, 56, 1224-1226. Available at: [Link].

  • Lesot, P., et al. (2021). Tuning the Reactivity of a Heterogeneous Catalyst using N-Heterocyclic Carbene Ligands for C-H Activation Reactions. ChemCatChem, 13(2), 527-533. Available at: [Link].

  • Otandi, J. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. African Journal of Pure and Applied Chemistry, 3(2), 1-11. Available at: [Link].

  • Chemistry LibreTexts. Sonogashira Coupling. (2024). Available at: [Link].

  • ResearchGate. Modification and effect of ligands a Ligand effect on reaction... Available at: [Link].

  • Hartwig, J. F., et al. (2007). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Journal of the American Chemical Society, 129(25), 7734–7744. Available at: [Link].

  • Brown, D. J., & Lee, T.-C. (1970). Pyrimidine reactions. XI. Amination rates for two chlorodimethylprimidines without solvent. Australian Journal of Chemistry, 23(5), 1039-1044. Available at: [Link].

  • MDPI. Special Issue : Catalysts for the Synthesis of Heterocyclic Compounds. Available at: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link].

  • Motojima, K., et al. (2023). Catalyst Design and Feature Engineering to Improve Selectivity and Reactivity in Two Simultaneous Cross-Coupling Reactions. Journal of Chemical Information and Modeling, 63(18), 5764–5772. Available at: [Link].

  • Chinchilla, R., & Nájera, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Available at: [Link].

  • May, B., et al. (2023). Influence of Equatorial Co-Ligands on the Reactivity of LFeIIIOIPh. Inorganics, 11(12), 481. Available at: [Link].

  • Gessner, V. H., et al. (2024). A ligand-assisted proximity effect allows for H2-driven copper hydride chemistry under mild conditions. ChemRxiv. Available at: [Link].

Sources

Technical Support Center: Solvent Effects on the Regioselectivity of 2-Chloro-4-iodopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with 2-chloro-4-iodopyrimidine, with a specific focus on controlling regioselectivity through solvent choice.

The inherent reactivity difference between the C4-I and C2-Cl bonds in this compound is a cornerstone of its synthetic utility. Generally, the carbon-iodine bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, making it the preferred site for initial functionalization.[1] However, this selectivity is not absolute and can be influenced by a variety of factors, most notably the solvent. This guide will delve into the nuances of solvent effects on the regioselectivity of common reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for reactions of this compound under standard conditions?

A1: In most palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the reaction is highly selective for the C4 position. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, leading to preferential oxidative addition of the palladium catalyst at the C4 position. For nucleophilic aromatic substitution (SNAr) reactions, the C4 position is also generally more reactive.[2][3]

Q2: How does solvent polarity influence the regioselectivity of SNAr reactions with this compound?

A2: Solvent polarity can play a crucial role in the regioselectivity of SNAr reactions. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used and can influence the solubility of reactants and stabilize charged intermediates.[4] In some cases, increasing solvent polarity can enhance the rate of reaction at both positions, but the inherent electronic preference for C4 substitution often remains dominant. However, for certain nucleophiles, solvent choice can tip the balance. For instance, reactions with some alkoxides have shown unexpected C2 selectivity, a phenomenon that can be influenced by the solvent's ability to stabilize specific transition states.[5]

Q3: Can the choice of solvent reverse the typical C4 selectivity in palladium-catalyzed cross-coupling reactions?

A3: While achieving C2 selectivity in the presence of the more reactive C4-iodo group is challenging, it is not impossible and is an area of active research. In some specialized cases, particularly with 2,4-dichloropyrimidines, the use of bulky N-heterocyclic carbene (NHC) ligands on the palladium catalyst has been shown to favor C2 coupling.[2][3] The solvent's role in these systems is complex, influencing ligand exchange rates and the stability of catalytic intermediates. While a simple change in solvent is unlikely to completely reverse selectivity with standard catalysts, it can be a critical parameter to optimize when using more advanced catalytic systems designed for unconventional selectivity.

Q4: For a Suzuki-Miyaura coupling, what are the recommended starting solvents to favor C4 selectivity?

A4: For a standard Suzuki-Miyaura coupling targeting the C4 position, a common and effective solvent system is a mixture of an organic solvent and an aqueous base solution.[6] Typical organic solvents include 1,4-dioxane, THF, and toluene. The presence of water is often crucial for the efficacy of the inorganic base (e.g., K₂CO₃, K₃PO₄) and for facilitating the transmetalation step. A biphasic mixture of toluene and aqueous base is a robust starting point.[6]

Q5: I am observing a significant amount of the C2-substituted product in my Sonogashira coupling. What could be the cause and how can I improve C4 selectivity?

A5: Observing C2-substitution in a Sonogashira coupling of this compound is unusual but could be influenced by several factors. The choice of palladium catalyst and ligand is a primary determinant of regioselectivity in Sonogashira reactions.[7][8] For instance, certain phosphine ligands can alter the electronic and steric environment around the palladium center, potentially leading to atypical reactivity. The solvent can also play a role. If you are using a highly polar, coordinating solvent, it might be worth exploring less polar options like toluene or THF to see if this improves C4 selectivity. Additionally, ensure your reaction is run under strictly anaerobic conditions, as oxidative side reactions can sometimes lead to catalyst deactivation or altered selectivity.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling (Mixture of C2 and C4 Products)
Potential Cause Troubleshooting Step Rationale
High Reaction Temperature Decrease the reaction temperature.Higher temperatures can sometimes overcome the kinetic barrier for the less favorable C2 oxidative addition, leading to a mixture of products.
Inappropriate Catalyst/Ligand Switch to a standard, less reactive palladium catalyst such as Pd(PPh₃)₄.Highly active catalysts, especially those with bulky, electron-rich ligands, might exhibit reduced selectivity.
Solvent Effects If using a highly polar aprotic solvent (e.g., DMF, DMSO), switch to a less polar solvent system like toluene/water or dioxane/water.Highly polar solvents can sometimes stabilize the transition state for C2 insertion, reducing the energy difference between the two pathways.
Protodeboronation of Boronic Acid Ensure your base is anhydrous if running under anhydrous conditions, or use a phosphate base which can be less aggressive.Side reactions of the boronic acid can alter the concentration of the active nucleophile and potentially affect the catalytic cycle.
Issue 2: Low Yield or No Reaction at the C4 Position in SNAr
Potential Cause Troubleshooting Step Rationale
Poor Solubility of Reactants Change to a more polar aprotic solvent like DMF or DMSO.[4]Ensuring all reactants are fully dissolved is critical for reaction efficiency.
Insufficient Nucleophilicity Use a stronger base to fully deprotonate the nucleophile.Incomplete activation of the nucleophile will result in a sluggish or incomplete reaction.
Steric Hindrance Increase the reaction temperature and/or reaction time.Sterically demanding nucleophiles may require more forcing conditions to react at the C4 position.
Solvent-Nucleophile Interaction If using a protic solvent (e.g., an alcohol), consider switching to an aprotic solvent.Protic solvents can solvate the nucleophile, reducing its reactivity through hydrogen bonding.

Experimental Protocols & Methodologies

Protocol 1: Regioselective C4 Suzuki-Miyaura Coupling

This protocol is optimized for high regioselectivity at the C4 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Add Pd(PPh₃)₄ to the mixture.

  • Heat the reaction to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Regioselective C4 Sonogashira Coupling

This protocol is designed to favor the coupling of a terminal alkyne at the C4 position.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (0.02 equivalents)

  • CuI (0.04 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • THF or Toluene

Procedure:

  • To a reaction vessel, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Purge the vessel with an inert gas.

  • Add the chosen solvent (THF or toluene) and the amine base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion.

  • Filter the reaction mixture to remove any solids and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Visualizations

G cluster_0 Reaction Planning cluster_1 Solvent & Condition Selection cluster_2 Troubleshooting Start Select Reaction Type (e.g., Suzuki, SNAr) Selectivity Desired Regioselectivity? Start->Selectivity C4_Select Target C4 Position Selectivity->C4_Select C4 C2_Select Target C2 Position (Challenging) Selectivity->C2_Select C2 Standard_Cond Standard Conditions: - Aprotic/Aqueous Mix (Suzuki) - Polar Aprotic (SNAr) - Std. Pd Catalyst C4_Select->Standard_Cond Special_Cond Specialized Conditions: - Bulky Ligands - Anhydrous Polar Aprotic - Additive Screening C2_Select->Special_Cond Analyze Analyze Outcome: Mixture of Isomers? Standard_Cond->Analyze Special_Cond->Analyze Optimize Optimize: - Lower Temperature - Change Solvent Polarity - Screen Catalysts/Ligands Analyze->Optimize Yes Success Successful Regioselective Synthesis Analyze->Success No Optimize->Analyze Failure Re-evaluate Strategy Optimize->Failure

Sources

Technical Support Center: Work-up Procedures for 2-Chloro-4-iodopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-4-iodopyrimidine, a highly versatile heterocyclic building block pivotal in modern drug discovery.[1] Its unique reactivity, stemming from the differential reactivity of the chloro and iodo substituents, makes it a cornerstone for constructing complex molecular architectures, particularly through cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.[1]

However, the success of these synthetic steps is critically dependent on a robust and well-understood work-up procedure. Improper handling can lead to yield loss, purification challenges, and difficult-to-remove impurities. This guide is structured to provide you, our fellow researchers, with practical, field-proven insights into troubleshooting common issues and answering frequently asked questions encountered during the work-up phase. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern these crucial post-reaction steps.

Troubleshooting Guide

This section addresses specific, observable problems you might encounter during your experimental work-up. Each issue is presented in a question-and-answer format, detailing the probable cause and providing a validated solution.

Issue 1: After my aqueous work-up, the yield of my desired pyrimidine derivative in the organic layer is significantly lower than expected.

  • Possible Cause 1: pH-Induced Degradation or Partitioning Issues The pyrimidine ring, especially with electron-withdrawing substituents, can be susceptible to hydrolysis under strongly acidic or basic conditions.[2][3] The 2-chloro group can be hydrolyzed to a 2-pyrimidone, a more polar compound that may either remain in the aqueous layer or complicate purification. Furthermore, if your coupled product contains acidic or basic functional groups, its solubility will be highly pH-dependent. An amine-containing product, for instance, will become protonated and water-soluble at low pH.

  • Suggested Solution: pH Control and Solvent Selection

    • Neutralize with Care: Before extraction, carefully adjust the pH of the reaction mixture to be near-neutral (pH 6-8) using a mild buffer like phosphate-buffered saline (PBS) or a saturated solution of sodium bicarbonate.[4] Avoid strong acids or bases unless your protocol specifically requires them for quenching.

    • Solvent Polarity: Ensure your extraction solvent (e.g., ethyl acetate, dichloromethane) is appropriate for your product's polarity. If your product has increased polarity, you may need to perform multiple extractions or use a more polar solvent like a mixture of dichloromethane and isopropanol.

    • Brine Wash: Always perform a final wash of the combined organic layers with brine (saturated aqueous NaCl). This helps to remove residual water and can aid in breaking emulsions.[4]

Issue 2: My crude product is a dark, oily solid containing a fine black precipitate.

  • Possible Cause: Palladium Catalyst Decomposition The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of the decomposition of the soluble palladium catalyst into its insoluble metallic form.[5] This often occurs due to the presence of oxygen, high temperatures, or impurities in the reaction mixture.[5][6] While it signals an issue with the reaction conditions, it also presents a work-up challenge as the fine particulate matter can be difficult to remove by standard filtration.

  • Suggested Solution: Filtration through Celite®

    • Dilute the Mixture: Before filtration, dilute the crude reaction mixture with a suitable organic solvent in which your product is soluble. This reduces viscosity and prevents the product from crashing out on the filter bed.

    • Prepare a Celite® Pad: Prepare a short plug of Celite® (diatomaceous earth) in a Büchner or fritted glass funnel. The pad should be about 1-2 cm thick.

    • Filter and Wash: Pass the diluted reaction mixture through the Celite® pad under vacuum. The fine palladium black particles will be trapped in the intricate matrix of the Celite®. Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of your product.[7][8] This method is highly effective for removing heterogeneous palladium or palladium that has precipitated.[7]

Issue 3: My final product is contaminated with a symmetrical biaryl or di-alkyne byproduct.

  • Possible Cause: Homocoupling Side Reaction This is a classic side reaction in cross-coupling chemistries. In Suzuki reactions, boronic acids can couple with themselves (homocoupling) to form a symmetrical biaryl compound.[9] In Sonogashira reactions, the terminal alkyne can undergo oxidative homocoupling (Glaser coupling) to form a di-alkyne, particularly in the presence of oxygen and copper co-catalysts.[5][6]

  • Suggested Solution: Reaction Optimization and Purification Strategy

    • Strictly Anaerobic Conditions: The most effective way to prevent homocoupling is to ensure the reaction is run under a rigorously inert atmosphere (argon or nitrogen). This involves properly degassing all solvents and reagents before use.[5][6]

    • Minimize Copper (for Sonogashira): Reducing the loading of the copper(I) co-catalyst can significantly decrease the rate of Glaser coupling.[5]

    • Purification: If homocoupling has already occurred, the byproducts must be removed during purification. As these byproducts often have different polarity and symmetry compared to the desired product, they can typically be separated using flash column chromatography or recrystallization.[10]

Issue 4: The product appears pure by TLC and ¹H NMR, but elemental analysis or ICP-MS reveals high levels of residual palladium.

  • Possible Cause: Strong Chelation of Palladium by the Product The nitrogen atoms within the pyrimidine ring can act as strong ligands, forming stable, soluble complexes with palladium.[7] This chelation makes the residual palladium difficult to remove by simple filtration or standard aqueous washes, as it remains dissolved in the organic phase along with your product. Regulatory bodies have strict limits on elemental impurities in active pharmaceutical ingredients (APIs), making palladium removal a critical step.[11]

  • Suggested Solution: Use of Palladium Scavengers

    • Select a Scavenger: Several solid-supported "scavengers" are commercially available. These are typically silica or polymer resins functionalized with groups that have a high affinity for palladium, such as thiols or amines.[7][8] Thiol-based scavengers are particularly effective.

    • Treatment Protocol: After the initial work-up, dissolve the crude product in a suitable solvent. Add the scavenger resin (typically 5-10 wt% relative to the crude product) and stir the suspension, sometimes with gentle heating (e.g., 40-50 °C), for several hours.[7]

    • Removal: The scavenger resin, now bound to the palladium, can be easily removed by filtration. Concentrate the filtrate to obtain the purified product with significantly reduced palladium content.[7]

Frequently Asked Questions (FAQs)

Q1: What is a reliable, general work-up procedure for a Suzuki coupling reaction using this compound?

A1: A robust, general procedure involves quenching, extraction, and washing. The key is to remove inorganic salts, the boronic acid residues, and the base, while keeping your product in the organic phase.

G cluster_0 Post-Reaction Work-up Flow A 1. Cool Reaction Mixture to Room Temperature B 2. Quench Reaction (e.g., with sat. aq. NH4Cl or water) A->B C 3. Dilute with Organic Solvent (e.g., Ethyl Acetate, DCM) B->C D 4. Transfer to Separatory Funnel C->D E 5. Wash with Aqueous Base (e.g., sat. aq. NaHCO3) Removes excess boronic acid D->E Separate Layers F 6. Wash with Water E->F Separate Layers G 7. Wash with Brine (sat. aq. NaCl) Removes water, breaks emulsions F->G Separate Layers H 8. Dry Organic Layer (e.g., over Na2SO4 or MgSO4) G->H I 9. Filter and Concentrate (Rotary Evaporation) H->I J Crude Product Ready for Purification I->J

Caption: General Aqueous Work-up Workflow

Q2: How do I decide between flash column chromatography and recrystallization for purifying my final product?

A2: The choice depends on the physical state of your product and the nature of the impurities.

  • Recrystallization is ideal for solid products where the impurities have different solubility profiles in a given solvent system. It is a cost-effective and highly scalable method for achieving high purity.[10] The key is to find a solvent that dissolves your product well at high temperatures but poorly at low temperatures.[10][12][13]

  • Flash Column Chromatography is the method of choice for oils, amorphous solids, or when impurities have polarities very similar to the product. It separates compounds based on their differential adsorption to a stationary phase (usually silica gel).[10] While highly effective, it can be more time-consuming and uses larger volumes of solvent.

Q3: What are the most common and effective methods for palladium removal?

A3: Beyond simple filtration through Celite® for precipitated palladium, there are three main strategies for removing soluble palladium species:

MethodAgentTypical LoadingMechanism & Best Use Case
Scavenging Resins Thiol- or Amine-functionalized Silica/Polystyrene5-10 wt%High Affinity Binding: The functional groups chelate strongly with palladium. Ideal for achieving very low ppm levels required for APIs.[7][8]
Activated Carbon Powdered Activated Carbon5-10 wt%Adsorption: Palladium adsorbs to the high surface area of the carbon. A cost-effective but less selective method that may lead to some product loss.[7]
Liquid-Liquid Extraction Aqueous solutions of reagents like L-cysteine or thioureaVariesComplexation & Extraction: The reagent forms a water-soluble complex with palladium, which is then extracted into the aqueous phase.

Q4: What general precautions can I take to improve the stability of my pyrimidine compound during the work-up?

A4: Pyrimidine derivatives can sometimes be sensitive. To maximize your recovery and prevent degradation, consider the following:[4]

  • Work at Low Temperatures: When possible, perform extractions and washes in an ice bath to slow down potential degradation pathways.

  • Use Degassed Solvents: If your compound is known to be sensitive to oxidation, use solvents that have been degassed by sparging with nitrogen or argon.

  • Protect from Light: If your product is colored or known to be light-sensitive, wrap your flasks and separatory funnel in aluminum foil.

  • Work Efficiently: Minimize the time your compound spends in solution, especially in the presence of residual acids, bases, or water. Plan your work-up steps in advance to proceed without delays.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Process for the separation of pyrimidine derivatives from aqueous solutions. (1998). Google Patents.
  • Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Sonogashira troubleshooting help needed. (2020, August 8). Reddit. Retrieved from [Link]

  • Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from University of Rochester Chemistry Department.
  • How to remove palladium catalyst from reaction mixture? (2017, December 30). ResearchGate. Retrieved from [Link]

  • Process for the preparation of pyrimidine derivatives. (1996). Google Patents.
  • Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Benchchem. (n.d.). Common issues in Sonogashira coupling of aryl iodides and how to solve them.
  • Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • VassarCollege. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. Retrieved from [Link]

  • Almerico, A. M., et al. (2012). Hydrolysis of α-chloro-substituted 2- and 4-pyridones: rate enhancement by zwitterionic structure. Bioorganic & Medicinal Chemistry Letters, 22(2), 1224-5.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Almerico, A. M., et al. (2012). Hydrolysis of α-chloro-substituted 2- and 4-pyridones: rate enhancement by zwitterionic structure. PubMed. Retrieved from [Link]

  • Almerico, A. M., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. PubMed. Retrieved from [Link]

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Validation & Comparative

Navigating Reactivity in Pyrimidine Scaffolds: A Comparative Guide to 2-Chloro-4-iodopyrimidine and 2-Chloro-4-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Pyrimidines, in particular, are privileged structures in a vast array of biologically active compounds. The ability to selectively introduce substituents at specific positions is paramount for efficient lead optimization and the exploration of structure-activity relationships (SAR). This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 2-chloro-4-iodopyrimidine and 2-chloro-4-bromopyrimidine, with a focus on widely-used palladium-catalyzed cross-coupling reactions.

The Decisive Role of the Halogen: A Fundamental Overview

The primary determinant of reactivity in these molecules is the nature of the carbon-halogen bond at the 4-position. In palladium-catalyzed cross-coupling reactions, the universally accepted trend for halide reactivity is I > Br > Cl > F.[1][2] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies; the C-I bond is the weakest and therefore the most susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[3]

Consequently, This compound is inherently more reactive than 2-chloro-4-bromopyrimidine in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This enhanced reactivity of the iodo-substituted pyrimidine often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times.

Another critical aspect to consider is the regioselectivity in dihalogenated pyrimidines. Extensive studies have shown that for 2,4-dihalopyrimidines, cross-coupling reactions and nucleophilic aromatic substitutions (SNAr) preferentially occur at the C4 position.[4][5][6] This is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more activated towards both oxidative addition and nucleophilic attack.

Comparative Reactivity in Key Cross-Coupling Reactions

To illustrate the practical implications of these reactivity differences, we will examine the expected performance of this compound and 2-chloro-4-bromopyrimidine in three seminal cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. When comparing our two substrates, the superior reactivity of the C-I bond in this compound allows for more facile coupling.

SubstrateTypical Catalyst SystemTemperature (°C)Reaction TimeExpected YieldNotes
This compound Pd(PPh₃)₄ / Base (e.g., K₂CO₃)Room Temp. to 80ShorterHighSelective coupling at C4 is expected.
2-Chloro-4-bromopyrimidine Pd(PPh₃)₄ / Base (e.g., K₂CO₃)80 - 100LongerGood to HighHigher temperatures may be required for comparable yields to the iodo-analogue.

This data is a synthesized representation based on typical results for analogous compounds.

The choice of solvent and base is critical, with alcoholic solvent mixtures often affording greater reactivity at lower temperatures.[7] For the less reactive 2-chloro-4-bromopyrimidine, more active catalyst systems, potentially employing bulky phosphine ligands, may be necessary to achieve high yields under milder conditions.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halopyrimidine

  • To an oven-dried Schlenk tube, add the 4-halopyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Add the palladium precursor, for instance, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as Toluene/H₂O (4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative_Addition

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, creating aryl alkynes. The reactivity trend of I > Br > Cl is particularly pronounced in this reaction.[3]

SubstrateTypical Catalyst SystemTemperature (°C)Reaction TimeExpected YieldNotes
This compound Pd(PPh₃)₂Cl₂ / CuI / Amine baseRoom Temp. to 50ShorterHighCan often be performed at or near room temperature.
2-Chloro-4-bromopyrimidine Pd(PPh₃)₂Cl₂ / CuI / Amine base50 - 100LongerModerate to HighMay require elevated temperatures and longer reaction times.

This data is a synthesized representation based on typical results for analogous compounds.

The use of a copper(I) co-catalyst is standard in Sonogashira reactions, as it facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[9] For the less reactive 2-chloro-4-bromopyrimidine, higher temperatures can sometimes lead to side reactions, making careful optimization of conditions crucial.

Experimental Protocol: Sonogashira Coupling of a 4-Halopyrimidine

  • To a solution of the 4-halopyrimidine (1.0 equiv) in a suitable solvent such as THF (5 mL) at room temperature, add sequentially the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), the copper(I) co-catalyst (e.g., CuI, 0.025 equiv), an amine base (e.g., diisopropylamine, 7.0 equiv), and the terminal alkyne (1.1 equiv).[3]

  • Stir the reaction at the desired temperature for the required duration (e.g., 3 hours).

  • Upon completion, dilute the reaction mixture with an etheral solvent and filter through a pad of celite, washing with the same solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.[3]

Diagram: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Cu-X Cu-X Transmetalation->Cu-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR Ar-X Ar-X Ar-X->Oxidative_Addition Alkyne_Coordination Alkyne Coordination Cu-X->Alkyne_Coordination Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation R-C≡CH R-C≡CH R-C≡CH->Alkyne_Coordination Base Base Base->Alkyne_Coordination

Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[10] Similar to the other cross-coupling reactions, the C-I bond of this compound will react preferentially over the C-Br bond of its counterpart.

SubstrateTypical Catalyst SystemTemperature (°C)Reaction TimeExpected YieldNotes
This compound Pd₂(dba)₃ / Ligand (e.g., Xantphos) / Base (e.g., NaOtBu)80 - 100ShorterHighSelective amination at the C4 position is highly favored.
2-Chloro-4-bromopyrimidine Pd₂(dba)₃ / Ligand (e.g., Xantphos) / Base (e.g., NaOtBu)100 - 120LongerGood to HighMay require more forcing conditions and potentially more specialized, electron-rich ligands.[2]

This data is a synthesized representation based on typical results for analogous compounds.

The choice of ligand is particularly critical in Buchwald-Hartwig aminations, with bulky, electron-rich phosphine ligands often being required to facilitate the reaction, especially with less reactive aryl bromides and chlorides.[11] The use of a strong base, such as sodium tert-butoxide, is also a common feature of these reactions.[12]

Experimental Protocol: Buchwald-Hartwig Amination of a 4-Halopyrimidine

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and the base (e.g., NaOtBu).

  • Add the 4-halopyrimidine and the amine coupling partner.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to the required temperature with stirring for the specified duration.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an appropriate solvent, and filter through celite to remove palladium residues.

  • Perform an aqueous workup, dry the organic phase, and concentrate.

  • Purify the product by column chromatography.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow A Inert Atmosphere Setup (Glovebox/Schlenk Line) B Add Pd Precursor, Ligand, & Base A->B C Add 4-Halopyrimidine & Amine B->C D Add Anhydrous, Degassed Solvent C->D E Seal & Heat with Stirring D->E F Reaction Monitoring (TLC/LC-MS) E->F G Workup & Purification F->G

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Conclusion and Strategic Recommendations

For drug development professionals and synthetic chemists, this has several key implications:

  • Efficiency and Mildness: When aiming for rapid synthesis and the use of milder conditions to accommodate sensitive functional groups, This compound is the preferred substrate.

  • Cost and Availability: 2-chloro-4-bromopyrimidine may be more cost-effective and readily available from commercial suppliers. For large-scale syntheses where cost is a primary driver and reaction conditions can be optimized, it remains a viable and valuable starting material.

  • Sequential Functionalization: The significant reactivity difference between the C4-I/Br and the C2-Cl bonds allows for selective functionalization at the 4-position, leaving the 2-chloro substituent available for subsequent transformations. This is a powerful strategy for building molecular complexity.

By understanding the fundamental principles of reactivity and the practical considerations for common cross-coupling reactions, researchers can make informed decisions in the selection of their pyrimidine building blocks, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Yang, L., et al. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. JACS. Retrieved from [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. NIH Public Access. Retrieved from [Link]

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Lam, K., & Wilson, R. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Retrieved from [Link]

  • PubMed. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. Retrieved from [Link]

  • PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. Retrieved from [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. Retrieved from [Link]

  • JACS. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. JACS Au. Retrieved from [Link]

  • ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]

  • De Gruyter. (2024). Sonogashira cross-coupling strategies towards nucleosides and analogues. De Gruyter. Retrieved from [Link]

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  • RSC Publishing. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Retrieved from [Link]

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A Comparative Guide to Halopyrimidines in Suzuki Coupling: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a critical aspect of modern medicinal chemistry. Halopyrimidines serve as versatile and indispensable building blocks in this pursuit, with their reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, being a pivotal consideration in the design of efficient synthetic routes. This guide offers an in-depth, objective comparison of the performance of iodo-, bromo-, and chloropyrimidines in Suzuki coupling, supported by experimental data and mechanistic insights to inform your selection of starting materials and reaction conditions.

The Underlying Principles: Understanding Halopyrimidine Reactivity

The reactivity of halopyrimidines in Suzuki coupling is primarily governed by two key factors: the strength of the carbon-halogen (C-X) bond and the position of the halogen on the electron-deficient pyrimidine ring.[1]

The Influence of the Halogen

The established order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F .[1] This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step of the catalytic cycle, is more facile for weaker bonds.[1][2] Consequently, iodopyrimidines are the most reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times. Chloropyrimidines, on the other hand, are more stable and less reactive, frequently necessitating more robust catalytic systems and forcing conditions to achieve comparable yields.[1] Fluoropyrimidines are generally considered unreactive in typical Suzuki coupling conditions.[3]

The Influence of Halogen Position

The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the attached halogen. The general order of reactivity for the different positions is C4(6) > C2 > C5 .[1] The C4 and C6 positions are the most electron-deficient, rendering them highly susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, while the C5 position is the least reactive.[1] This inherent reactivity difference allows for selective and sequential functionalization of polyhalogenated pyrimidines, a powerful strategy in combinatorial chemistry and library synthesis.[4][5]

Comparative Performance: A Data-Driven Analysis

The following table summarizes the typical reaction conditions and observed yields for the Suzuki coupling of various halopyrimidines with phenylboronic acid, providing a quantitative basis for comparison. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, some trends are inferred from closely related systems.[1]

HalopyrimidineHalogen PositionCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Iodopyrimidine2Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O802~90[1] (inferred)
2-Bromopyrimidine2Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O906~85[1] (inferred)
2-Chloropyrimidine2Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10012~75-80[3]
4-Chloropyrimidine4Pd(OAc)₂/PPh₃Na₂CO₃Glyme/H₂OReflux1888[3]
5-Bromopyrimidine5Pd(PPh₃)₂Cl₂Na₂CO₃Dioxane9516Moderate[1]
2,4-Dichloropyrimidine (mono-coupling)4Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (MW)1000.25Good to Excellent[4][6]
2,4,6-Trichloropyrimidine (mono-coupling)4Pd(OAc)₂/PPh₃Na₂CO₃Glyme/H₂OReflux1888[3]

Key Insights from the Data:

  • Iodo- and Bromopyrimidines: These substrates are highly reactive and can be effectively coupled using standard palladium catalysts like Pd(PPh₃)₄ under relatively mild conditions.[1][3] However, their high reactivity can be a drawback in the context of polyhalogenated pyrimidines, where achieving selective mono-arylation can be challenging.[3]

  • Chloropyrimidines: While less reactive, chloropyrimidines offer a significant advantage in terms of cost, commercial availability, and the ability to achieve selective functionalization of poly-chlorinated systems.[3] The development of more active catalyst systems, often employing bulky, electron-rich phosphine ligands, has greatly expanded the utility of chloropyrimidines in Suzuki couplings.[2] Microwave-assisted protocols have also proven highly effective in accelerating these reactions.[4][6]

  • Regioselectivity: In polyhalogenated pyrimidines, the C4 position is consistently the most reactive site for Suzuki coupling, followed by C6, and then C2.[3][4] This predictable selectivity is a cornerstone of synthetic strategies for preparing complex, multi-substituted pyrimidines.

The Catalytic Cycle and Experimental Workflow

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) X-B(OH)2 Byproduct Transmetalation->X-B(OH)2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R Ar-X Halopyrimidine (Ar-X) Ar-X->Oxidative_Addition R-B(OH)2 Boronic Acid (R-B(OH)2) R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

A generalized experimental workflow for performing a Suzuki coupling with a halopyrimidine is outlined below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a Combine Halopyrimidine, Boronic Acid, and Base b Add Degassed Solvent a->b c Add Palladium Catalyst and Ligand b->c d Heat Reaction Mixture (Inert Atmosphere) c->d e Monitor Progress (TLC, LC-MS) d->e f Cool and Quench Reaction e->f g Extract with Organic Solvent f->g h Dry and Concentrate g->h i Purify by Chromatography h->i

Caption: A typical experimental workflow for Suzuki coupling.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the Suzuki coupling of representative halopyrimidines. Optimization of reaction conditions may be necessary for specific substrates.

Protocol for Suzuki Coupling of 2-Chloropyrimidine

This protocol is adapted from established procedures for the coupling of less reactive aryl chlorides.[3][7]

  • Reaction Setup: To a dry Schlenk tube, add 2-chloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture). Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Suzuki Coupling of 4,6-Dichloropyrimidine (Mono-arylation)

This protocol is based on the selective coupling at the more reactive C4 position.[3][8]

  • Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 equiv.) and the arylboronic acid (1.05 equiv.) in a suitable solvent such as 1,2-dimethoxyethane (glyme).

  • Base Addition: Add an aqueous solution of sodium carbonate (3.0 equiv.).

  • Catalyst Addition: Add palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.10 equiv.).

  • Reaction: Heat the mixture to reflux and stir for 18 hours.

  • Work-up: After cooling, remove the solvent by rotary evaporation. Extract the residue with an organic solvent like methylene chloride and wash with water.

  • Purification: Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the product by column chromatography.

Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol leverages microwave irradiation for rapid and efficient mono-arylation at the C4 position.[4][6]

  • Reaction Setup: In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 equiv.), the arylboronic acid (1.0 equiv.), potassium carbonate (3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.005 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 2:1).

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor to 100 °C for 15 minutes.

  • Work-up: Cool the reaction mixture, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion and Future Outlook

The choice of halopyrimidine for Suzuki coupling is a strategic decision that balances reactivity, cost, and the desired synthetic outcome. While iodopyrimidines offer the highest reactivity, chloropyrimidines provide a cost-effective and highly versatile platform for the selective synthesis of complex pyrimidine derivatives, especially with the advent of advanced catalyst systems and techniques like microwave-assisted synthesis.[3][4] The predictable regioselectivity of polyhalogenated pyrimidines further enhances their utility in diversity-oriented synthesis.[9] As catalyst technology continues to evolve, the scope and efficiency of Suzuki couplings with all halopyrimidines will undoubtedly continue to expand, providing medicinal chemists with even more powerful tools for the construction of novel therapeutics.

References

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  • Hussain, M., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry, 2010(18), 3465–3474. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Mechanistic insights into the transmetalation step of a Suzuki–Miyaura reaction of 2(4)-bromopyridines: characterization of an intermediate. Retrieved January 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 4, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 4, 2026, from [Link]

Sources

A Comparative Guide to the Reactivity of 2-Chloro-4-iodopyrimidine and 2,4-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine core is a fundamental aspect of modern medicinal chemistry, with halopyrimidines serving as key building blocks. The strategic design of synthetic routes hinges on a nuanced understanding of the reactivity of these precursors. This guide provides an in-depth, objective comparison of two common pyrimidine reagents: 2-chloro-4-iodopyrimidine and 2,4-dichloropyrimidine. We will explore their differential reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), supported by experimental data, to inform the selection of appropriate starting materials and reaction conditions for the synthesis of 2,4-disubstituted pyrimidines.

Core Principles of Reactivity on the Pyrimidine Ring

The reactivity of halopyrimidines is governed by two primary factors: the nature of the carbon-halogen (C-X) bond and the position of the halogen on the electron-deficient pyrimidine ring.

  • Influence of the Halogen: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I bond facilitates the oxidative addition of the palladium catalyst, which is often the rate-determining step, making iodopyrimidines the most reactive substrates.[1] Consequently, reactions involving iodopyrimidines can often be carried out under milder conditions compared to their chloro- and bromo- counterparts.[1]

  • Influence of the Position: The position of the halogen on the pyrimidine ring also significantly impacts reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to both nucleophilic attack and oxidative addition by a palladium catalyst.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The choice between this compound and 2,4-dichloropyrimidine as a substrate has profound implications for the synthetic strategy, primarily due to the significant difference in reactivity between the C-I and C-Cl bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron reagent with an organic halide.

  • This compound: The pronounced difference in reactivity between the C-I and C-Cl bonds allows for highly selective sequential functionalization. The C-I bond at the 4-position will react preferentially under standard Suzuki conditions, leaving the C-Cl bond at the 2-position intact for a subsequent, more forcing, coupling reaction. This chemoselectivity is a significant advantage for the synthesis of complex, unsymmetrically substituted pyrimidines.

  • 2,4-Dichloropyrimidine: While selective coupling at the C4 position can be achieved, it often requires careful optimization of reaction conditions to avoid the formation of disubstituted byproducts.[2][3] The reactivity difference between the C4-Cl and C2-Cl is less pronounced than that of C4-I and C2-Cl, making selective monocoupling more challenging.[2][4][5]

Suzuki_Coupling_Selectivity cluster_0 This compound cluster_1 2,4-Dichloropyrimidine A This compound B 4-Aryl-2-chloropyrimidine (High Selectivity) A->B Suzuki Coupling (Mild Conditions) C 2,4-Diarylpyrimidine B->C Suzuki Coupling (Forcing Conditions) D 2,4-Dichloropyrimidine E 4-Aryl-2-chloropyrimidine (Moderate Selectivity) D->E Suzuki Coupling F 2,4-Diarylpyrimidine D->F Suzuki Coupling (Disubstitution) G 2-Aryl-4-chloropyrimidine (Minor Product) D->G Suzuki Coupling

Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields

SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90-1004-122-Chloro-4-phenylpyrimidine85-95[6]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O80122-Chloro-4-phenylpyrimidine58[4]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O80122,4-Diphenylpyrimidine22[4]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7]

  • This compound: Similar to the Suzuki coupling, the Sonogashira reaction on this substrate proceeds with high selectivity at the C4 position due to the greater reactivity of the C-I bond.[6] This allows for the facile synthesis of 4-alkynyl-2-chloropyrimidines.

  • 2,4-Dichloropyrimidine: While Sonogashira couplings on dichloropyrimidines are possible, achieving high selectivity for the C4 position can be challenging, and mixtures of mono- and di-alkynylated products may be obtained. The reactivity difference between the two chlorine atoms is not as pronounced as with the iodo-chloro substrate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[8]

  • This compound: The C-I bond is again the more reactive site, allowing for selective amination at the 4-position. This is advantageous for the synthesis of 4-amino-2-chloropyrimidines, which are valuable intermediates for further functionalization.

  • 2,4-Dichloropyrimidine: Interestingly, while palladium-catalyzed amination often favors the C4 position, the selectivity can be influenced by the nature of the amine and the catalytic system.[9] In some cases, catalyst-free SNAr can compete or even dominate, particularly with highly nucleophilic amines. For certain substrates, high regioselectivity for the C4 position has been achieved through careful selection of the palladium catalyst and reaction conditions.[9]

Buchwald_Hartwig_vs_SNAr

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of pyrimidine chemistry, allowing for the displacement of halides by a wide range of nucleophiles.[10]

  • This compound: In SNAr reactions, the situation is more complex. While the C4 position is generally more activated towards nucleophilic attack, the better leaving group ability of iodide can sometimes lead to substitution at C4. However, the stronger C-Cl bond and the electronic activation at C4 often result in the displacement of the chloride at the 4-position being favored, especially with less reactive nucleophiles.

  • 2,4-Dichloropyrimidine: For this substrate, nucleophilic attack generally occurs preferentially at the C4 position.[10][11] This regioselectivity is attributed to the greater electron deficiency at the C4 position, which leads to a more stabilized Meisenheimer intermediate.[10] However, the selectivity is not always absolute and can be influenced by the nucleophile, solvent, and temperature.

SNAr_Mechanism A Halopyrimidine C Meisenheimer Complex (Tetrahedral Intermediate) A->C Nucleophilic Attack B Nucleophile (e.g., R-NH₂) B->C D Substituted Pyrimidine C->D Loss of Leaving Group E Leaving Group (X⁻) C->E

Experimental Protocols

Representative Suzuki-Miyaura Coupling of this compound

Objective: To selectively synthesize 2-chloro-4-phenylpyrimidine.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add dioxane and water (typically a 4:1 to 10:1 mixture).

  • Add Pd(PPh₃)₄ (0.05 eq) to the mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion

The choice between this compound and 2,4-dichloropyrimidine is a critical decision in the synthesis of 2,4-disubstituted pyrimidines.

  • This compound is the substrate of choice for sequential, regioselective cross-coupling reactions . The high reactivity of the C-I bond at the 4-position allows for its selective functionalization under mild conditions, preserving the C-Cl bond at the 2-position for subsequent transformations. This provides a robust and predictable route to complex, unsymmetrically substituted pyrimidines.

  • 2,4-Dichloropyrimidine is a more economical starting material and is well-suited for SNAr reactions and for syntheses where the introduction of the same substituent at both the 2- and 4-positions is desired. While selective mono-functionalization at the C4-position is achievable, it often requires more rigorous optimization of reaction conditions to minimize the formation of disubstituted products.

A thorough understanding of the principles outlined in this guide will enable researchers to make informed decisions, leading to more efficient and successful synthetic outcomes in their drug discovery and development endeavors.

References

  • Synthesis of 2,4-Disubstituted Pyrimidines of Possible Biological Interest. Available from: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. Available from: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available from: [Link]

  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC - PubMed Central. Available from: [Link]

  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - ACS Publications. Available from: [Link]

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available from: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Cross-coupling reaction - Wikipedia. Available from: [Link]

  • OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS - LOCKSS. Available from: [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. Available from: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. Available from: [Link]

  • nucleophilic aromatic substitutions - YouTube. Available from: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available from: [Link]

  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar. Available from: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available from: [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. Available from: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. Available from: [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. Available from: [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Available from: [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed. Available from: [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. Available from: [Link]

  • Sonogashira coupling - Wikipedia. Available from: [Link]

  • Selectivity in Suzuki coupling of 2,4-dichloropyrimidine - Chemistry Stack Exchange. Available from: [Link]

  • One-Pot Double Suzuki Couplings of Dichloropyrimidines - ResearchGate. Available from: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. Available from: [Link]

  • Relative reactivity of aryl electrophiles in the Suzuki–Miyaura reaction. - ResearchGate. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

Sources

A Head-to-Head Comparison of 2-Chloro-4-iodopyrimidine and 2-Bromo-4-iodopyrimidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, dihalogenated pyrimidines are indispensable building blocks. Their utility lies in the differential reactivity of the carbon-halogen bonds, which allows for sequential, site-selective functionalization. This guide provides an in-depth, objective comparison of two such critical intermediates: 2-Chloro-4-iodopyrimidine and 2-Bromo-4-iodopyrimidine. We will explore their performance in cornerstone palladium-catalyzed cross-coupling reactions, supported by mechanistic principles and experimental data, to inform strategic decisions in complex molecule synthesis.

Molecular Profiles: A Structural Overview

At first glance, the two molecules differ only by the halogen at the 2-position. However, this subtle change has implications for the electronic character of the pyrimidine ring and the relative reactivity of the C-2 halogen in subsequent transformations.

PropertyThis compound2-Bromo-4-iodopyrimidine
Structure
CAS Number 32779-36-5185518-70-1
Molecular Formula C₄H₂ClIN₂C₄H₂BrIN₂
Molecular Weight 239.43 g/mol 284.88 g/mol
Appearance Off-white to yellow solidWhite to pale cream or yellow crystalline powder[1]
Melting Point 76-78 °C84-88 °C

The Decisive Factor: Principles of Reactivity

The synthetic utility of these molecules is dominated by palladium-catalyzed cross-coupling reactions. The success and selectivity of these reactions are governed by two core principles: the nature of the halogen and its position on the pyrimidine ring.

Influence of the Halogen: The rate-determining step in many palladium-catalyzed cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The reactivity trend is inversely correlated with the C-X bond dissociation energy, leading to a clear hierarchy: I > Br > Cl > F .[2][3] For both this compound and 2-Bromo-4-iodopyrimidine, the carbon-iodine bond at the 4-position is significantly weaker and therefore more susceptible to oxidative addition than either the C-Br or C-Cl bond. This inherent difference is the foundation of their regioselective functionalization.

Positional Reactivity: The electron-deficient nature of the pyrimidine ring activates the C4 and C6 positions toward oxidative addition more than the C2 position, with the C5 position being the least reactive. The general order of reactivity for the positions is C4(6) > C2 > C5 .[3][4]

For both substrates in this guide, these principles converge to dictate that initial functionalization will overwhelmingly occur at the C-4 iodo-substituted position. The key distinction then arises from the electronic influence of the halogen at the C-2 position. Chlorine is more electronegative than bromine, rendering the pyrimidine ring in this compound slightly more electron-deficient.[5] This can subtly enhance the rate of oxidative addition at the C-4 position.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Ar-I) PdII_A trans-R¹-Pd(II)-X L₂ OxAdd->PdII_A Transmetal Transmetalation (Base) PdII_A->Transmetal R²-B(OH)₂ PdII_B trans-R¹-Pd(II)-R² L₂ Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R² Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)-X L₂ Pd0->PdII Oxidative Addition (R¹-I) RedElim Reductive Elimination PdII->RedElim CuCCR Cu-C≡C-R² RedElim->Pd0 R¹-C≡C-R² CuX Cu-X CuX->CuCCR H-C≡C-R² Base CuCCR->RedElim R²-C≡C⁻ CuCCR->CuX Transmetalation to Pd(II) Experimental_Workflow start 1. Reagent Setup (Inert Atmosphere) add_reagents 2. Add Solvent & Amine start->add_reagents seal_heat 3. Seal Vial & Heat (80-110 °C) add_reagents->seal_heat monitor 4. Monitor by LC-MS seal_heat->monitor monitor->seal_heat Incomplete workup 5. Cooldown & Workup (Filter, Extract, Dry) monitor->workup Reaction Complete purify 6. Column Chromatography workup->purify product 7. Pure Product purify->product

Sources

A Senior Application Scientist's Guide to Purity Determination of 2-Chloro-4-iodopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pyrimidine-Based Drug Development

2-Chloro-4-iodopyrimidine and its derivatives are highly valuable building blocks in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of pharmacologically active molecules.[1][2] The precise arrangement of chloro and iodo substituents on the pyrimidine ring offers distinct reactivity, enabling chemists to perform selective cross-coupling reactions and nucleophilic substitutions to construct complex molecular architectures. However, the synthetic routes to these intermediates can often yield a challenging mixture of impurities, including regioisomers, starting materials, and byproducts from side reactions.

For researchers in drug development, the purity of these intermediates is not a trivial matter; it is a cornerstone of reliable, reproducible research and is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). An impure starting material can lead to downstream reaction failures, the generation of difficult-to-remove impurities in the final compound, and misleading biological assay results. This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound derivatives, offering field-proven insights and detailed protocols to ensure the integrity of your chemical matter.

Comparative Analysis of Core Analytical Methodologies

The selection of an analytical method is dictated by the specific question being asked. Are you performing routine quality control, searching for trace volatile solvents, or establishing the absolute purity of a reference standard? Each scenario calls for a different approach. The three most powerful and complementary techniques for this class of compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Methodology Performance Comparison
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3][4]Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[4][5]Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute molar concentration determination against a certified internal standard.[6][7]
Typical Impurities Detected Non-volatile or thermally unstable compounds: starting materials, reaction byproducts, regioisomers, hydrolysis products.[5][8]Volatile and semi-volatile compounds: residual solvents, volatile starting materials, low molecular weight byproducts.Any impurity with a distinct proton signal from the analyte and internal standard. Can quantify non-UV active and non-volatile impurities missed by other methods.[7]
Purity Assessment Relative purity based on area percent of the main peak. Requires reference standards for impurity identification.Relative purity for volatile components. Provides structural information for impurity identification via mass fragmentation patterns.Absolute molar purity (w/w %). Does not require a reference standard of the analyte itself, only of the internal calibrant.[6]
Key Strengths Robust, highly reproducible, excellent for routine QC, and quantitation of known impurities.[9]High sensitivity and specificity for volatile compounds; definitive identification of unknowns through mass spectral libraries."Gold standard" for absolute purity. A single, non-destructive measurement provides both structural confirmation and quantitative purity.[7]
Limitations May not detect impurities that do not have a UV chromophore. Co-elution can mask impurities. Thermally unstable compounds may degrade.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer and careful experimental setup (e.g., long relaxation delays).[10]

Workflow & Decision Guide for Method Selection

Choosing the right analytical tool is a critical decision in the workflow of chemical analysis. The following diagram illustrates a logical progression for the comprehensive purity assessment of a this compound derivative.

G Decision Workflow for Purity Analysis cluster_0 cluster_1 Initial Screening & Routine QC cluster_2 Impurity Investigation & Volatiles cluster_3 Absolute Purity & Reference Standard A Synthesized this compound Derivative B HPLC-UV Analysis A->B Primary Method C Purity > 98% by Area? No major unknown peaks? B->C D GC-MS Analysis C->D No / Unknowns Present E Residual Solvents? Volatile Impurities? C->E Yes D->E Characterize Peaks F Quantitative NMR (qNMR) E->F Yes / Further Validation Needed G Establish Absolute Purity (w/w %) F->G Final Certification

Caption: A decision tree for selecting the appropriate analytical method.

Detailed Experimental Protocols

The following protocols are robust, self-validating systems designed for the accurate assessment of this compound derivatives.

High-Performance Liquid Chromatography (HPLC) for Relative Purity

This method is the workhorse for routine purity checks, capable of separating the main component from less volatile organic impurities.

Rationale: Reversed-phase chromatography on a C18 column provides excellent separation for a wide range of moderately polar to non-polar aromatic compounds like halopyrimidines. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe. UV detection at 254 nm is effective as the pyrimidine ring is a strong chromophore.

Experimental Workflow Diagram

prep 1. Sample Preparation ~1 mg/mL in Acetonitrile inject 2. Injection Inject 5 µL into HPLC prep->inject sep 3. Chromatographic Separation C18 Column, ACN/H2O Gradient inject->sep detect 4. UV Detection Monitor at 254 nm sep->detect analyze 5. Data Analysis Integrate peaks, calculate Area % detect->analyze

Caption: Standard workflow for HPLC-UV purity analysis.

Step-by-Step Protocol:

  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-17 min: 30% to 95% B

    • 17-22 min: Hold at 95% B

    • 22.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the this compound derivative and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Further dilute as needed to be within the linear range of the detector. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 5 µL of the sample. Purity is calculated as the area of the main peak divided by the total area of all integrated peaks, expressed as a percentage.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is essential for identifying and quantifying volatile impurities such as residual solvents from the synthesis and purification process.

Rationale: The volatility of many common organic solvents makes them ideal candidates for GC analysis. A non-polar capillary column (like a DB-5ms) separates compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer provides definitive identification by generating a unique fragmentation pattern (mass spectrum) for each eluting compound, which can be compared against spectral libraries.

Experimental Workflow Diagram

prep 1. Sample Preparation ~2 mg/mL in Dichloromethane inject 2. Injection Inject 1 µL (Split Mode) prep->inject sep 3. GC Separation DB-5ms Column, Temp Ramp inject->sep ionize 4. Ionization & Fragmentation Electron Ionization (70 eV) sep->ionize analyze 5. Mass Analysis Scan m/z 40-450 ionize->analyze

Caption: Standard workflow for GC-MS impurity analysis.

Step-by-Step Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C (Split ratio 50:1).

  • MS Transfer Line Temperature: 280°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40–450.

  • Sample Preparation: Dissolve approximately 2 mg of the sample in 1 mL of a high-purity solvent that does not interfere with potential analytes (e.g., Dichloromethane).

  • Analysis: Inject 1 µL of the sample. Identify the main component by its retention time and mass spectrum. Search the NIST library for matches to any other peaks to identify residual solvents or volatile impurities.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.[6][7]

Rationale: In ¹H NMR, under proper experimental conditions, the integrated area of a signal is directly proportional to the number of protons giving rise to that signal. By adding a known mass of a highly pure, stable internal standard with non-overlapping signals, one can use the ratio of integrals to calculate the absolute purity of the analyte. A long relaxation delay (D1) is crucial to ensure all protons fully relax between pulses, which is the foundation of accurate quantification.[5]

Step-by-Step Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard Selection: Choose a certified internal standard with high purity (>99.9%) that has sharp proton signals which do not overlap with the analyte's signals. Maleic acid is an excellent choice for samples soluble in DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound derivative into a clean vial. Record the mass precisely.

    • Accurately weigh approximately 10 mg of the certified internal standard (e.g., maleic acid) into the same vial. Record the mass precisely.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Crucial Parameter: Set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of any proton to be integrated (a D1 of 30-60 seconds is often sufficient for accurate quantification of small molecules).

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.

  • Data Analysis & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte (Analyte) and a signal for the internal standard (IS).

    • Calculate the purity using the following formula[6]:

    Purity (w/w %) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS

    Where:

    • I : Integral value

    • N : Number of protons for the integrated signal

    • MW : Molecular Weight

    • m : Mass

    • P_IS : Purity of the Internal Standard (e.g., 99.95%)

Conclusion and Recommendations

No single analytical method can provide a complete picture of a compound's purity. A comprehensive assessment of this compound derivatives requires an orthogonal approach. For routine quality control and process monitoring, HPLC-UV is the most efficient and robust method.[9] To ensure the absence of residual solvents and identify volatile byproducts, GC-MS is indispensable. Finally, for the definitive certification of a reference standard or for batches intended for critical downstream applications, qNMR provides an unambiguous measure of absolute purity.[7] By judiciously combining these techniques, researchers and drug development professionals can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • Jain, S. K., et al. (2022). Quantitative Structure Activity Relationship (QSAR) Analysis on Substituted Pyrimidine Derivatives as Corticotropin-Releasing Factor1 Receptor Antagonists. ResearchGate. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available at: [Link]

  • Davoren, J. E., et al. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. Available at: [Link]

  • Wevers, R. A., et al. (1997). 1H NMR spectroscopy of body fluids in patients with inborn errors of purine and pyrimidine metabolism. UvA-DARE (Digital Academic Repository). Available at: [Link]

  • Ye, A., et al. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. PubMed. Available at: [Link]

  • Orlewska, C., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. Available at: [Link]

  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. Available at: [Link]

  • Hafez, H. N., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]

  • World Health Organization. (2004). Analytical methods and achievability. Guidelines for drinking-water quality. Available at: [Link]

  • Nerkar, A. U. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]

  • Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]

  • Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

  • Hudson, R. H., et al. (2000). Synthesis and triplex forming properties of pyrimidine derivative containing extended functionality. PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to the NMR Characterization of 2-Aryl-4-Chloropyrimidine Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, 2-aryl-4-chloropyrimidines represent a privileged scaffold. Their versatile chemical handles and inherent biological activities make them crucial intermediates in the synthesis of a diverse array of functional molecules. Accurate and unambiguous structural characterization is paramount to ensuring the quality, purity, and desired properties of these compounds. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for elucidating the intricate structural details of these molecules.

This guide provides an in-depth exploration of the NMR characterization of 2-aryl-4-chloropyrimidine products. Moving beyond a simple recitation of spectral data, we will delve into the causality behind experimental choices, compare NMR with alternative analytical techniques, and provide a field-proven, step-by-step protocol for acquiring high-quality data.

Interpreting the ¹H and ¹³C NMR Spectra of 2-Aryl-4-Chloropyrimidines: A Practical Approach

The structural complexity of 2-aryl-4-chloropyrimidines, arising from the interplay of the electron-deficient pyrimidine ring, the appended aryl group, and the influential chloro substituent, gives rise to characteristic NMR spectra. A thorough understanding of the expected chemical shifts and coupling patterns is essential for accurate interpretation.

¹H NMR Spectral Features

The proton NMR spectrum provides a wealth of information regarding the number, connectivity, and electronic environment of the hydrogen atoms in the molecule.

  • Pyrimidine Ring Protons: The protons on the pyrimidine ring are typically found in the downfield region of the spectrum (δ 7.0-9.0 ppm) due to the deshielding effect of the two electronegative nitrogen atoms. The H5 proton usually appears as a doublet, coupled to the H6 proton. The chemical shift of H5 is influenced by the nature of the aryl substituent at the 2-position. The H6 proton, also a doublet, will be coupled to the H5 proton.

  • Aryl Ring Protons: The chemical shifts of the protons on the 2-aryl substituent will depend on the substitution pattern of the aryl ring itself. Protons ortho to the pyrimidine ring are often shifted downfield due to the anisotropic effect of the heterocyclic ring.

  • Substituent Effects: Electron-donating groups on the aryl ring will generally cause an upfield shift of the aryl proton signals, while electron-withdrawing groups will lead to a downfield shift.

A representative example is the ¹H NMR spectrum of ethyl 2-(2-(4-chlorobenzylidene)hydrazinyl)-4-methyl-6-phenylpyrimidine-5-carboxylate, where the aromatic protons resonate in the region of δ 7.36-7.74 ppm[1].

¹³C NMR Spectral Features

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

  • Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring typically resonate in the aromatic region (δ 150-170 ppm). The C4 carbon, bearing the chloro substituent, will be significantly deshielded. The chemical shifts of C2, C5, and C6 are influenced by the electronic nature of the substituents.

  • Aryl Ring Carbons: The chemical shifts of the aryl carbons will be characteristic of the specific aryl group and its substituents. The ipso-carbon (the carbon of the aryl ring directly attached to the pyrimidine) will have a chemical shift influenced by the heterocyclic system.

For instance, in a series of 2-Schiff base-substituted phenylpyrimidines, the pyrimidine and phenyl carbons were observed in their expected regions, confirming the successful synthesis of the target compounds[1].

A Comparative Analysis of Analytical Techniques

While NMR is a powerful tool, a multi-technique approach is often necessary for comprehensive characterization. The following table compares NMR with other common analytical methods for the analysis of 2-aryl-4-chloropyrimidine products.

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed structural information (connectivity, stereochemistry), quantitative analysis.Non-destructive, provides unambiguous structural elucidation.Lower sensitivity compared to MS, can be time-consuming for complex molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.High sensitivity, provides accurate mass determination.Does not provide detailed structural connectivity, isomers can be difficult to distinguish.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of mixtures, quantitative analysis.High resolution, well-established for purity determination.Does not provide structural information, requires reference standards for identification.
X-Ray Crystallography Absolute 3D molecular structure in the solid state.Provides definitive structural information.Requires a single, high-quality crystal, which can be challenging to obtain.

Experimental Protocol for High-Quality NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a 2-aryl-4-chloropyrimidine product. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

I. Sample Preparation
  • Sample Purity: Ensure the sample is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

II. NMR Instrument Parameters

The following are typical starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample.

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width (SW): 16 ppm (from -2 to 14 ppm).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width (SW): 240 ppm (from -10 to 230 ppm).

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

III. Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.

Visualizing the Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of 2-aryl-4-chloropyrimidine products, highlighting the central role of NMR spectroscopy.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization cluster_data Data Analysis & Confirmation Synthesis Synthesis of 2-Aryl-4-chloropyrimidine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC Xray X-Ray Crystallography (if applicable) Purification->Xray for single crystals Analysis Spectral Interpretation & Data Integration NMR->Analysis MS->Analysis HPLC->Analysis Xray->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Workflow for the synthesis and characterization of 2-aryl-4-chloropyrimidines.

Key NMR Correlations in a 2-Aryl-4-Chloropyrimidine

The following diagram illustrates the key structural features and expected NMR correlations for a generic 2-aryl-4-chloropyrimidine.

Caption: Key NMR correlations for a 2-aryl-4-chloropyrimidine scaffold.

By adhering to a systematic approach that combines high-quality data acquisition with a thorough understanding of spectral interpretation, researchers can confidently characterize their 2-aryl-4-chloropyrimidine products, paving the way for their successful application in drug discovery and materials science.

References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

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A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Cross-Coupling of 2-Chloro-4-iodopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Chloro-4-iodopyrimidine

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, appearing in numerous FDA-approved drugs. The strategic functionalization of this heterocycle is therefore of paramount importance. This compound represents a particularly valuable building block due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, a principle rooted in the relative bond dissociation energies (C-I < C-Br < C-Cl).[1][2] This inherent reactivity difference allows for the selective formation of a carbon-carbon or carbon-heteroatom bond at the 4-position, while preserving the chlorine at the 2-position for subsequent transformations.

This guide provides a comparative analysis of common palladium catalyst systems for three essential cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig Amination—using this compound. We will delve into the causality behind catalyst selection, present comparative data, and provide robust, validated experimental protocols to aid researchers in making informed decisions for their synthetic campaigns.

The Palladium Catalytic Cycle: A Universal Mechanism

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[3][4] They generally proceed through a common catalytic cycle, which is essential to understand when optimizing reaction conditions or troubleshooting outcomes.

The cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in our case, the C-I bond of this compound), forming a Pd(II) complex.[3][5] This is often the rate-limiting step.

  • Transmetalation: An organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the Pd(II) center, displacing the halide.[5][6]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3][4]

The efficiency of each step is profoundly influenced by the choice of palladium precursor, ligands, base, and solvent.

Catalytic_Cycle cluster_cycle Palladium Catalytic Cycle cluster_reactants Inputs/Outputs pd0 LₙPd(0) pdi_complex LₙPd(II)(Ar)(I) pd0->pdi_complex Oxidative Addition (Ar-I) pdi_r_complex LₙPd(II)(Ar)(R) pdi_complex->pdi_r_complex Transmetalation (R-M) pdi_r_complex->pd0 Reductive Elimination Product Coupled Product pdi_r_complex->Product ArI This compound ArI->pdi_complex RM Organometallic Reagent RM->pdi_r_complex Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrate, Boronic Acid, Base setup->reagents catalyst Add Catalyst & Solvent reagents->catalyst reaction Heat & Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Cool, Dilute, & Wash reaction->workup purify Column Chromatography workup->purify end End (Characterize Product) purify->end

Typical experimental workflow for cross-coupling.
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/Water, 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-4-arylpyrimidine. [7]

Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira coupling is the premier method for forming a bond between a C(sp²) (from the aryl halide) and a C(sp) (from a terminal alkyne). [8]This reaction is invaluable for creating linear scaffolds and accessing a wide range of functional groups. It typically employs a dual-catalyst system of palladium and copper(I). [9][10]

Catalyst Performance Comparison

The synergy between palladium and copper is key; the palladium complex undergoes the standard cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which facilitates the transmetalation step. [10]

Catalyst System Co-Catalyst Base Solvent Temp. (°C) Approx. Yield (%) Key Insights & Rationale
PdCl₂(PPh₃)₂ CuI (2-5 mol%) Et₃N THF / DMF 25 - 60 85 - 95 This is the classic, most widely used system for Sonogashira couplings. [7]It is highly reliable for coupling with iodoarenes. The amine base (e.g., triethylamine) serves as both the base and a solvent.

| Pd(PPh₃)₄ | CuI (2-5 mol%) | Et₃N / DIPA | THF | 25 - 50 | 85 - 95 | Similar to the PdCl₂(PPh₃)₂ system, this Pd(0) catalyst is also highly effective. The choice between Pd(II) and Pd(0) precursors often comes down to laboratory availability and handling preferences. |

Note: Yields are representative for the coupling of various terminal alkynes with aryl iodides. [7]

Experimental Protocol: Selective Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (CuI, 3 mol%).

  • Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF) and an amine base (e.g., triethylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C). The reaction is often complete within a few hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography. [2][7]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals. This reaction typically requires a more specialized catalyst system, as the C-N reductive elimination step can be challenging.

Catalyst System Rationale

For C-N coupling, standard catalysts like Pd(PPh₃)₄ are often ineffective. [11]Success hinges on the use of a palladium precursor combined with bulky, electron-rich phosphine ligands developed by groups like Buchwald and Hartwig. These ligands promote the crucial C-N reductive elimination step and stabilize the active catalyst.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Approx. Yield (%)Key Insights & Rationale
Pd₂(dba)₃ XantphosNaOtBu or Cs₂CO₃Dioxane / Toluene80 - 11080 - 95Xantphos is a "bite-angle" ligand that is highly effective for C-N coupling. The use of a strong, non-nucleophilic base like sodium tert-butoxide is common. This system is highly reliable for selective amination at the C-I position. [7]

Note: Yields are based on reactions with various primary and secondary amines on similar polyhalogenated substrates. [7]

Conclusion and Forward Outlook

The selective functionalization of this compound is a highly reliable and predictable process, overwhelmingly favoring reaction at the C-4 iodo position. For routine Suzuki-Miyaura couplings , PdCl₂(dppf) offers a robust and cost-effective solution. For more demanding substrates or when higher efficiency is required, a Buchwald system such as Pd₂(dba)₃/SPhos is recommended. For Sonogashira couplings , the classic PdCl₂(PPh₃)₂/CuI system remains the gold standard. Finally, for Buchwald-Hartwig aminations , a specialized system like Pd₂(dba)₃/Xantphos is essential for achieving high yields.

By understanding the underlying catalytic principles and selecting the appropriate catalyst system, researchers can efficiently leverage this compound as a versatile building block for the synthesis of complex, high-value molecules.

References

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A Comparative Guide to the Kinetic Studies of 2-Chloro-4-iodopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-4-iodopyrimidine

In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone. Its prevalence in biologically active molecules necessitates versatile and efficient synthetic methodologies for its functionalization. Among the various dihalogenated pyrimidines, this compound stands out as a particularly strategic building block. The significant difference in the carbon-halogen bond strengths between the C-I and C-Cl bonds allows for highly regioselective sequential reactions. This guide provides an in-depth comparative analysis of the kinetics of this compound in key transformations, offering insights into its reactivity and providing a framework for rational synthetic design.

The Principle of Regioselective Reactivity: A Kinetic Perspective

The utility of this compound hinges on the differential reactivity of its two halogen substituents. In many synthetically important reactions, particularly palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the carbon-halogen bond to the metal center.[1][2] The energy barrier for this process is directly related to the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl.[1][3] Consequently, the C-4 iodine atom is significantly more reactive than the C-2 chlorine atom, enabling selective functionalization at the 4-position while leaving the 2-position available for subsequent transformations.[4]

Comparative Kinetic Analysis of Key Reactions

The selective reactivity of this compound is best illustrated by examining its performance in several widely used synthetic transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. When this compound is subjected to Suzuki-Miyaura conditions, the reaction overwhelmingly favors coupling at the C-4 position.[5][6] This selectivity is a direct consequence of the lower activation energy for the oxidative addition of the C-I bond to the palladium(0) catalyst.[1]

Reaction Relative Rate Typical Conditions Key Kinetic Factors
Suzuki Coupling at C-4 (Iodo) FastPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100 °CLower C-I bond dissociation energy leads to a faster rate of oxidative addition.[3][4]
Suzuki Coupling at C-2 (Chloro) Very SlowRequires more forcing conditions (higher temperatures, stronger bases, specialized ligands) after C-4 functionalization.Higher C-Cl bond dissociation energy results in a significantly slower oxidative addition.[2][7]

Diagram: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)L2->Ar-Pd(II)L2-I Oxidative Addition (Rate-Determining Step) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-I->Ar-Pd(II)L2-R Transmetalation (R-B(OR)2) Ar-Pd(II)L2-R->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)L2-R->Ar-R Product This compound This compound Ar-B(OR)2 Ar-B(OR)2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling

Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling, which forms C-C bonds between aryl halides and terminal alkynes, also exhibits high regioselectivity with this compound.[8][9] The underlying kinetic principle remains the same: the preferential oxidative addition at the C-I bond.[10][11]

Reaction Relative Rate Typical Conditions Key Kinetic Factors
Sonogashira Coupling at C-4 (Iodo) FastPdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt to 50 °CThe C-I bond's susceptibility to oxidative addition drives the reaction at the 4-position.[12]
Sonogashira Coupling at C-2 (Chloro) Very SlowRequires significantly harsher conditions and is typically performed after the C-4 position has been functionalized.The stronger C-Cl bond presents a higher kinetic barrier to oxidative addition.[10]

Diagram: Interconnected Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 I-Pd(II)L2-Ar I-Pd(II)L2-Ar Pd(0)L2->I-Pd(II)L2-Ar Oxidative Addition R-C≡C-Pd(II)L2-Ar R-C≡C-Pd(II)L2-Ar I-Pd(II)L2-Ar->R-C≡C-Pd(II)L2-Ar Transmetalation R-C≡C-Pd(II)L2-Ar->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R R-C≡C-Pd(II)L2-Ar->Ar-C≡C-R Product Cu(I)X Cu(I)X Cu(I)-C≡C-R Cu(I)-C≡C-R Cu(I)X->Cu(I)-C≡C-R Alkyne Coordination & Deprotonation Cu(I)-C≡C-R->I-Pd(II)L2-Ar Cu(I)-C≡C-R->Cu(I)X To Transmetalation

Caption: The interconnected palladium and copper cycles in the Sonogashira coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling reactions, the regioselectivity of nucleophilic aromatic substitution (SNAr) on this compound is governed by the electronic properties of the pyrimidine ring. The C4 and C6 positions are generally more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position.[3][13] This is due to the ability of the para-nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[13]

Reaction Relative Rate Typical Conditions Key Kinetic Factors
SNAr at C-4 FavoredNucleophile, Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF, DMSO), elevated temperature.The C-4 position is more activated towards nucleophilic attack due to greater electron deficiency.[3][14]
SNAr at C-2 DisfavoredGenerally requires more forcing conditions than substitution at C-4.The C-2 position is less electron-deficient compared to C-4.[15]

Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than the traditional stepwise addition-elimination pathway.[16] However, the relative reactivity of the C4 position over the C2 position is consistently observed.

Diagram: Logical Flow of Regioselectivity in SNAr

SNAr_Selectivity This compound This compound Nucleophilic Attack Nucleophilic Attack This compound->Nucleophilic Attack Attack at C4 Attack at C4 Nucleophilic Attack->Attack at C4 More Electron-Deficient Attack at C2 Attack at C2 Nucleophilic Attack->Attack at C2 Less Electron-Deficient Stabilized Meisenheimer\nIntermediate Stabilized Meisenheimer Intermediate Attack at C4->Stabilized Meisenheimer\nIntermediate Less Stabilized Meisenheimer\nIntermediate Less Stabilized Meisenheimer Intermediate Attack at C2->Less Stabilized Meisenheimer\nIntermediate Favored Product Favored Product Stabilized Meisenheimer\nIntermediate->Favored Product Disfavored Product Disfavored Product Less Stabilized Meisenheimer\nIntermediate->Disfavored Product

Caption: Factors influencing the regioselectivity of SNAr on this compound.

Experimental Protocols for Kinetic Monitoring

Accurate kinetic analysis is crucial for understanding and optimizing reactions involving this compound. The following are generalized protocols for monitoring reaction progress.

Protocol 1: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: At designated time points, withdraw an aliquot of the reaction mixture and quench it, if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the sample with a suitable solvent, often the mobile phase. Filter the sample through a 0.22 µm syringe filter.[17]

  • HPLC Analysis: Inject the prepared sample onto an appropriate HPLC column (e.g., C18). Use a suitable mobile phase and set the detector to a wavelength where the starting material and product have significant absorbance (e.g., 254 nm).[17]

  • Data Interpretation: Identify the peaks corresponding to the starting material and product by comparing their retention times with those of authentic standards. The peak areas can be used to quantify the conversion of the starting material and the formation of the product over time.[17]

Protocol 2: Reaction Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: At specified intervals, take an aliquot from the reaction mixture. If the reaction is not being run directly in an NMR tube, the sample should be quenched and prepared in a suitable deuterated solvent. An internal standard with a known concentration and a resonance that does not overlap with reactant or product signals should be added for quantitative analysis.

  • Data Acquisition: Acquire ¹H NMR or other relevant NMR spectra. For real-time monitoring of faster reactions, advanced techniques like ultrafast 2D NMR can be employed to track the evolution of reactants, intermediates, and products.[18][19]

  • Data Analysis: Integrate the signals corresponding to the starting material, product, and internal standard. The relative integrals will allow for the determination of the concentration of each species at each time point, from which kinetic data can be derived.

Diagram: General Workflow for Kinetic Reaction Monitoring

Reaction_Monitoring_Workflow Reaction Setup Reaction Setup Aliquoting at Time Intervals Aliquoting at Time Intervals Reaction Setup->Aliquoting at Time Intervals Quenching Quenching Aliquoting at Time Intervals->Quenching Sample Preparation\n(Dilution, Filtration) Sample Preparation (Dilution, Filtration) Quenching->Sample Preparation\n(Dilution, Filtration) Analytical Technique Analytical Technique Sample Preparation\n(Dilution, Filtration)->Analytical Technique HPLC HPLC Analytical Technique->HPLC NMR NMR Analytical Technique->NMR Data Analysis\n(Peak Area vs. Time) Data Analysis (Peak Area vs. Time) HPLC->Data Analysis\n(Peak Area vs. Time) Data Analysis\n(Integration vs. Time) Data Analysis (Integration vs. Time) NMR->Data Analysis\n(Integration vs. Time) Kinetic Profile Kinetic Profile Data Analysis\n(Peak Area vs. Time)->Kinetic Profile Data Analysis\n(Integration vs. Time)->Kinetic Profile

Caption: General workflow for monitoring the kinetics of a chemical reaction.

Conclusion

The unique electronic and steric properties of this compound make it an invaluable tool in the synthesis of complex, biologically relevant molecules. A thorough understanding of the kinetic principles governing its reactivity in different reaction classes is paramount for its effective utilization. In palladium-catalyzed cross-coupling reactions, the lability of the C-I bond dictates a strong kinetic preference for substitution at the 4-position. Conversely, in nucleophilic aromatic substitution reactions, the inherent electron deficiency of the C4 position makes it the preferred site of attack. By leveraging these predictable kinetic biases, researchers can design elegant and efficient synthetic routes to novel pyrimidine-containing compounds.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
  • Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis - Benchchem.
  • Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PubMed Central.
  • A Comparative Guide to the Kinetic Analysis of 2-Bromo-4-methylpyridine Cross-Coupling Reactions - Benchchem.
  • Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy | Journal of the American Chemical Society.
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem.
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo.
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  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
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  • A Comparative Guide to the Kinetic Analysis of Sonogashira Coupling with 2-Iodothiophenol and Altern
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  • Kinetic and mechanistic study on the reactions of ruthenium(ii) chlorophenyl terpyridine complexes with nucleobases, oligonucleotides and DNA - Dalton Transactions (RSC Publishing).
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  • Sonogashira coupling - Wikipedia.
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  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.
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A Senior Application Scientist's Guide to Pyrimidine Building Blocks: A Cost-Performance Analysis of 2-Chloro-4-iodopyrimidine vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of countless therapeutic agents.[1][2][3][4] The strategic functionalization of this privileged heterocycle is paramount in the quest for novel drugs, making the selection of the right starting material a critical decision that influences synthetic efficiency, cost, and the overall timeline of a discovery program.[5]

Among the vast arsenal of available building blocks, halogenated pyrimidines stand out for their versatility, particularly in palladium-catalyzed cross-coupling reactions.[6] This guide provides an in-depth, objective cost-performance analysis of 2-Chloro-4-iodopyrimidine, a highly reactive yet costly building block, and compares it with more economical and commonly used alternatives like 2,4-Dichloropyrimidine and 2,4-Dibromopyrimidine. Our goal is to equip you with the data and field-proven insights necessary to make the most informed and cost-effective decisions for your synthetic campaigns.

The Subject of Analysis: this compound

This compound is a powerful bifunctional building block that offers exceptional control over sequential derivatization. Its utility stems from the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.

Reactivity Profile: The reactivity of halogens in palladium-catalyzed cross-coupling reactions is inversely correlated with their bond dissociation energy, following the general trend: I > Br > Cl > F.[6] This principle is the cornerstone of this compound's synthetic value.

  • C4-Iodo Group: The C-I bond is the most labile, making the C4 position the primary site for reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. These reactions can often be performed under mild conditions with high yields, preserving the less reactive chloro group for subsequent transformations.

  • C2-Chloro Group: The C-Cl bond is significantly more robust and requires more forcing conditions or specialized catalytic systems to react.[6] This differential reactivity allows for a highly regioselective, one-pot or stepwise functionalization of the pyrimidine core.

The electron-deficient nature of the pyrimidine ring further activates the halogen positions towards oxidative addition, with the general order of positional reactivity being C4(6) > C2 > C5.[6] This electronic effect, combined with the inherent reactivity of iodine, makes the C4-iodo group exceptionally reactive.

Viable Alternatives: A Comparative Overview

While this compound offers precision, its cost can be a significant barrier. Here, we analyze two common, more economical alternatives.

Alternative 1: 2,4-Dichloropyrimidine

This is arguably the most widely used and cost-effective 2,4-disubstituted pyrimidine building block.[7][8]

Reactivity Profile: Like its iodo-chloro counterpart, 2,4-Dichloropyrimidine also possesses differential reactivity, albeit less pronounced.

  • C4-Chloro Group: This position is more susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling than the C2 position.[8][9][10] This allows for selective mono-functionalization at C4, though it often requires higher temperatures and more robust catalysts compared to an iodo-substrate.[10][11]

  • C2-Chloro Group: The C2 position can be functionalized in a subsequent step, typically under more forcing conditions.[12]

Alternative 2: 2,4-Dibromopyrimidine

Positioned between the dichloro and chloro-iodo analogs in both reactivity and cost, 2,4-Dibromopyrimidine offers a balanced profile.[13][14]

Reactivity Profile: The C-Br bond is more reactive than the C-Cl bond but less reactive than the C-I bond.[6][15]

  • C4-Bromo Group: The C4-bromo position is readily functionalized in cross-coupling reactions, offering a good compromise between high reactivity and reagent stability.

  • C2-Bromo Group: Similar to the other building blocks, the C2 position is less reactive than C4, enabling sequential derivatization strategies.[9]

Cost-Performance Deep Dive: A Head-to-Head Comparison

The "best" building block is not merely the cheapest or the most reactive, but the one that provides the most efficient path to the target molecule. This analysis considers upfront cost alongside performance in key, industrially relevant reactions.

Quantitative Cost Comparison

The following table provides an indicative cost comparison. Prices are subject to variation based on supplier, purity, and volume.

CompoundCAS NumberMolecular Weight ( g/mol )Indicative Price (USD/g)Indicative Cost (USD/mol)
This compound 395082-55-0240.43~$142 - $566[16][17]~$34,140 - $136,080
2,4-Dichloropyrimidine 3934-20-1148.98~$0.30 - $0.74[7]~$45 - $110
2,4-Dibromopyrimidine 3921-01-5237.88~$6.98 - $17.10[18]~$1,660 - $4,067

Note: Cost per mole calculated using the lower end of the indicative price range for comparison.

The upfront cost disparity is stark: 2,4-Dichloropyrimidine is orders of magnitude cheaper than this compound, making it the default choice for cost-sensitive projects and large-scale synthesis.

Performance in Key Synthetic Transformations

1. Suzuki-Miyaura Coupling

This C-C bond-forming reaction is a workhorse in drug discovery. The choice of halogen dramatically impacts reaction efficiency.

  • This compound: The C4-iodo position will react with exceptional selectivity under mild conditions (e.g., room temperature to ~60 °C) with standard Pd catalysts like Pd(PPh₃)₄, leaving the C2-chloro group untouched. This leads to high yields of the mono-arylated product, minimal byproducts, and simpler purification.

  • 2,4-Dichloropyrimidine: Selective coupling at the C4 position is achievable but often requires higher temperatures (e.g., 80-120 °C), longer reaction times, and sometimes more specialized catalysts or ligands to achieve good yields and prevent di-substitution.[10][11][19] Yields can be moderate to good, but forcing conditions may not be compatible with sensitive functional groups elsewhere in the molecule.

  • 2,4-Dibromopyrimidine: Offers a middle ground. Coupling at C4 proceeds more readily than with the dichloro analog, often at intermediate temperatures. It provides good selectivity, though perhaps not as absolute as the chloro-iodo variant under all conditions.[9]

2. Buchwald-Hartwig Amination

The formation of C-N bonds is another critical transformation in medicinal chemistry.

  • This compound: As with Suzuki coupling, amination occurs selectively at the C4 position under relatively mild conditions. The high reactivity of the iodide allows for the coupling of a wide range of amines, including less nucleophilic anilines, with high efficiency.

  • 2,4-Dichloropyrimidine: Selective amination at C4 is well-established but typically requires higher temperatures.[20] For less reactive amines, achieving high conversion can be challenging, and side reactions may become more prevalent.

  • 2,4-Dibromopyrimidine: The C4-bromo position is an excellent substrate for Buchwald-Hartwig amination, providing high yields with a broad scope of amines under conditions that are generally milder than those required for the dichloro analog.[21]

Summary of Performance
FeatureThis compound2,4-Dibromopyrimidine2,4-Dichloropyrimidine
Relative Reactivity Very High (I > Cl)High (Br > Br)Moderate (Cl > Cl)
Regioselectivity ExcellentVery GoodGood to Very Good
Reaction Conditions MildestModerateHarshest
Typical Yields High to ExcellentGood to HighModerate to Good
Purification Effort LowLow to ModerateModerate
Upfront Cost Very HighModerateVery Low

Strategic Decision Framework

The choice of building block is a strategic one. The high upfront cost of this compound can be justified in scenarios where reaction efficiency and a clean product profile are paramount. Fewer side products mean simpler and less costly downstream processing (purification), and higher yields mean less wasted material—a significant factor when dealing with expensive, multi-step intermediates.

decision_framework start Start: Select Pyrimidine Building Block cost_check Is upfront cost the primary constraint? start->cost_check complexity_check Is the synthesis complex? (e.g., sensitive groups, many steps) cost_check->complexity_check No use_dichloro Use 2,4-Dichloropyrimidine (Most economical) cost_check->use_dichloro Yes yield_check Is maximizing yield and minimizing purification effort critical? complexity_check->yield_check Yes consider_dibromo Consider 2,4-Dibromopyrimidine (Balanced cost/reactivity) complexity_check->consider_dibromo No yield_check->consider_dibromo No use_chloroiodo Use this compound (Highest performance & selectivity) yield_check->use_chloroiodo Yes

Caption: A decision-making framework for selecting the optimal 2,4-dihalopyrimidine building block.

Experimental Protocols

To provide a practical context, we present validated, step-by-step protocols for key transformations.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from methodologies that prioritize selectivity for the C4 position.[10][11] The choice of an alcoholic solvent mixture and a robust catalyst is key to achieving good reactivity at manageable temperatures.

Objective: To synthesize 2-chloro-4-phenylpyrimidine.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Phenylboronic Acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Ethyl acetate, brine, anhydrous magnesium sulfate (for workup)

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-Dichloropyrimidine, Phenylboronic Acid, and K₂CO₃.

  • Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 2-chloro-4-phenylpyrimidine.[10]

Causality Explanation: The use of Pd(PPh₃)₄ is a standard choice for Suzuki couplings. The aqueous base (K₂CO₃ in water/dioxane) is crucial for the transmetalation step of the catalytic cycle. Heating is necessary to promote the oxidative addition of palladium to the relatively inert C-Cl bond, with the C4 position reacting preferentially due to its higher electrophilicity.[10]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Dichloropyrimidine - Boronic Acid - Base (K2CO3) catalyst Add Solvent & Catalyst (Pd(PPh3)4) reagents->catalyst heat Heat under Inert Atmosphere (80-90°C, 12-18h) catalyst->heat monitor Monitor via TLC / LC-MS heat->monitor workup Aqueous Workup (EtOAc, Water, Brine) monitor->workup purify Dry, Concentrate & Purify via Column Chromatography workup->purify product Isolated Product purify->product

Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 2: Regioselective Buchwald-Hartwig Amination of this compound

This protocol leverages the high reactivity of the C-I bond to achieve amination under mild conditions, preserving the C-Cl bond.

Objective: To synthesize 2-chloro-4-(morpholino)pyrimidine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous and degassed

  • Ethyl acetate, brine, anhydrous sodium sulfate (for workup)

Methodology:

  • In a glovebox or under an inert atmosphere, add NaOtBu, Pd₂(dba)₃, and Xantphos to a flame-dried flask.

  • Add the degassed toluene, followed by this compound and morpholine.

  • Stir the reaction mixture at 60-70 °C for 4-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 2-chloro-4-(morpholino)pyrimidine.

Causality Explanation: The Pd₂(dba)₃/Xantphos catalytic system is highly effective for C-N bond formation.[22][23] Xantphos is a bulky, electron-rich bidentate ligand that promotes the crucial reductive elimination step to form the C-N bond and prevents catalyst decomposition.[22] The strong, non-nucleophilic base NaOtBu is required to deprotonate the amine, forming the active amide species for the catalytic cycle. The mild temperature is sufficient for the oxidative addition to the weak C-I bond.

Conclusion and Final Recommendation

The selection of a dihalopyrimidine building block is a classic case of balancing cost against performance.

  • 2,4-Dichloropyrimidine remains the undisputed choice for large-scale, cost-driven syntheses where reaction conditions can be optimized and pushed to achieve desired outcomes. Its value is in its low upfront cost.

  • 2,4-Dibromopyrimidine offers a compelling middle-ground, providing a significant boost in reactivity over its dichloro counterpart for a moderate increase in cost, making it an excellent choice for many discovery-phase projects.

  • This compound , despite its prohibitive cost, is the premier building block for complex, sensitive, and high-value syntheses. Its value lies in its precision, reliability, and efficiency. The higher upfront cost can be offset by increased yields, reduced purification costs, and a higher probability of success, which are often the most important metrics in the fast-paced world of drug development.

As a Senior Application Scientist, my recommendation is to evaluate the total cost of synthesis, not just the catalog price of a single reagent. For early-stage, proof-of-concept work or when facing challenging substrates, the investment in a high-performance building block like this compound often pays significant dividends.

References

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Safety Operating Guide

Operational Guide: Proper Disposal Procedures for 2-Chloro-4-iodopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Chloro-4-iodopyrimidine. As a halogenated heterocyclic compound utilized in complex organic synthesis, particularly in pharmaceutical and drug development, its management demands rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering essential logistical and safety information grounded in established chemical safety principles.

Hazard Identification and Inherent Risk Profile

Understanding the specific hazards of this compound is the foundation of its safe management. This compound is not merely a benign intermediate; it possesses a distinct risk profile that necessitates careful handling at all stages, from use to final disposal. It is classified as a substance with significant acute and chronic hazards.

The primary risks stem from its reactivity and toxicity. As a halogenated organic compound, it is also subject to specific environmental regulations due to its persistence and potential for ecological harm. The German water hazard class (WGK) 3 designation indicates it is severely hazardous to water, making containment and proper disposal a critical priority.

Table 1: Hazard Profile of this compound and Structurally Similar Compounds

Hazard Classification GHS Hazard Code Signal Word Causality and Implication
Acute Toxicity (Oral) H302 Warning Harmful if swallowed, indicating significant systemic toxicity can occur upon ingestion.[1][2][3]
Serious Eye Damage H318 Danger Poses a high risk of causing irreversible damage to eye tissue upon contact.[3][4]
Skin Irritation H315 Warning Causes skin irritation upon direct contact.[3][4]
Skin Sensitization H317 Warning May cause an allergic skin reaction, leading to dermatitis upon repeated exposure.[1][3]
Respiratory Irritation H335 Warning May cause respiratory irritation if the solid dust is inhaled.[4]

| Water Hazard Class | WGK 3 | N/A | Severely hazardous to water, indicating a high potential for long-term aquatic damage if released into the environment. |

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable when handling this compound. The selection of PPE is not arbitrary; it is a scientifically-backed system designed to mitigate the specific hazards identified above. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers handling hazardous chemicals.[5][6]

  • Eye and Face Protection : Given the "Danger" signal for serious eye damage, standard safety glasses are insufficient.

    • Protocol : Wear chemical safety goggles that provide a complete seal around the eyes. A full-face shield must be worn over the goggles whenever there is a splash hazard, such as when transferring the solid, preparing solutions, or decontaminating glassware.[7] This combination protects against both direct splashes and incidental contact.

  • Hand Protection : This compound can cause skin irritation and sensitization.[1][3]

    • Protocol : Double-gloving is required.[5][8] The inner glove should be a thin, disposable nitrile glove, worn under the cuff of the lab coat. The outer glove should also be a chemical-resistant nitrile or neoprene glove, worn over the cuff. Gloves must be changed immediately if contamination is suspected or after a maximum of 60 minutes of use.[5][8] This dual barrier minimizes the risk of exposure from permeation or an undetected tear in the outer glove.

  • Body Protection :

    • Protocol : A long-sleeved, impermeable laboratory gown or coat is mandatory to protect the skin.[5][9] Cuffs should be tight-fitting (elastic or knit) to prevent exposure at the wrist-glove interface.[5]

  • Respiratory Protection : As a solid, this compound can become airborne as dust, posing an inhalation hazard.[4]

    • Protocol : All handling of the solid chemical, especially weighing and transfers, must be conducted within a certified chemical fume hood to control dust. If work outside a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[10]

PPE_Workflow start Initiate Task with This compound ppe_base Required Base PPE: - Double Nitrile Gloves - Impermeable Lab Gown - Chemical Safety Goggles start->ppe_base fume_hood Is the task performed in a certified fume hood? weighing Task involves handling solid powder (weighing, transfer)? fume_hood->weighing Yes respirator Wear NIOSH-approved Particulate Respirator (N95) fume_hood->respirator No face_shield Add Face Shield weighing->face_shield Yes proceed Proceed with Task Safely weighing->proceed No ppe_base->fume_hood face_shield->proceed respirator->weighing

Caption: PPE selection workflow for handling this compound.

Spill and Emergency Response Protocol

A rapid and correct response to a spill is critical to prevent exposure and environmental contamination. All laboratory personnel must be familiar with these procedures and the location of spill kits.

Minor Spill (Solid, <5 grams, contained in a fume hood)
  • Alert Personnel : Immediately notify others in the vicinity.

  • Don PPE : Ensure all mandatory PPE is correctly worn before addressing the spill.

  • Prevent Dust Formation : Do NOT dry sweep the spilled solid. Gently cover the powder with a paper towel wetted with water to prevent it from becoming airborne.[11]

  • Absorb and Collect : Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to collect the wetted material.[12]

  • Package Waste : Carefully scoop the contaminated material using spark-proof tools into a designated, sealable hazardous waste container.[13]

  • Decontaminate : Wipe the spill area with soap and water. All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.[11]

  • Label and Report : Label the waste container clearly and report the incident to your institution's Environmental Health and Safety (EHS) department.

Major Spill (>5 grams, outside of containment, or any spill you are not equipped to handle)
  • EVACUATE : Immediately alert all personnel and evacuate the area.

  • ISOLATE : Close the doors to the affected area to contain vapors and dust. Post a warning sign.

  • REPORT : Call your institution's emergency number and/or EHS department immediately. Provide details on the chemical spilled, the quantity, and the location.

  • DO NOT ATTEMPT TO CLEAN UP A MAJOR SPILL. Wait for the trained emergency response team.

Spill_Response_Logic spill Spill of this compound Detected spill_size Is spill >5g OR outside containment? spill->spill_size minor_spill Minor Spill Protocol spill_size->minor_spill No major_spill Major Spill Protocol spill_size->major_spill Yes alert Alert Colleagues minor_spill->alert evacuate EVACUATE Area major_spill->evacuate ppe Don Full PPE alert->ppe contain Gently wet powder & absorb ppe->contain collect Collect into Hazardous Waste Container contain->collect decon Decontaminate Area collect->decon report_minor Report to EHS decon->report_minor isolate Isolate & Post Warning evacuate->isolate report_major CALL Emergency / EHS isolate->report_major wait Wait for Response Team report_major->wait

Caption: Decision logic for responding to a chemical spill.

Core Disposal Protocol: Waste Management and Segregation

The terminal disposal of this compound must be handled by a licensed environmental waste management company.[14] Under no circumstances should this chemical or its solutions be disposed of down the drain or in standard laboratory trash.

Step-by-Step Disposal Procedure
  • Waste Characterization : All waste containing this compound (unused solid, contaminated solutions, spill cleanup debris) must be classified as Halogenated Organic Hazardous Waste . This classification is critical for regulatory compliance under the EPA's Resource Conservation and Recovery Act (RCRA).[15][16]

  • Waste Segregation :

    • Maintain a dedicated waste stream for this compound.

    • Crucially, do not mix this waste with incompatible materials. The Safety Data Sheet (SDS) for similar compounds indicates incompatibility with strong oxidizing agents.[3] Mixing could lead to a dangerous chemical reaction.

    • Keep solid and liquid waste streams separate in their respective, designated containers.[14]

  • Containerization and Labeling :

    • Container Selection : Use only chemically compatible, leak-proof containers provided or approved by your EHS department.[17] The container must have a secure, sealable lid and be kept closed at all times except when adding waste.[17]

    • Labeling : The container must be labeled with a formal hazardous waste tag before the first addition of waste. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • All major constituents and their approximate percentages

      • The relevant hazard warnings (e.g., "Toxic," "Irritant")

  • Management of Empty Containers : Trivial amounts of chemical residue in an "empty" container are still considered hazardous.

    • Protocol : The original chemical container must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[17]

    • The first rinseate must be collected and disposed of as liquid hazardous waste containing this compound.[17] For highly toxic chemicals, the first three rinses must be collected.[17] Given the hazard profile, collecting the first three rinses is the most prudent practice.

    • After triple-rinsing and air-drying, the container can be managed as non-hazardous solid waste, but only after defacing all original labels. Consult your EHS department for final confirmation.

  • Arranging Final Disposal :

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

    • This area should provide secondary containment and be away from general traffic.

    • Contact your institution's EHS department to schedule a pickup for final disposal by their licensed contractor.

Conclusion

The proper disposal of this compound is a multi-faceted process that begins long before the waste container is full. It is an integrated system of hazard assessment, correct PPE usage, diligent spill preparedness, and meticulous waste segregation. By adhering to these scientifically-grounded procedures, you ensure not only your own safety but also that of your colleagues and the integrity of the environment. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety professionals.

References

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . (2006). Pharmacy Purchasing & Products. Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES . (n.d.). Clarkson University. Retrieved from [Link]

  • Personal Protective Equipment (PPE) . (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE) . (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories . (n.d.). University of Washington Environmental Health and Safety. Retrieved from [Link]

  • Spill and Cleaning Protocol . (n.d.). Michigan State University Environmental Health & Safety. Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories . (n.d.). The University of Tennessee, Knoxville. Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES . (2024, March 29). UNC Charlotte Environmental Health and Safety. Retrieved from [Link]

  • ASHP Technical Assistance Bulletin on Handling Cytotoxic and Hazardous Drugs . (n.d.). ASHP Publications. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide . (n.d.). The City University of New York. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . (n.d.). Dartmouth College. Retrieved from [Link]

  • Laboratory Safety Guidance . (2011). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . (n.d.). eCFR :: 40 CFR Part 268. Retrieved from [Link]

  • Hazardous Waste Listings . (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption . (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

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Navigating the Safe Handling of 2-Chloro-4-iodopyrimidine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, complacency has no place in the laboratory. 2-Chloro-4-iodopyrimidine, a halogenated pyrimidine, presents a specific set of hazards that demand meticulous attention to safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans to ensure the well-being of laboratory personnel and environmental integrity.

Understanding the Hazard: A Proactive Approach to Safety

Before handling any chemical, a thorough understanding of its toxicological profile is paramount. This compound is classified as harmful if swallowed, causes skin irritation and may cause an allergic skin reaction, and causes serious eye damage.[1][2][3][4] The primary routes of exposure are ingestion, skin contact, and eye contact.[1][2][3] Therefore, the cornerstone of a robust safety plan is the prevention of these exposures through the diligent use of appropriate PPE.

The Last Line of Defense: Selecting and Using Personal Protective Equipment

While engineering controls, such as fume hoods, are the first line of defense, PPE is the critical final barrier between the researcher and the chemical. The selection of PPE should not be a matter of convenience but a scientifically informed decision based on the specific hazards of this compound.

Eye and Face Protection: A Non-Negotiable Requirement

Given the risk of serious eye damage, appropriate eye and face protection is mandatory.

  • Safety Glasses: While offering basic protection, standard safety glasses are insufficient for handling this compound due to the risk of splashes.

  • Chemical Splash Goggles: These should be considered the minimum requirement. They provide a seal around the eyes, offering protection from splashes from all angles.

  • Face Shield: For procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous reactions, a face shield worn in conjunction with chemical splash goggles is essential. This provides an additional layer of protection for the entire face.[1][2]

Skin Protection: Beyond the Basic Lab Coat

Protecting the skin from irritation and potential allergic reactions requires a multi-faceted approach.

  • Gloves: The Critical Interface The choice of glove material is arguably the most critical decision in PPE selection for handling chemicals. While no single glove material is impervious to all chemicals, an informed choice can be made based on the chemical class of this compound (a halogenated aromatic hydrocarbon).

    • Double Gloving: This is a mandatory practice. It provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

    • Glove Material:

      • Inner Glove: A thin nitrile glove can be used as the inner layer for dexterity.

      • Outer Glove: A thicker, chemical-resistant glove is required. Based on resistance charts for similar chemical classes, Viton® or neoprene gloves are recommended for prolonged contact.[6][7][8] For incidental splash protection, thicker nitrile gloves may be acceptable, but they should be changed immediately upon contact.[2][9][10]

    • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

  • Laboratory Coat: A standard cotton lab coat is not sufficient. A lab coat made of a chemical-resistant material, such as polyester or a polyester-cotton blend, with a buttoned or snapped front and tight-fitting cuffs, is required.

  • Apron: For tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: When Engineering Controls Are Not Enough

In most laboratory settings, handling small quantities of this compound within a certified chemical fume hood will provide adequate respiratory protection. However, in situations where engineering controls are not available or are insufficient to control airborne particulates (e.g., during spill cleanup of a solid), respiratory protection is necessary.

  • Dust Mask (N95): For handling the solid form where dust may be generated, a NIOSH-approved N95 dust mask is the minimum requirement.[1]

  • Half-Mask or Full-Face Respirator: For situations with a higher potential for aerosolization or when handling larger quantities outside of a fume hood, a half-mask or full-face respirator with organic vapor and particulate cartridges (P100) is recommended. Fit testing of respirators is a regulatory requirement to ensure a proper seal.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and concise operational plan minimizes the risk of exposure.

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood.
  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
  • Assemble all necessary equipment and reagents before starting the procedure.
  • Don all required PPE as outlined above.

2. Handling:

  • Handle this compound as a solid in a manner that minimizes dust generation.
  • Use a spatula or other appropriate tool for transferring the solid. Avoid pouring the solid.
  • If making a solution, add the solid to the solvent slowly to avoid splashing.
  • Keep all containers of this compound tightly sealed when not in use.

3. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical. A 70% ethanol solution followed by a soap and water wash is generally effective for minor contamination.
  • Carefully doff PPE, avoiding contact with potentially contaminated surfaces. Remove the outer gloves first, followed by the lab coat, face shield, goggles, and finally the inner gloves.
  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Management of Halogenated Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.[11][12][13]

1. Waste Segregation:

  • Solid Waste: Collect all solid this compound waste, including contaminated spatulas, weigh boats, and paper towels, in a designated, labeled, and sealed hazardous waste container.
  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled, and sealed hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated solvent waste.[12][13]
  • Contaminated PPE: Dispose of all contaminated gloves, aprons, and other disposable PPE in the solid hazardous waste container.

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

3. Storage and Pickup:

  • Store hazardous waste containers in a designated, secondary containment area away from incompatible materials.
  • Arrange for waste pickup by your institution's Environmental Health and Safety (EHS) department in a timely manner. Do not allow waste to accumulate.

Spill Response: A Calm and Coordinated Approach

In the event of a spill, a calm and methodical response is essential.

1. Evacuate and Alert:

  • Immediately alert others in the vicinity of the spill.
  • If the spill is large or involves a significant release of dust, evacuate the immediate area.

2. Don Appropriate PPE:

  • Before attempting to clean up the spill, don the appropriate PPE, including double gloves (neoprene or Viton® outer layer), a chemical-resistant lab coat or apron, chemical splash goggles, a face shield, and, if necessary, a respirator.

3. Contain and Clean:

  • For a solid spill, gently cover the material with an absorbent material, such as vermiculite or a spill pillow, to prevent it from becoming airborne.
  • Carefully sweep the absorbent material and the spilled chemical into a designated hazardous waste container.
  • For a liquid spill, cover the spill with an appropriate absorbent material and allow it to be fully absorbed.
  • Wipe the area with a 70% ethanol solution, followed by a thorough wash with soap and water.

4. Dispose of Waste:

  • All materials used for spill cleanup must be disposed of as hazardous waste.

5. Report:

  • Report the spill to your supervisor and your institution's EHS department.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research environment.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Decision_Workflow start Start: Handling This compound fume_hood Is the procedure performed in a certified fume hood? start->fume_hood small_scale Is it a small-scale operation (<1g, no splashing risk)? fume_hood->small_scale Yes respirator_ppe Full Protection: - Enhanced PPE + - N95 Dust Mask or - Half/Full-Face Respirator  (Organic Vapor/P100 cartridges) fume_hood->respirator_ppe No large_scale Large-scale or splash risk? small_scale->large_scale No base_ppe Minimum PPE: - Chemical Splash Goggles - Chemical-Resistant Lab Coat - Double Gloves (Nitrile inner, Neoprene/Viton® outer) small_scale->base_ppe Yes spill_cleanup Is this a spill cleanup? large_scale->spill_cleanup No enhanced_ppe Enhanced PPE: - Base PPE + - Face Shield - Chemical-Resistant Apron large_scale->enhanced_ppe Yes spill_cleanup->base_ppe No spill_cleanup->respirator_ppe Yes

Caption: PPE selection workflow for this compound.

Summary of Personal Protective Equipment

Protection LevelEye/Face ProtectionSkin ProtectionRespiratory Protection (if required)
Minimum Chemical Splash GogglesChemical-Resistant Lab Coat, Double Gloves (Nitrile inner, Neoprene/Viton® outer)N/A (in fume hood)
Enhanced (Splash Risk) Chemical Splash Goggles and Face ShieldChemical-Resistant Lab Coat, Chemical-Resistant Apron, Double Gloves (Nitrile inner, Neoprene/Viton® outer)N/A (in fume hood)
Full (No Fume Hood/Spill) Chemical Splash Goggles and Face ShieldChemical-Resistant Lab Coat, Chemical-Resistant Apron, Double Gloves (Nitrile inner, Neoprene/Viton® outer)N95 Dust Mask or Half/Full-Face Respirator with Organic Vapor/P100 Cartridges

References

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Harmony Lab & Safety Supplies. [Link]

  • OSHA Glove Selection Chart. East Carolina University. [Link]

  • Chemical Resistance Selection Chart for Protective Gloves. East Carolina University. [Link]

  • CHEMICAL COMPATIBILITY CHART. Kelco. [Link]

  • Halogenated Waste. University of California, Santa Cruz. [Link]

  • Hazardous Waste Reduction. University of California, Santa Cruz. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.